Product packaging for Trimethylolpropane trinonanoate(Cat. No.:CAS No. 126-57-8)

Trimethylolpropane trinonanoate

Cat. No.: B093850
CAS No.: 126-57-8
M. Wt: 554.8 g/mol
InChI Key: KDMAJIXYCNOVJB-UHFFFAOYSA-N
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Description

Trimethylolpropane trinonanoate (TMPTN), also known as trimethylolpropane tripelargonate, is a synthetic polyol ester with the molecular formula C 33 H 62 O 6 and an average molecular weight of 554.85 g/mol . This compound is part of a class of chemicals renowned for their superior thermal and oxidative stability, low volatility, and excellent viscosity-temperature characteristics, making them highly suitable for demanding research applications where conventional materials may fail . In specialized research, TMPTN is primarily valued as a high-performance base stock for synthetic lubricants and functional fluids. Its molecular architecture, derived from a neo-polyol, contributes to notable hydrolytic and thermal stability, which is a critical factor for investigations into high-temperature lubrication, hydraulic systems, and advanced heat transfer agents . Furthermore, TMPTN serves as a versatile building block and plasticizer in polymer science. It is used in the synthesis and formulation of various resins and coatings, where it can enhance flexibility, durability, and resistance to degradation . The excellent lubricity and customizability of polyol esters like TMPTN also make them a subject of ongoing investigation in emerging fields, including the development of bio-lubricants from renewable resources and biocompatible lubricants for medical devices . This product is intended for laboratory research purposes only . It is not intended for diagnostic, therapeutic, or human and veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C33H62O6 B093850 Trimethylolpropane trinonanoate CAS No. 126-57-8

Properties

IUPAC Name

2,2-bis(nonanoyloxymethyl)butyl nonanoate
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InChI

InChI=1S/C33H62O6/c1-5-9-12-15-18-21-24-30(34)37-27-33(8-4,28-38-31(35)25-22-19-16-13-10-6-2)29-39-32(36)26-23-20-17-14-11-7-3/h5-29H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDMAJIXYCNOVJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC(=O)OCC(CC)(COC(=O)CCCCCCCC)COC(=O)CCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H62O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8027038
Record name Trimethylolpropane trinonanoate
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Molecular Weight

554.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Liquid
Record name Nonanoic acid, 1,1'-[2-ethyl-2-[[(1-oxononyl)oxy]methyl]-1,3-propanediyl] ester
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CAS No.

126-57-8
Record name Trimethylolpropane tripelargonate
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Record name Trimethylolpropane trinonanoate
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Record name Nonanoic acid, 1,1'-[2-ethyl-2-[[(1-oxononyl)oxy]methyl]-1,3-propanediyl] ester
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Record name Trimethylolpropane trinonanoate
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Record name 2-ethyl-2-[[(1-oxononyl)oxy]methyl]propane-1,3-diyl dinonan-1-oate
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Record name TRIMETHYLOLPROPANE TRINONANOATE
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Foundational & Exploratory

Trimethylolpropane trinonanoate chemical structure and properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimethylolpropane trinonanoate (TMPTN) is a synthetic ester with a unique molecular architecture that imparts desirable physicochemical properties for various advanced applications. As a triester of trimethylolpropane and nonanoic acid, it belongs to the class of polyol esters, which are known for their excellent thermal and oxidative stability, low volatility, and superior lubricity. These characteristics make TMPTN a subject of interest in the development of high-performance lubricants, particularly in the burgeoning field of bio-lubricants. This guide provides a comprehensive overview of the chemical structure, properties, and synthesis of this compound, along with detailed experimental protocols for its characterization.

Chemical Structure and Identification

This compound is structurally characterized by a central quaternary carbon atom derived from trimethylolpropane, to which three nonanoate ester groups are attached. This branched structure is key to its physical and chemical properties.

Chemical Formula: C₃₃H₆₂O₆

IUPAC Name: 2,2-bis(nonanoyloxymethyl)butyl nonanoate

CAS Number: 126-57-8

Molecular Weight: 554.85 g/mol

Physicochemical Properties

The properties of this compound are largely dictated by its ester functionalities and the long hydrocarbon chains of the nonanoate groups. It is typically a clear, viscous liquid at room temperature. A summary of its key quantitative properties is presented in the table below. It is important to note that while specific data for TMPTN is limited in publicly available literature, data from closely related trimethylolpropane esters, particularly those with similar chain lengths, provide valuable insights.

PropertyValueReference
Appearance Liquid[1]
Molecular Weight 554.8 g/mol [1]
Flash Point 320 °C[2]
Pour Point -34 °C[2]
Viscosity Index 237[2]
Oxidative Stability 172 °C[2]

Note: The Flash Point, Pour Point, Viscosity Index, and Oxidative Stability values are for a closely related hyperbranched nonaoleate trimethylolpropane (NOTMP), which serves as a reasonable proxy in the absence of specific data for TMPTN.

Synthesis of this compound

The primary method for synthesizing this compound is through the direct esterification of trimethylolpropane with nonanoic acid.[3] This reaction is typically catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, and involves the removal of water to drive the equilibrium towards the formation of the triester.[2]

Alternatively, transesterification of a nonanoic acid methyl ester with trimethylolpropane can also be employed. This method can sometimes offer advantages in terms of milder reaction conditions and easier purification.

Below is a logical workflow for the synthesis of this compound via direct esterification.

G cluster_reactants Reactants cluster_reaction Esterification Reaction cluster_purification Purification Trimethylolpropane Trimethylolpropane Esterification Reaction Esterification Reaction Trimethylolpropane->Esterification Reaction Nonanoic Acid (3 eq.) Nonanoic Acid (3 eq.) Nonanoic Acid (3 eq.)->Esterification Reaction Acid Catalyst (e.g., H₂SO₄) Acid Catalyst (e.g., H₂SO₄) Inert Solvent (e.g., Toluene) Inert Solvent (e.g., Toluene) Heating with Water Removal (Dean-Stark) Heating with Water Removal (Dean-Stark) Neutralization (e.g., NaHCO₃ wash) Neutralization (e.g., NaHCO₃ wash) Washing with Brine Washing with Brine Drying (e.g., Na₂SO₄) Drying (e.g., Na₂SO₄) Solvent Removal (Vacuum) Solvent Removal (Vacuum) Purification Purification Esterification Reaction->Purification This compound (Final Product) This compound (Final Product) Purification->this compound (Final Product) G cluster_sample Sample Preparation cluster_viscosity Viscosity Measurement cluster_thermal Thermal Properties This compound Sample This compound Sample ASTM D445 ASTM D445 This compound Sample->ASTM D445 ASTM D92 ASTM D92 This compound Sample->ASTM D92 ASTM D97 ASTM D97 This compound Sample->ASTM D97 Kinematic Viscosity @ 40°C & 100°C Kinematic Viscosity @ 40°C & 100°C ASTM D445->Kinematic Viscosity @ 40°C & 100°C Viscosity Index Calculation Viscosity Index Calculation Kinematic Viscosity @ 40°C & 100°C->Viscosity Index Calculation Flash Point Flash Point ASTM D92->Flash Point Pour Point Pour Point ASTM D97->Pour Point

References

An In-depth Technical Guide to the Synthesis of Trimethylolpropane Trinonanoate from Nonanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of trimethylolpropane trinonanoate (TMPTN), a synthetic ester with significant applications as a lubricant basestock and in various industrial formulations. This document details the chemical pathway, experimental protocols, and physicochemical properties of TMPTN, supported by quantitative data and visual diagrams to facilitate understanding and replication.

Introduction

This compound is a polyol ester synthesized from the reaction of trimethylolpropane (TMP), a triol, and nonanoic acid (also known as pelargonic acid), a nine-carbon fatty acid.[1] Polyol esters are recognized for their excellent thermal and oxidative stability, low volatility, and favorable viscosity-temperature characteristics, making them suitable for high-performance applications where mineral oils may not suffice.[1] The saturated nature of the nonanoic acid chains in TMPTN contributes to its high stability compared to esters derived from unsaturated fatty acids.[1]

Chemical Synthesis Pathway

The synthesis of this compound is achieved through the direct esterification of trimethylolpropane with nonanoic acid. This reaction is typically catalyzed by an acid and involves the removal of water to drive the equilibrium towards the formation of the triester product.

The overall reaction is as follows:

C₃H₅(CH₂OH)₃ + 3 CH₃(CH₂)₇COOH → C₃H₅(CH₂OOC(CH₂)₇CH₃)₃ + 3 H₂O (Trimethylolpropane + 3 Nonanoic Acid → this compound + 3 Water)

dot

Synthesis_Pathway cluster_reactants Reactants cluster_products Products TMP Trimethylolpropane (TMP) Reaction TMP->Reaction NonanoicAcid Nonanoic Acid NonanoicAcid->Reaction TMPTN Trimethylolpropane Trinonanoate (TMPTN) Water Water Reaction->TMPTN + 3 H₂O Experimental_Workflow Start Start Charge_Reactors Charge Reactor with TMP and Nonanoic Acid Start->Charge_Reactors Add_Catalyst_Solvent Add Catalyst and Toluene Charge_Reactors->Add_Catalyst_Solvent Reaction Heat and Stir (Azeotropic Distillation) Add_Catalyst_Solvent->Reaction Cooling Cool Reaction Mixture Reaction->Cooling Washing Neutralize and Wash Cooling->Washing Drying Dry Organic Layer Washing->Drying Solvent_Removal Remove Solvent (Rotary Evaporator) Drying->Solvent_Removal Purification Vacuum Distillation Solvent_Removal->Purification Final_Product Trimethylolpropane Trinonanoate Purification->Final_Product

References

Physical and chemical properties of trimethylolpropane trinonanoate

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Physical and Chemical Properties of Trimethylolpropane Trinonanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (TMPTN) is a synthetic polyol ester recognized for its exceptional thermal and oxidative stability, rendering it a valuable component in high-performance lubricants and various industrial applications.[1] This technical guide provides a comprehensive overview of the known physical and chemical properties of TMPTN, detailed experimental protocols for their determination, and a visualization of its synthesis pathway. While primarily utilized in the lubrication and polymer industries, an understanding of its properties is crucial for researchers exploring its potential in diverse scientific fields.

Chemical Identity

  • Chemical Name: 2,2-bis(((nonanoyl)oxy)methyl)butyl nonanoate

  • CAS Number: 126-57-8[1]

  • Molecular Formula: C₃₃H₆₂O₆

  • Molecular Weight: 554.85 g/mol [1]

  • Synonyms: Trimethylolpropane tri-nonanoate, Nonanoic acid, triester with trimethylolpropane

Data Presentation: Physical and Chemical Properties

The following tables summarize the available quantitative data for this compound and related compounds. Data for TMPTN is limited in publicly available literature; therefore, data for similar polyol esters are included for comparative purposes and are duly noted.

General and Physical Properties
PropertyValueCompound
Appearance Colorless to light yellow liquidTrimethylolpropane triacrylate
Density < 950 kg/m ³ (~0.95 g/cm³)Trimethylolpropane esters with C9/C10 acids
Boiling Point > 200 °CTrimethylolpropane triacrylate
Pour Point < -40 °CTrimethylolpropane esters with C9/C10 acids
Flash Point > 200 °CTrimethylolpropane esters with C9/C10 acids
Refractive Index 1.474 @ 20°CTrimethylolpropane triacrylate[2]
Chemical Properties
PropertyValueCompound
Kinematic Viscosity @ 40°C < 35 mm²/sTrimethylolpropane esters with C9/C10 acids[3]
Acid Value Typically low for finished esterGeneral polyol esters
Saponification Value 235 - 245 mg KOH/gCoconut oil fatty acids, esters with trimethylolpropane[4]
Thermal Decomposition Temperature Begins around 400°C (for a related polymer)[1]Trimethylolpropane triacrylate

Experimental Protocols

The following are detailed methodologies for determining the key physical and chemical properties of this compound, based on established industry standards.

Determination of Kinematic Viscosity (ASTM D445)

This method determines the kinematic viscosity of liquid petroleum products, both transparent and opaque, by measuring the time for a volume of liquid to flow under gravity through a calibrated glass capillary viscometer.

Apparatus:

  • Calibrated glass capillary viscometer (e.g., Cannon-Fenske, Ubbelohde)

  • Constant temperature bath, capable of maintaining the desired temperature within ±0.02°C

  • Timing device, accurate to 0.1 seconds

  • Thermometer, calibrated

Procedure:

  • Select a clean, dry, calibrated viscometer of a size that will give a flow time of not less than 200 seconds.

  • Charge the viscometer with the sample in the manner dictated by the design of the instrument, avoiding the introduction of air bubbles.

  • Place the charged viscometer into the constant temperature bath set at the desired test temperature (e.g., 40°C or 100°C).

  • Allow the viscometer to remain in the bath for a sufficient time to reach thermal equilibrium (typically 30 minutes).

  • Using suction or pressure, adjust the head of the liquid to a position about 7 mm above the first timing mark.

  • With the sample flowing freely, measure the time required for the meniscus to pass from the first to the second timing mark.

  • Repeat the measurement to obtain at least two readings that agree within the specified repeatability.

  • Calculate the kinematic viscosity (ν) in mm²/s using the following equation: ν = C * t where:

    • C is the calibration constant of the viscometer in (mm²/s)/s

    • t is the mean flow time in seconds

Determination of Density (ASTM D1298)

This method covers the laboratory determination of the density, relative density, or API gravity of crude petroleum and liquid petroleum products using a hydrometer.

Apparatus:

  • Hydrometer, calibrated

  • Hydrometer cylinder, clear glass, with a diameter at least 25 mm greater than the hydrometer

  • Constant temperature bath, capable of maintaining the sample at the test temperature

  • Thermometer, calibrated

Procedure:

  • Adjust the temperature of the sample to the desired test temperature in the constant temperature bath.

  • Transfer the sample to the clean hydrometer cylinder without splashing, to avoid the formation of air bubbles and to minimize evaporation.

  • Gently lower the hydrometer into the sample and release it when it is approximately at its equilibrium position.

  • Allow the hydrometer to settle, and when it is stationary, read the hydrometer scale at the point where the principal surface of the liquid cuts the scale.

  • Read the temperature of the sample to the nearest 0.1°C.

  • Apply any necessary corrections to the observed hydrometer reading and temperature.

Determination of Pour Point (ISO 3016)

This method is intended for the determination of the pour point of petroleum products. The pour point is the lowest temperature at which a sample of oil will continue to flow when cooled under specified conditions.

Apparatus:

  • Test jar, clear glass, flat-bottomed

  • Jacket, to support the test jar

  • Disc, cork or felt

  • Gasket, to fit snugly around the test jar

  • Bath, for cooling

  • Thermometer, with a range appropriate for the expected pour point

Procedure:

  • Pour the sample into the test jar to the level mark.

  • If the sample is not clear, heat it until it is clear, then cool to room temperature.

  • Insert the thermometer through a cork into the test jar.

  • Place the test jar in the cooling bath.

  • At each temperature reading that is a multiple of 3°C, remove the jar from the bath and tilt it just enough to ascertain whether there is a movement of the specimen.

  • The pour point is taken as 3°C above the temperature at which the oil shows no movement when the test jar is held horizontally for 5 seconds.

Determination of Flash Point (Cleveland Open Cup Method - ASTM D92)

This test method describes the determination of the flash and fire points of petroleum products by the Cleveland open cup tester.

Apparatus:

  • Cleveland open cup apparatus, consisting of a brass test cup, heating plate, test flame applicator, and heater.

  • Thermometer, with a range appropriate for the expected flash point.

Procedure:

  • Fill the test cup with the sample to the filling mark.

  • Heat the sample at a specified rate.

  • Apply the test flame across the center of the cup at specified temperature intervals.

  • The flash point is the lowest temperature at which application of the test flame causes the vapors above the surface of the liquid to ignite.

Determination of Acid Value (Titration)

The acid value is the mass of potassium hydroxide (KOH) in milligrams that is required to neutralize one gram of a chemical substance.

Apparatus:

  • Burette, 50 mL

  • Erlenmeyer flask, 250 mL

  • Hot plate or water bath

Reagents:

  • Titration solvent (e.g., a mixture of toluene and isopropanol)

  • Potassium hydroxide (KOH) standard solution (e.g., 0.1 M in ethanol)

  • Phenolphthalein indicator solution

Procedure:

  • Weigh a known amount of the sample into the Erlenmeyer flask.

  • Add the titration solvent and gently heat to dissolve the sample if necessary.

  • Add a few drops of phenolphthalein indicator.

  • Titrate the solution with the standard KOH solution until a faint pink color persists for at least 15 seconds.

  • Perform a blank titration with the solvent only.

  • Calculate the acid value (AV) in mg KOH/g using the following equation: AV = ( (A - B) * M * 56.1 ) / W where:

    • A is the volume of KOH solution used for the sample (mL)

    • B is the volume of KOH solution used for the blank (mL)

    • M is the molarity of the KOH solution (mol/L)

    • 56.1 is the molecular weight of KOH ( g/mol )

    • W is the weight of the sample (g)

Determination of Saponification Value (ASTM D94)

The saponification value is the number of milligrams of potassium hydroxide required to saponify one gram of a fat or oil.

Apparatus:

  • Erlenmeyer flask, 250 mL, with a ground-glass joint

  • Reflux condenser

  • Burette, 50 mL

  • Hot plate or steam bath

Reagents:

  • Alcoholic potassium hydroxide solution (e.g., 0.5 M)

  • Standard hydrochloric acid (HCl) solution (e.g., 0.5 M)

  • Phenolphthalein indicator solution

Procedure:

  • Weigh a known amount of the sample into the Erlenmeyer flask.

  • Add a known excess of alcoholic KOH solution.

  • Attach the reflux condenser and heat the flask on a hot plate or steam bath for a specified time (e.g., 1 hour) to saponify the ester.

  • Allow the flask to cool and add a few drops of phenolphthalein indicator.

  • Titrate the excess KOH with the standard HCl solution until the pink color disappears.

  • Perform a blank determination under the same conditions, omitting the sample.

  • Calculate the saponification value (SV) in mg KOH/g using the following equation: SV = ( (B - A) * M * 56.1 ) / W where:

    • B is the volume of HCl solution used for the blank (mL)

    • A is the volume of HCl solution used for the sample (mL)

    • M is the molarity of the HCl solution (mol/L)

    • 56.1 is the molecular weight of KOH ( g/mol )

    • W is the weight of the sample (g)

Mandatory Visualization

Synthesis of this compound

The following diagram illustrates the esterification reaction for the synthesis of this compound from trimethylolpropane and nonanoic acid.

Synthesis_of_TMPTN TMP Trimethylolpropane (CH3CH2C(CH2OH)3) Reaction Esterification TMP->Reaction NonanoicAcid Nonanoic Acid (3x C8H17COOH) NonanoicAcid->Reaction Catalyst Acid Catalyst (e.g., H2SO4) Catalyst->Reaction TMPTN This compound (C33H62O6) Reaction->TMPTN Water Water (3x H2O) Reaction->Water

Caption: Synthesis of this compound via Esterification.

Conclusion

This compound is a synthetic ester with properties that make it highly suitable for demanding applications, particularly as a high-performance lubricant. While specific quantitative data for this compound is not extensively documented in public literature, its characteristics can be inferred from data on similar polyol esters. The standardized experimental protocols outlined in this guide provide a robust framework for the precise determination of its physical and chemical properties, enabling further research and application development. The provided synthesis diagram offers a clear visual representation of its formation, contributing to a comprehensive understanding of this important industrial chemical.

References

An In-depth Technical Guide to Sucrose Octaacetate (CAS 126-14-7) for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

A Note on CAS Number Identification: Initial searches for CAS number 126-57-8 revealed conflicting information, with sources associating it with both Sucrose Octaacetate and Trimethylolpropane tripelargonate. Further investigation has clarified that the correct CAS number for Sucrose Octaacetate is 126-14-7 . This guide will focus exclusively on Sucrose Octaacetate (CAS 126-14-7), a compound of significant interest in the pharmaceutical and related industries.

Sucrose Octaacetate (SOA) is a derivative of sucrose in which all eight hydroxyl groups are acetylated. It is a white, crystalline powder known for its intense bitterness.[1][2] This property, combined with its low toxicity, has led to its widespread use in various applications, particularly in the pharmaceutical industry as an aversive agent to prevent accidental ingestion of harmful products.[1][3] This technical guide provides a comprehensive overview of the properties, applications, and relevant experimental protocols for Sucrose Octaacetate.

Physicochemical Properties

Sucrose Octaacetate is a non-hygroscopic, stable compound with the molecular formula C₂₈H₃₈O₁₉ and a molecular weight of 678.59 g/mol .[4] It is practically insoluble in water but soluble in many organic solvents, including ethanol and acetone.[2][5]

PropertyValueReference
Molecular Formula C₂₈H₃₈O₁₉[4]
Molecular Weight 678.59 g/mol [4]
Appearance White crystalline powder[5]
Melting Point 87-88 °C[6]
Boiling Point 250 °C[5]
Density 1.28 g/cm³[5]
Solubility in Water Insoluble[5]
Solubility in Organic Solvents Soluble in ethanol, chloroform[5]

Applications in Research and Drug Development

The primary application of Sucrose Octaacetate in the pharmaceutical industry is as a bittering agent or denaturant.[1][3] Its intense bitterness makes it an effective aversive agent when added to products not intended for consumption, thereby reducing the risk of accidental poisoning.

Key applications include:

  • Denaturing Alcohol: SOA is used to render industrial alcohol unpalatable, preventing its consumption while allowing its use in various industrial and laboratory applications.[7]

  • Aversive Agent in Pharmaceuticals: It is incorporated into topical medications, and other non-oral drug formulations to deter accidental ingestion, particularly by children.[3]

  • Nail-Biting and Thumb-Sucking Deterrents: Its bitter taste is utilized in over-the-counter products designed to discourage these habits.[1][3]

  • Plasticizer: Sucrose Octaacetate can be used as a plasticizer for cellulosic esters and synthetic resins.[5]

  • Research Tool: In sensory and neuroscience research, SOA is often used as a canonical bitter stimulus to study the mechanisms of bitter taste perception.[1]

Mechanism of Action: Bitter Taste Signaling

The intense bitterness of Sucrose Octaacetate is mediated by its interaction with bitter taste receptors (TAS2Rs) located on the surface of taste receptor cells in the oral cavity.[8][9] TAS2Rs are a family of G-protein coupled receptors (GPCRs). The binding of a bitter compound like SOA to a TAS2R initiates an intracellular signaling cascade.

This signaling pathway involves the activation of the G-protein gustducin. The βγ-subunits of gustducin activate phospholipase C-β2 (PLCβ2), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of calcium ions (Ca²⁺) from intracellular stores. The increased intracellular Ca²⁺ concentration leads to the opening of the transient receptor potential cation channel subfamily M member 5 (TRPM5), resulting in depolarization of the taste receptor cell and the subsequent transmission of a nerve impulse to the brain, which is perceived as a bitter taste.[8][10]

Bitter_Taste_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space SOA Sucrose Octaacetate (Bitter Ligand) TAS2R TAS2R (Bitter Taste Receptor) SOA->TAS2R Binds to Gustducin Gustducin (G-protein) TAS2R->Gustducin Activates PLCb2 PLCβ2 Gustducin->PLCb2 Activates (βγ subunits) IP3 IP₃ PLCb2->IP3 Generates TRPM5 TRPM5 Channel Depolarization Cell Depolarization TRPM5->Depolarization Leads to Ca2 Ca²⁺ Release IP3->Ca2 Triggers Ca2->TRPM5 Opens Signal Signal to Brain Depolarization->Signal Results in

Bitter taste signaling pathway initiated by Sucrose Octaacetate.

Experimental Protocols

Synthesis of Sucrose Octaacetate

A common method for the synthesis of Sucrose Octaacetate is through the esterification of sucrose with acetic anhydride using a catalyst.

Materials:

  • Sucrose

  • Acetic anhydride

  • Sodium acetate (anhydrous) or Pyridine (as catalyst)

  • Ethanol (95%)

  • Ice

Procedure (using Sodium Acetate catalyst): [6]

  • Combine sucrose and an excess of acetic anhydride in a round-bottom flask.

  • Add anhydrous sodium acetate as a catalyst.

  • Heat the mixture under reflux. The reaction is exothermic.

  • After the reaction is complete, cool the mixture and pour it into a beaker containing an ice-water mixture with vigorous stirring. This will precipitate the crude Sucrose Octaacetate.

  • Collect the solid precipitate by vacuum filtration and wash it with cold water.

  • Recrystallize the crude product from 95% ethanol to obtain purified Sucrose Octaacetate.

  • Dry the purified crystals in a vacuum oven.

Analysis of Sucrose Octaacetate by High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for the analysis of Sucrose Octaacetate to determine its purity and quantify its presence in various formulations.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector is suitable.

  • Column: A C18 reversed-phase column is commonly used.[11]

  • Mobile Phase: A mixture of acetonitrile and water is a typical mobile phase. The exact ratio can be optimized depending on the specific column and system.[12] For Mass Spectrometry (MS) detection, a volatile acid like formic acid can be used instead of phosphoric acid.[12]

  • Detection: UV detection at a low wavelength, typically around 210 nm, is used as SOA has a low molar absorptivity.[7][13]

  • Flow Rate: A typical flow rate is 1.0 mL/min.

General Procedure:

  • Standard Preparation: Prepare a stock solution of high-purity Sucrose Octaacetate in the mobile phase. Create a series of calibration standards by diluting the stock solution.

  • Sample Preparation: Dissolve the sample containing Sucrose Octaacetate in the mobile phase. Filter the sample through a 0.45 µm filter before injection.

  • Analysis: Inject the standards and samples into the HPLC system.

  • Quantification: Identify the Sucrose Octaacetate peak based on its retention time compared to the standard. Construct a calibration curve from the peak areas of the standards and use it to determine the concentration of Sucrose Octaacetate in the samples.

Safety and Handling

Sucrose Octaacetate is considered to be of low toxicity.[1][3] However, as with any chemical, appropriate safety precautions should be taken. It is recommended to handle the compound in a well-ventilated area and to wear personal protective equipment such as gloves and safety glasses.

Conclusion

Sucrose Octaacetate (CAS 126-14-7) is a versatile compound with significant applications in the pharmaceutical industry and scientific research. Its intense bitterness, coupled with its low toxicity, makes it an excellent aversive agent for preventing accidental poisoning. Understanding its physicochemical properties, mechanism of action through the bitter taste signaling pathway, and the relevant experimental protocols for its synthesis and analysis is crucial for researchers and drug development professionals working with this compound.

References

In-Depth Technical Guide: Thermal Decomposition Pathways of Trimethylolpropane Trinonanoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimethylolpropane trinonanoate (TMPTN) is a synthetic polyol ester recognized for its excellent thermal and oxidative stability, making it a valuable component in high-performance lubricants and various industrial applications. Understanding its thermal decomposition pathways is critical for predicting its behavior under thermal stress, ensuring operational safety, and optimizing its performance in demanding environments. This technical guide provides a comprehensive overview of the thermal degradation of TMPTN, including its decomposition pathways, quantitative thermal analysis data, and detailed experimental protocols.

Thermal Decomposition Mechanisms

The thermal degradation of this compound primarily proceeds through the cleavage of its ester bonds at elevated temperatures. As a saturated ester, TMPTN exhibits superior stability compared to unsaturated esters. The decomposition process is complex and can be influenced by factors such as the presence of impurities, particularly residual acids from its synthesis, which can lower the onset temperature of decomposition.

The core structure of TMPTN, derived from the neo-polyol trimethylolpropane, contributes significantly to its thermal robustness. The absence of beta-hydrogens on the central carbon atom of the trimethylolpropane moiety enhances its resistance to elimination reactions, a common degradation pathway for other ester types.

Quantitative Thermal Analysis Data

While specific quantitative data for the thermal decomposition of pure this compound is not extensively available in publicly accessible literature, the following table summarizes typical thermal decomposition characteristics for similar high-performance polyol ester lubricants, which can be considered indicative for TMPTN.

Thermal PropertyTypical Value Range for Polyol Esters
Onset Decomposition Temp. (Tonset) 350 - 420 °C
Peak Decomposition Temp. (Tmax) 400 - 480 °C
Major Weight Loss Stage ~350 - 500 °C
Residue at 600 °C (N2 atm.) < 5%
Activation Energy (Ea) 150 - 250 kJ/mol

Note: These values are estimations based on data for structurally similar polyol esters and may vary depending on the specific experimental conditions and the purity of the TMPTN sample.

Experimental Protocols

To investigate the thermal decomposition of this compound, the following experimental methodologies are commonly employed:

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

Objective: To determine the thermal stability, decomposition temperatures, and weight loss characteristics of TMPTN.

Instrumentation: A simultaneous TGA/DSC instrument.

Experimental Procedure:

  • Sample Preparation: Accurately weigh 5-10 mg of the TMPTN sample into an inert crucible (e.g., alumina or platinum).

  • Instrument Setup:

    • Place the sample crucible and an empty reference crucible into the instrument.

    • Purge the furnace with a high-purity inert gas (e.g., Nitrogen or Argon) at a flow rate of 50-100 mL/min to ensure a non-oxidative atmosphere.

  • Thermal Program:

    • Equilibrate the sample at a low temperature (e.g., 30 °C) for 5-10 minutes.

    • Heat the sample from the initial temperature to a final temperature of approximately 600 °C at a constant heating rate (e.g., 10 °C/min or 20 °C/min).

  • Data Analysis:

    • The TGA curve will show the percentage of weight loss as a function of temperature.

    • The derivative of the TGA curve (DTG) is used to determine the peak decomposition temperatures (Tmax), which correspond to the points of maximum rate of weight loss.

    • The onset decomposition temperature (Tonset) is determined from the TGA curve as the temperature at which significant weight loss begins.

    • The DSC curve will indicate whether the decomposition processes are endothermic or exothermic.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Objective: To identify the volatile and semi-volatile organic compounds produced during the thermal decomposition of TMPTN.

Instrumentation: A pyrolyzer unit coupled to a Gas Chromatograph-Mass Spectrometer (GC-MS).

Experimental Procedure:

  • Sample Preparation: Place a small amount of the TMPTN sample (typically in the microgram range) into a pyrolysis sample cup.

  • Pyrolysis:

    • Introduce the sample cup into the pyrolyzer.

    • Rapidly heat the sample to a specific pyrolysis temperature (e.g., 500 °C, 600 °C, or a temperature range determined from TGA data) in an inert atmosphere (Helium).

  • GC Separation:

    • The volatile pyrolysis products are immediately transferred to the GC column.

    • Use a suitable capillary column (e.g., a non-polar or medium-polarity column) to separate the individual components of the pyrolysate.

    • Employ a temperature program for the GC oven to achieve optimal separation of the decomposition products. A typical program might start at a low temperature (e.g., 40-50 °C) and ramp up to a higher temperature (e.g., 280-300 °C).

  • MS Detection and Analysis:

    • As the separated components elute from the GC column, they are ionized and detected by the mass spectrometer.

    • The resulting mass spectra are used to identify the chemical structure of the decomposition products by comparing them to mass spectral libraries (e.g., NIST/Wiley).

Visualization of Decomposition Pathways and Experimental Workflows

To illustrate the logical flow of the thermal decomposition process and the analytical workflow, the following diagrams are provided.

Thermal_Decomposition_Pathway TMPTN This compound (TMPTN) High_Temp High Temperature (Thermal Stress) TMPTN->High_Temp Input Ester_Cleavage Ester Bond Cleavage High_Temp->Ester_Cleavage Initiates Primary_Products Primary Decomposition Products (e.g., Carboxylic Acids, Alkenes, Smaller Esters) Ester_Cleavage->Primary_Products Leads to Secondary_Products Secondary Decomposition Products (e.g., CO, CO2, Shorter-chain hydrocarbons) Primary_Products->Secondary_Products Further Decompose to

Caption: A simplified logical pathway for the thermal decomposition of TMPTN.

Experimental_Workflow cluster_TGA_DSC Thermal Analysis cluster_PyGCMS Product Identification TGA_DSC TGA/DSC Analysis TGA_Data Quantitative Data: - T_onset, T_max - Weight Loss % - Heat Flow TGA_DSC->TGA_Data Py_GCMS Py-GC-MS Analysis GCMS_Data Qualitative Data: - Identification of  Decomposition Products Py_GCMS->GCMS_Data TMPTN_Sample TMPTN Sample TMPTN_Sample->TGA_DSC TMPTN_Sample->Py_GCMS

Caption: Experimental workflow for characterizing TMPTN thermal decomposition.

An In-depth Technical Guide to the Hydrolytic Stability of Neopentyl Polyol Esters

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hydrolytic stability of neopentyl polyol esters, a critical consideration in the formulation of high-performance lubricants, hydraulic fluids, and other industrial and pharmaceutical applications. This document delves into the core principles governing their stability, outlines standardized testing methodologies, and presents a comparative analysis of commonly used neopentyl polyol esters.

Introduction to Neopentyl Polyol Esters and Hydrolytic Stability

Neopentyl polyol esters are synthetic esters produced by the reaction of neopentyl polyols, such as neopentyl glycol (NPG), trimethylolpropane (TMP), and pentaerythritol (PE), with carboxylic acids.[1] The unique molecular structure of neopentyl polyols, characterized by a central quaternary carbon atom, imparts exceptional thermal and oxidative stability to the resulting esters.[2] This is primarily due to the absence of beta-hydrogens, which are susceptible to elimination reactions at elevated temperatures.[2]

Hydrolytic stability refers to a substance's resistance to chemical decomposition in the presence of water. For neopentyl polyol esters, this involves the cleavage of the ester bond, which reverts the ester back to its constituent alcohol and carboxylic acid.[3] This degradation can lead to a variety of detrimental effects, including an increase in the fluid's acidity, changes in viscosity, and the formation of corrosive byproducts and insoluble sludge.[4] In many applications, particularly where moisture ingress is a possibility, high hydrolytic stability is a paramount performance requirement.[5][6]

Factors Influencing Hydrolytic Stability

The hydrolytic stability of neopentyl polyol esters is not intrinsic but is influenced by a combination of molecular and environmental factors. Understanding these factors is crucial for the selection and formulation of esters for specific applications.

Molecular Structure

The inherent structure of the neopentyl polyol and the carboxylic acid plays the most significant role in determining hydrolytic stability.

  • Steric Hindrance: The bulky neopentyl structure provides significant steric hindrance around the ester linkage, physically shielding it from attack by water molecules. This effect is more pronounced with an increasing number of ester groups and branching in the polyol. Consequently, the hydrolytic stability generally follows the order: Pentaerythritol (PE) esters > Trimethylolpropane (TMP) esters > Neopentyl Glycol (NPG) esters.[3]

  • Acid Chain Length and Branching: The structure of the carboxylic acid component also affects stability. Branching on the acid chain, particularly at the alpha-carbon position, can further enhance hydrolytic stability by increasing steric hindrance around the carbonyl group.

Initial Acid Value

The presence of residual acidic impurities from the manufacturing process can significantly accelerate hydrolysis. The acid-catalyzed hydrolysis of esters is an autocatalytic process, meaning the acid produced by the reaction further catalyzes the degradation.[5] Therefore, a low initial acid value is a critical quality parameter for ensuring high hydrolytic stability.

Temperature

As with most chemical reactions, the rate of ester hydrolysis increases with temperature. Elevated operating temperatures can significantly accelerate the degradation of the ester in the presence of water.

Catalysts

Certain metals and their ions can act as catalysts for hydrolysis. For instance, the presence of copper, often used in hydraulic systems, can promote the degradation of the ester. This is why a copper strip is included in standardized hydrolytic stability tests to assess this effect.

Additives

The additive package formulated with the neopentyl polyol ester base oil can have a significant impact on hydrolytic stability. Some additives, such as certain anti-wear agents, can be susceptible to hydrolysis themselves, contributing to an increase in acidity. Conversely, "acid catchers" or scavengers, such as specific epoxides or carbodiimides, can be added to the formulation to neutralize the acids formed during hydrolysis, thereby improving the overall hydrolytic stability of the fluid.[5]

Below is a diagram illustrating the key factors that influence the hydrolytic stability of neopentyl polyol esters.

Factors Influencing Hydrolytic Stability of Neopentyl Polyol Esters A Hydrolytic Stability of Neopentyl Polyol Esters B Molecular Structure A->B C Environmental & System Factors A->C B1 Steric Hindrance (PE > TMP > NPG) B->B1 B2 Acid Chain Structure (Branching, Chain Length) B->B2 C1 Initial Acid Value C->C1 C2 Temperature C->C2 C3 Presence of Catalysts (e.g., Copper) C->C3 C4 Additives (e.g., Acid Catchers) C->C4

Factors influencing the hydrolytic stability of neopentyl polyol esters.

Mechanism of Ester Hydrolysis

The hydrolysis of esters can be catalyzed by either acid or base. In typical industrial applications, acid-catalyzed hydrolysis is the more prevalent mechanism of degradation for neopentyl polyol esters.

Acid-Catalyzed Hydrolysis

The acid-catalyzed hydrolysis of an ester is a reversible reaction. The process is initiated by the protonation of the carbonyl oxygen, which makes the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by a water molecule. This is followed by a series of proton transfer steps, ultimately leading to the cleavage of the ester bond and the formation of a carboxylic acid and an alcohol. The acidic product of this reaction can then catalyze the hydrolysis of further ester molecules, leading to an autocatalytic cycle of degradation.

The general mechanism for the acid-catalyzed hydrolysis of a neopentyl polyol ester is depicted in the following diagram:

General Mechanism of Acid-Catalyzed Ester Hydrolysis Ester Neopentyl Polyol Ester (R-COO-R') Protonated_Ester Protonated Ester Ester->Protonated_Ester + H⁺ H2O Water (H₂O) H_plus Acid Catalyst (H⁺) H_plus->Ester Protonated_Ester->Ester - H⁺ Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_Ester->Tetrahedral_Intermediate + H₂O Tetrahedral_Intermediate->Protonated_Ester - H₂O Products Carboxylic Acid (R-COOH) + Neopentyl Polyol (R'-OH) Tetrahedral_Intermediate->Products - H⁺ Products->Ester Further Catalysis

General mechanism of acid-catalyzed ester hydrolysis.

Experimental Protocols for Assessing Hydrolytic Stability

Standardized test methods are essential for evaluating and comparing the hydrolytic stability of neopentyl polyol esters. The most widely recognized method is the ASTM D2619, often referred to as the "beverage bottle method".

ASTM D2619: Standard Test Method for Hydrolytic Stability of Hydraulic Fluids

Objective: To determine the hydrolytic stability of petroleum or synthetic-based hydraulic fluids by measuring the change in the fluid's acidity, the acidity of the water layer, and the corrosion of a copper test specimen.[7]

Apparatus:

  • Pressure-type beverage bottles (e.g., 7-oz Coca-Cola bottles)

  • Oven with a rotating rack (5 rpm) capable of maintaining 93 ± 1°C

  • Copper test strips (25 x 50 x 1.6 mm)

  • Analytical balance

  • Separatory funnel

  • Titration equipment for acid number determination

Procedure:

  • Preparation:

    • Clean the beverage bottle thoroughly.

    • Prepare a copper test strip by polishing it with steel wool, washing with a solvent (e.g., heptane), and drying. Weigh the polished strip to the nearest 0.1 mg.

  • Sample Preparation:

    • Weigh 75.0 ± 0.5 g of the test fluid and 25.0 ± 0.5 g of distilled water into the beverage bottle.

  • Assembly:

    • Place the prepared copper strip into the bottle.

    • Seal the bottle with a new, clean cap.

  • Incubation:

    • Place the sealed bottle in the rotating rack within the oven, preheated to 93°C.

    • Rotate the bottle end-over-end at 5 rpm for 48 hours.

  • Post-Incubation Analysis:

    • After 48 hours, remove the bottle from the oven and allow it to cool to room temperature.

    • Carefully open the bottle and transfer the contents to a separatory funnel.

    • Separate the oil and water layers.

    • Remove the copper strip, clean it with a solvent, and reweigh it to determine the weight change. Visually inspect the strip for tarnishing and corrosion.

    • Determine the acid number of the oil layer using a standard titration method (e.g., ASTM D664 or D974).

    • Determine the total acidity of the water layer by titration.

Reported Data:

  • Change in acid number of the fluid (mg KOH/g)

  • Total acidity of the water layer (mg KOH)

  • Weight change of the copper strip (mg/cm²)

  • Appearance of the copper strip

The following flowchart outlines the experimental workflow for the ASTM D2619 test method.

ASTM D2619 Experimental Workflow Start Start Prep_Bottle Prepare Beverage Bottle Start->Prep_Bottle Prep_Copper Prepare and Weigh Copper Strip Start->Prep_Copper Weigh_Sample Weigh 75g Fluid and 25g Water Prep_Bottle->Weigh_Sample Assemble Assemble Bottle with Sample and Copper Strip Prep_Copper->Assemble Weigh_Sample->Assemble Incubate Incubate at 93°C for 48h with Rotation (5 rpm) Assemble->Incubate Cool Cool to Room Temperature Incubate->Cool Separate Separate Oil and Water Layers Cool->Separate Analyze_Copper Analyze Copper Strip (Weight Change, Appearance) Separate->Analyze_Copper Analyze_Oil Determine Acid Number of Oil Layer Separate->Analyze_Oil Analyze_Water Determine Acidity of Water Layer Separate->Analyze_Water Report Report Results Analyze_Copper->Report Analyze_Oil->Report Analyze_Water->Report End End Report->End

ASTM D2619 experimental workflow.

Comparative Hydrolytic Stability of Neopentyl Polyol Esters

The following table summarizes the expected relative performance of neopentyl polyol esters based on NPG, TMP, and PE when subjected to hydrolytic stability testing, such as the ASTM D2619 method. The values are illustrative and intended to demonstrate the performance trend.

Neopentyl Polyol Ester TypePolyol StructureTypical Change in Acid Number (mg KOH/g)Relative Hydrolytic Stability
Neopentyl Glycol (NPG) Di-esterDiolModerate to HighGood
Trimethylolpropane (TMP) Tri-esterTriolLow to ModerateVery Good
Pentaerythritol (PE) Tetra-esterTetraolVery LowExcellent

Note: The actual change in acid number will depend on the specific carboxylic acids used and the precise test conditions.

Conclusion

Neopentyl polyol esters are a class of synthetic fluids with inherently good hydrolytic stability due to the unique neopentyl structure. This stability is further enhanced by increasing the steric hindrance around the ester linkages, with pentaerythritol esters generally exhibiting the highest stability, followed by trimethylolpropane and neopentyl glycol esters. The hydrolytic stability is a critical performance parameter that is influenced by the initial purity of the ester, operating temperature, and the presence of catalysts and additives. Standardized test methods, such as ASTM D2619, provide a reliable means of evaluating and comparing the hydrolytic stability of these materials. For researchers and formulators, a thorough understanding of these principles is essential for the development of high-performance products tailored to demanding applications where resistance to water-induced degradation is crucial.

References

A Technical Guide to the Solubility of Trimethylolpropane Trinonanoate in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Core Principles of Ester Solubility

Esters are characterized by their polar carbonyl group (-C=O) and the nonpolar hydrocarbon chains of the parent alcohol and carboxylic acid. The solubility of an ester is a balance between these polar and nonpolar characteristics. Shorter-chain esters tend to have some solubility in water, while longer-chain esters, like trimethylolpropane trinonanoate, are generally insoluble in water due to the dominance of their hydrophobic hydrocarbon portions.[1][2] In organic solvents, the principle of "like dissolves like" is the primary determinant of solubility. Nonpolar esters will dissolve well in nonpolar solvents, and more polar esters will be more soluble in polar organic solvents.[3]

Qualitative Solubility Profile of this compound

Based on its chemical structure—a large, nonpolar hydrocarbon framework with three ester groups—this compound is expected to be readily soluble in a wide range of nonpolar and moderately polar organic solvents. Its solubility is predicted to decrease in highly polar organic solvents.

Table 1: Qualitative Solubility of this compound in Common Organic Solvents

Solvent ClassRepresentative SolventsExpected SolubilityRationale
Aliphatic Hydrocarbons Hexane, HeptaneSolubleThe long nonpolar nonanoate chains of TMPTN have strong van der Waals interactions with nonpolar aliphatic solvents.
Aromatic Hydrocarbons Toluene, XyleneSolubleSimilar to aliphatic hydrocarbons, the nonpolar nature of both TMPTN and aromatic solvents promotes dissolution.
Ketones Acetone, Methyl Ethyl Ketone (MEK)SolubleThe moderate polarity of ketones can effectively solvate the ester groups of TMPTN.
Esters Ethyl Acetate, Butyl AcetateSolubleStrong "like dissolves like" interaction between the ester groups of the solvent and TMPTN.
Alcohols Ethanol, IsopropanolModerately Soluble to SolubleShorter-chain alcohols can solvate the ester groups, but the large nonpolar part of TMPTN may limit solubility compared to less polar solvents.
Chlorinated Solvents Dichloromethane, ChloroformSolubleThese solvents have appropriate polarity to dissolve large ester molecules.
Ethers Diethyl Ether, Tetrahydrofuran (THF)SolubleEthers are good solvents for a wide range of organic compounds, including large esters.
Water -InsolubleThe large hydrophobic structure of this compound prevents it from dissolving in the highly polar water. A reported water solubility is extremely low at 78 ng/L at 22°C.

Experimental Protocols for Solubility Determination

The following protocols describe standard laboratory methods for qualitatively and quantitatively determining the solubility of a compound like this compound in an organic solvent.

Protocol 1: Qualitative Solubility Determination by Visual Observation

This method provides a rapid assessment of whether a substance is soluble, partially soluble, or insoluble in a given solvent at a specific temperature.

Materials:

  • This compound

  • A range of organic solvents (e.g., hexane, toluene, acetone, ethyl acetate, ethanol)

  • Small test tubes or vials with caps

  • Vortex mixer or shaker

  • Water bath or heating block (optional, for temperature control)

  • Analytical balance

Procedure:

  • Accurately weigh a small, predetermined amount of this compound (e.g., 10 mg) and place it into a clean, dry test tube.

  • Add a small, measured volume of the selected organic solvent (e.g., 1 mL) to the test tube.

  • Cap the test tube securely and agitate the mixture vigorously using a vortex mixer or by shaking for a set period (e.g., 1-2 minutes).

  • Visually inspect the solution against a well-lit background.

    • Soluble: The solid completely dissolves, and the solution is clear and free of any visible particles.

    • Partially Soluble: Some of the solid dissolves, but undissolved particles remain, or the solution appears cloudy or hazy.

    • Insoluble: The solid does not appear to dissolve, and no significant change is observed.

  • If the substance does not dissolve at room temperature, the test tube can be gently warmed in a water bath to observe the effect of temperature on solubility. Note any changes upon heating and subsequent cooling.

  • Repeat the procedure for each organic solvent to be tested.

Protocol 2: Quantitative Solubility Determination (Gravimetric Method)

This method determines the saturation solubility of a compound in a solvent at a specific temperature.

Materials:

  • This compound

  • Selected organic solvent

  • Scintillation vials or sealed flasks

  • Constant temperature shaker or incubator

  • Centrifuge

  • Micropipettes

  • Pre-weighed evaporation dishes or aluminum pans

  • Analytical balance

  • Vacuum oven or desiccator

Procedure:

  • Add an excess amount of this compound to a known volume of the solvent in a sealed vial. The presence of excess solid is crucial to ensure saturation.

  • Place the vial in a constant temperature shaker and agitate for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, allow the vial to stand undisturbed at the same temperature for a short period to allow the excess solid to settle.

  • Carefully transfer a known volume of the supernatant (the clear liquid above the undissolved solid) to a pre-weighed evaporation dish using a micropipette. Avoid transferring any solid particles.

  • Evaporate the solvent from the dish in a vacuum oven at a temperature below the boiling point of the solute to avoid degradation.

  • Once the solvent has completely evaporated, place the dish in a desiccator to cool to room temperature.

  • Weigh the evaporation dish containing the dried solute.

  • Calculate the solubility using the following formula:

    Solubility ( g/100 mL) = [(Weight of dish + solute) - (Weight of empty dish)] / (Volume of supernatant taken in mL) * 100

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of this compound.

G cluster_qualitative Qualitative Assessment cluster_quantitative Quantitative Assessment qual_start Start: Qualitative Test add_solute_qual Add known mass of TMPTN to vial qual_start->add_solute_qual add_solvent_qual Add known volume of solvent add_solute_qual->add_solvent_qual agitate_qual Agitate at constant temperature add_solvent_qual->agitate_qual observe_qual Visually inspect for dissolution agitate_qual->observe_qual qual_result Result: Soluble, Partially Soluble, or Insoluble observe_qual->qual_result quant_start Start: Quantitative Test qual_result->quant_start Proceed if quantitative data is needed add_excess_solute Add excess TMPTN to known volume of solvent quant_start->add_excess_solute equilibrate Equilibrate at constant temperature with agitation add_excess_solute->equilibrate separate Separate saturated solution from excess solid (e.g., centrifuge) equilibrate->separate transfer Transfer known volume of supernatant to pre-weighed dish separate->transfer evaporate Evaporate solvent transfer->evaporate weigh Weigh dried solute evaporate->weigh calculate Calculate solubility (e.g., g/100mL) weigh->calculate quant_result Final Solubility Value calculate->quant_result

References

Health and Safety of Trimethylolpropane Trinonanoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Direct toxicological data for Trimethylolpropane Trinonanoate is limited. This guide provides a health and safety overview based on the toxicological profiles of its constituent components, trimethylolpropane and nonanoic acid, and data from structurally similar polyol esters. This approach, known as "read-across," is a scientifically recognized method for assessing the potential hazards of data-poor substances.

Executive Summary

This compound is a tri-ester formed from the reaction of trimethylolpropane with three units of nonanoic acid. As a member of the polyol ester chemical family, it is anticipated to have a low order of toxicity. Polyol esters are generally characterized by good thermal stability, low volatility, and are not typically associated with significant health hazards under normal conditions of use.[1][2] The primary health considerations for this substance are likely related to the properties of its hydrolysis products, trimethylolpropane and nonanoic acid, should the substance break down. Based on the available data for these components, this compound is expected to have low acute toxicity, may be a mild skin and eye irritant, and is unlikely to be a significant concern for genotoxicity, carcinogenicity, or reproductive toxicity.

Physicochemical Properties

PropertyTrimethylolpropaneNonanoic AcidExpected for this compound
CAS Number 77-99-6[3]112-05-0[4]Not Available
Molecular Formula C6H14O3[5]C9H18O2[4]C33H62O6
Molecular Weight 134.20 g/mol [5]158.2 g/mol [4]570.9 g/mol
Appearance White solid (flakes)[3]Colorless liquid[4]Expected to be a clear, viscous liquid
Boiling Point 285°C[5]254.5°C[4]Significantly higher than components
Melting Point 58°C[5]12.4°C[4]Lower than trimethylolpropane
Water Solubility Soluble ( >100 g/L)[5]LowExpected to be very low

Toxicological Assessment

The toxicological profile of this compound is inferred from its components and close structural analogs.

Acute Toxicity

Both trimethylolpropane and nonanoic acid exhibit low acute oral toxicity.[4][5] Therefore, this compound is also expected to have a low order of acute toxicity.

SubstanceRouteSpeciesLD50Reference
TrimethylolpropaneOralRat>2500 mg/kg[5]
TrimethylolpropaneDermalRabbit>10,000 mg/kg[6]
Nonanoic AcidOralRat>5,000 mg/kg[4]
Nonanoic AcidOralMouse15,000 mg/kg[4]
Irritation and Sensitization

Nonanoic acid is classified as a skin and eye irritant.[4][7][8] Trimethylolpropane is not a skin irritant.[6] Polyol esters generally exhibit low irritation potential.[1][2] While this compound itself is unlikely to be a significant irritant, prolonged contact or hydrolysis on the skin could release nonanoic acid, leading to mild irritation.

Nonanoic acid may cause skin sensitization, although some sources state it shall not be classified as a sensitizer.[4][7] Trimethylolpropane is not considered a sensitizer.[6] Therefore, the sensitization potential for the parent ester is likely low.

SubstanceEndpointSpeciesResultReference
TrimethylolpropaneSkin IrritationRabbitNo irritation[6]
Nonanoic AcidSkin Irritation-Causes skin irritation[4][8]
Nonanoic AcidEye Irritation-Causes serious eye irritation[4][8]
Nonanoic AcidSkin Sensitization-May cause an allergic skin reaction[4]
Trimethylolpropane Caprylate CaprateSkin IrritationRatLocal irritation at high doses[9]
Repeated Dose Toxicity

No significant target organ toxicity is noted for trimethylolpropane after repeated exposure.[5][10] Similarly, nonanoic acid is not classified as a specific target organ toxicant after repeated exposure.[7] This suggests a low probability of systemic toxicity from repeated exposure to this compound.

Genotoxicity

Available data indicates that trimethylolpropane is not genotoxic.[5] Nonanoic acid is also not classified as a germ cell mutagen.[7] This provides confidence that this compound is unlikely to be mutagenic.

SubstanceAssayResultReference
TrimethylolpropaneGenotoxicity studiesNegative[5]
Nonanoic AcidGerm cell mutagenicityNot classified as mutagenic[7]
Carcinogenicity

Neither trimethylolpropane nor nonanoic acid are classified as carcinogenic.[6][7] This is in stark contrast to a structurally different ester, Trimethylolpropane Triacrylate (TMPTA), which is suspected of causing cancer.[11][12] The hazard of TMPTA is linked to the reactive acrylate groups, which are absent in the saturated ester structure of this compound. The lack of a carcinogenic concern for the constituent parts and the absence of a reactive structural alert suggest a low carcinogenic potential for this compound.

Reproductive and Developmental Toxicity

Trimethylolpropane is suspected of damaging fertility or the unborn child based on some data, though the no-observed-adverse-effect-level (NOAEL) for reproductive toxicity is high (800 mg/kg/day).[5][6][10] Nonanoic acid is not classified as a reproductive toxicant.[7]

A key study on a close structural analog, trimethylolpropane caprylate caprate, showed no developmental toxicity in rats at dermal doses up to 2,000 mg/kg/day.[9] This study provides strong evidence that polyol esters of this type are not developmental hazards.

Experimental Protocols

Standardized test protocols, such as those from the Organisation for Economic Co-operation and Development (OECD), are used to evaluate the safety of chemicals.[13][14][15] These guidelines ensure data quality and international acceptance.[16]

Acute Oral Toxicity (OECD TG 425)

The Up-and-Down Procedure (UDP) is a method to determine the LD50 of a substance while minimizing animal use.[17]

  • Animal Selection: Typically, female rats from a standard strain are used.

  • Dose Administration: A single animal is dosed at a starting level just below the estimated LD50.

  • Observation: The animal is observed for up to 14 days.

  • Dose Adjustment: If the animal survives, the next animal is dosed at a higher level. If it dies, the next is dosed at a lower level.

  • Endpoint: The test continues until stopping criteria are met, typically after 5 animals. The LD50 and confidence intervals are then calculated.[17]

Skin Irritation/Corrosion (OECD TG 404)
  • Animal Selection: A single albino rabbit is typically used for the initial test.

  • Test Substance Application: 0.5 mL (liquid) or 0.5 g (solid) of the test substance is applied to a small patch of shaved skin.

  • Exposure: The patch is covered with a gauze dressing for a 4-hour exposure period.

  • Observation: The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.

  • Scoring and Classification: The severity of the reactions is scored, and the substance is classified based on the mean scores.

In Vitro Mammalian Chromosomal Aberration Test (OECD TG 473)
  • Cell Culture: Suitable mammalian cells (e.g., Chinese Hamster Ovary cells) are cultured.

  • Exposure: Cultures are exposed to the test substance at a minimum of three concentrations, both with and without metabolic activation (using a liver S9 fraction).

  • Harvest: After a suitable treatment period, cells are harvested, and metaphase chromosomes are prepared and stained.

  • Analysis: At least 200 metaphases per concentration are analyzed microscopically for chromosomal aberrations (e.g., breaks, gaps, exchanges).

  • Evaluation: The frequency of aberrant cells is compared to negative and positive controls to determine if the substance is clastogenic.

Visualizations

G cluster_0 Hazard Identification & Risk Assessment Workflow A Identify Chemical (this compound) B Gather Physicochemical Data A->B C Assess Existing Toxicological Data B->C D Data Gap Identified C->D E Read-Across Approach: Analyze Analogs & Components D->E No direct data F Toxicological Profile Assessment (Acute, Irritation, Chronic, etc.) D->F Sufficient data E->F G Exposure Assessment (Routes, Duration, Frequency) F->G H Risk Characterization G->H I Develop Safety Guidelines & Risk Management Measures H->I

Caption: General workflow for chemical hazard identification and risk assessment.

G cluster_readacross Toxicological Read-Across Logic cluster_components Constituent Components cluster_analogs Structural Analogs (Polyol Esters) cluster_contrast Contrasting Analog Target Target Substance This compound Conclusion Predicted Profile: Low Acute & Systemic Toxicity, Potential Mild Irritant Target->Conclusion Comp1 Trimethylolpropane (Low Toxicity) Comp1->Target Informs Comp2 Nonanoic Acid (Irritant, Low Systemic Toxicity) Comp2->Target Informs Analog1 TMP Caprylate/Caprate (No Developmental Toxicity) Analog1->Target Informs Analog2 General Polyol Esters (Low Irritation/Toxicity) Analog2->Target Informs Contrast Trimethylolpropane Triacrylate (Sensitizer, Suspected Carcinogen) Contrast->Conclusion Provides contrast (highlights importance of ester group)

Caption: Read-across approach for assessing this compound safety.

Conclusion and Recommendations

Based on a comprehensive analysis of its constituent parts and structurally related compounds, this compound is not expected to pose a significant health risk in occupational settings. The primary hazards are likely limited to mild skin and eye irritation upon prolonged or repeated contact, driven by the properties of nonanoic acid. The absence of the reactive acrylate moiety, present in the more hazardous TMPTA, means that concerns regarding sensitization and carcinogenicity are significantly lower for this compound.

Standard industrial hygiene practices should be followed:

  • Use in well-ventilated areas.

  • Wear appropriate personal protective equipment (PPE), including safety glasses and chemical-resistant gloves.

  • Avoid direct contact with skin and eyes.

  • Wash hands thoroughly after handling.

For drug development professionals, while the substance is anticipated to be of low toxicity, any formulation intended for human use would require direct experimental data to confirm this assessment, following relevant international testing guidelines.

References

A Comprehensive Technical Guide to Trimethylolpropane (TMP) Based Synthetic Esters

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the core characteristics of trimethylolpropane (TMP) based synthetic esters. These esters are a significant class of high-performance biolubricants, offering a combination of desirable physicochemical properties and environmental benefits.[1][2] This document details their synthesis, key performance attributes, and the experimental protocols used for their characterization, making it a valuable resource for professionals in lubricant research and formulation.

Introduction to Trimethylolpropane Esters

Trimethylolpropane [2-ethyl-2-(hydroxymethyl)-1,3-propanediol] is a versatile triol that serves as the backbone for a prominent class of synthetic polyol esters.[3] These esters are synthesized by reacting TMP with various fatty acids, often derived from vegetable oils, to form triesters.[3] This molecular architecture imparts a unique combination of properties, including excellent thermal and oxidative stability, a high viscosity index, and good low-temperature fluidity.[3][4][5]

The branched structure of TMP esters is key to their performance.[3] Unlike the linear arrangement in conventional mineral oils, the branching in TMP esters hinders crystallization at low temperatures, resulting in very low pour points.[3][6] Furthermore, the absence of the β-hydrogen, which is susceptible to oxidation in the glycerol backbone of vegetable oils, significantly enhances the thermal and oxidative stability of TMP esters.[1][7]

TMP esters are recognized for their biodegradability and low toxicity, making them environmentally friendly alternatives to traditional petroleum-based lubricants.[1][2] Their applications are extensive and demanding, ranging from aviation turbine oils and high-temperature industrial gear oils to fire-resistant hydraulic fluids and automotive engine oils.[3][8][9][10]

Synthesis of Trimethylolpropane Esters

TMP esters are primarily synthesized through two chemical pathways: esterification and transesterification.[1]

  • Esterification: This process involves the direct reaction of trimethylolpropane with fatty acids. The reaction is typically catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, and is carried out at elevated temperatures (e.g., 150°C) for several hours.[11][12] Water is produced as a byproduct and is removed to drive the reaction to completion, often through azeotropic distillation.[11][12]

  • Transesterification: In this method, trimethylolpropane reacts with fatty acid methyl esters (FAMEs), which are often derived from the transesterification of vegetable oils.[1][11] This reaction is typically catalyzed by an alkaline catalyst, such as sodium methoxide, and is also conducted at elevated temperatures (e.g., 120-150°C) under reduced pressure to remove the methanol byproduct.[6][11][13]

The choice of fatty acid feedstock significantly influences the final properties of the TMP ester. For instance, using high-oleic acid content feedstocks can lead to esters with improved low-temperature properties.[6]

Synthesis_Workflow Synthesis Pathways for Trimethylolpropane Triesters TMP Trimethylolpropane (TMP) Esterification Esterification TMP->Esterification Transesterification2 Transesterification TMP->Transesterification2 FattyAcids Fatty Acids (e.g., from Palm, Rapeseed, Oleic) FattyAcids->Esterification FAMEs Fatty Acid Methyl Esters (FAMEs) FAMEs->Transesterification2 VegetableOil Vegetable Oil Transesterification1 Transesterification VegetableOil->Transesterification1 Methanol Methanol Methanol->Transesterification1 TMPEster Trimethylolpropane Triester Esterification->TMPEster Water Water (Byproduct) Esterification->Water Transesterification1->FAMEs Glycerol Glycerol (Byproduct) Transesterification1->Glycerol Transesterification2->TMPEster Methanol_byproduct Methanol (Byproduct) Transesterification2->Methanol_byproduct

Caption: Synthesis of TMP esters via esterification and transesterification.

Core Physicochemical Characteristics

The performance of TMP esters as high-performance lubricants is defined by a set of key physicochemical properties. These properties are influenced by the fatty acid composition used in their synthesis.

Viscosity and Viscosity Index (VI)

Viscosity is a critical measure of a lubricant's resistance to flow. The viscosity index (VI) indicates how much the viscosity changes with temperature; a higher VI signifies less change and, therefore, more stable performance over a wider temperature range.[11] TMP esters generally exhibit a high viscosity index, making them suitable for applications with significant temperature fluctuations.[4][5]

Low-Temperature Fluidity (Pour Point)

The pour point is the lowest temperature at which a lubricant will flow.[14] TMP esters are known for their excellent low-temperature properties, often exhibiting very low pour points.[3][6] This is attributed to their branched molecular structure, which inhibits the formation of wax crystals that can cause solidification.[3] The fatty acid composition plays a crucial role; for example, esters synthesized from high-oleic palm oil show significantly lower pour points than those from standard palm oil.[6]

Thermal and Oxidative Stability

Thermal and oxidative stability refers to a lubricant's resistance to degradation at high temperatures and in the presence of oxygen. TMP esters demonstrate superior stability compared to mineral oils and even unprocessed vegetable oils.[1][3][8] This is because the ester linkages are more stable, and the molecular structure lacks the easily oxidizable β-hydrogen found in the glycerol backbone of triglycerides.[1][7]

Other Key Properties
  • Flash Point: This is the lowest temperature at which the vapors of the lubricant will ignite. TMP esters typically have high flash points, which is a crucial safety consideration in high-temperature applications.[1][11]

  • Hydrolytic Stability: This is the lubricant's resistance to decomposition in the presence of water. TMP esters are considered to be hydrolytically stable.[1]

  • Biodegradability: Derived from renewable resources, many TMP esters are readily biodegradable, offering a significant environmental advantage over mineral oil-based lubricants.[1][2]

Data Presentation: Physicochemical Properties of TMP Esters

The following tables summarize the quantitative data for various TMP esters, categorized by the primary fatty acid source. This allows for a comparative analysis of their properties.

Table 1: TMP Esters from Palm and Palm Kernel Oil

PropertyPalm Kernel Oil Methyl EsterPalm Kernel Fatty AcidHigh Oleic Palm OilPalm Oil
Viscosity @ 40°C (cSt) 39.7 - 49.7[11]-~50[6]42.5[1]
Viscosity @ 100°C (cSt) ----
Viscosity Index (VI) 167 - 187[11]157[11]~199[6]221[1]
Pour Point (°C) -1 to 1[11]3[11]-10 to -32[6]4 to -1[15]
Flash Point (°C) ->300[11]-320[1]
Oxidative Stability ---Comparable to other high oleic fluids[15]

Table 2: TMP Esters from Other Vegetable Oil Sources

PropertyRapeseed Oil Methyl EsterWaste Edible Oil FAMECorn Oil Fatty AcidsHigh-Oleic Soybean Oil
Viscosity @ 40°C (cSt) --48.92[16]-
Viscosity @ 100°C (cSt) --9.60[16]-
Viscosity Index (VI) -170--
Pour Point (°C) -15[6]-18-20[16]-
Flash Point (°C) -229300[16]High[1]
Oxidative Stability Good resistance[17]--Low OSI (14h @ 110°C)[1]

Table 3: TMP Esters from Specific Fatty Acids

PropertyOleic Acid (Trioleate)Levulinic Acid (Trilevulinate)C9/C10 Monocarboxylic Acids
Viscosity @ 40°C (cSt) --< 35[18]
Viscosity @ 100°C (cSt) ---
Viscosity Index (VI) -49[1]-
Pour Point (°C) -34[12]-27[1]< -40[18]
Flash Point (°C) 320[12]223[1]> 200[18]
Oxidative Stability (°C) 172[12]--

Experimental Protocols

This section provides an overview of the standard methodologies for synthesizing and characterizing TMP esters.

Synthesis of Trimethylolpropane Triester via Esterification

Objective: To synthesize a TMP triester from TMP and a fatty acid.

Materials:

  • Trimethylolpropane (TMP)

  • Fatty acid (e.g., oleic acid)

  • Acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid)

  • Azeotroping agent (e.g., toluene)

  • Ethyl acetate (for extraction)

  • Brine solution

  • Anhydrous sodium sulfate

Procedure:

  • Combine TMP and the fatty acid in a three-neck round-bottom flask equipped with a magnetic stirrer. A molar ratio of fatty acid to TMP slightly above 3:1 (e.g., 3.5:1) is often used to ensure complete esterification.[16]

  • Add the acid catalyst (typically 1-2% by weight of the reactants).[11][12]

  • Add toluene to the mixture to act as an azeotroping agent for water removal.[12]

  • Fit the flask with a Dean-Stark apparatus and a condenser.

  • Heat the reaction mixture to the desired temperature (e.g., 120-150°C) with continuous stirring.[12][16]

  • Maintain the reaction for a specified duration (e.g., 4-5 hours), collecting the water byproduct in the Dean-Stark trap.[11][12]

  • After the reaction is complete, cool the mixture to room temperature.

  • Extract the product using ethyl acetate and wash with a brine solution to remove any remaining catalyst and impurities.[12]

  • Dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the final TMP ester product.

Measurement of Pour Point (ASTM D97 / ISO 3016)

Objective: To determine the lowest temperature at which the ester remains fluid.

Apparatus:

  • Test jar

  • Jacket

  • Disk

  • Gasket

  • Cooling bath

  • Thermometer

Procedure:

  • Pour the sample into the test jar to the marked level.

  • If the sample has a pour point above -33°C, heat it to at least 45°C or 9°C above the expected pour point. For samples with pour points at or below -33°C, heat to 45°C and then cool to 15°C before testing.[19]

  • Close the test jar with a cork holding the thermometer, ensuring the bulb is immersed correctly.[19]

  • Place the test jar into the cooling jacket, which is situated in a cooling bath at a specified temperature.

  • At every 3°C drop in temperature, remove the jar from the jacket and tilt it to ascertain if there is any movement of the oil. This observation should not exceed 3 seconds.

  • The test is complete when the oil shows no movement when the jar is held horizontally for 5 seconds.

  • The pour point is recorded as 3°C above the temperature at which the oil ceased to flow.[14]

Measurement of Kinematic Viscosity (ASTM D445) and Viscosity Index (ASTM D2270)

Objective: To determine the kinematic viscosity at two different temperatures (typically 40°C and 100°C) and calculate the viscosity index.

Apparatus:

  • Calibrated glass capillary viscometer

  • Constant temperature baths

  • Timing device

Procedure:

  • Place the sample in the viscometer and allow it to reach thermal equilibrium in a constant temperature bath set to 40°C.

  • Draw the liquid up through the capillary tube to a point above the timing marks.

  • Measure the time it takes for the liquid to flow between the two timing marks.

  • Calculate the kinematic viscosity by multiplying the flow time by the viscometer's calibration constant.

  • Repeat the measurement at 100°C.

  • Using the kinematic viscosity values at 40°C and 100°C, calculate the Viscosity Index (VI) according to the standard formulas and tables provided in ASTM D2270.[12]

Measurement of Flash Point (ASTM D92 - Cleveland Open Cup)

Objective: To determine the temperature at which the ester's vapor will flash when an ignition source is passed over it.

Apparatus:

  • Cleveland open cup apparatus

  • Heating source

  • Thermometer

  • Test flame applicator

Procedure:

  • Fill the test cup with the sample to the filling mark.

  • Heat the sample at a specified, constant rate.

  • Continuously stir the sample.

  • At prescribed temperature intervals, pass a small test flame across the top of the cup.

  • The flash point is the lowest temperature at which the application of the test flame causes the vapors above the liquid to ignite.

Performance Advantages and Applications

The unique characteristics of TMP esters translate into significant performance benefits, making them suitable for a wide range of demanding applications.

Performance_Characteristics Logical Relationships of TMP Ester Characteristics and Performance cluster_characteristics Core Characteristics cluster_benefits Performance Benefits cluster_applications Applications HighVI High Viscosity Index WideTempRange Stable Performance Over Wide Temperature Range HighVI->WideTempRange LowPP Low Pour Point ColdClimateOp Effective Cold Climate Operation LowPP->ColdClimateOp HighThermalStability High Thermal & Oxidative Stability HighThermalStability->WideTempRange HighTempOp Reliable High-Temperature Operation HighThermalStability->HighTempOp GoodLubricity Good Lubricity ReducedWear Reduced Friction & Wear GoodLubricity->ReducedWear Biodegradability Biodegradability & Low Toxicity EnviroFriendly Environmentally Friendly Biodegradability->EnviroFriendly Aviation Aviation Turbine Oils WideTempRange->Aviation Automotive Automotive Engine Oils WideTempRange->Automotive ColdClimateOp->Aviation ColdClimateOp->Automotive HighTempOp->Aviation Industrial Industrial Gear & Hydraulic Oils HighTempOp->Industrial ReducedWear->Automotive ReducedWear->Industrial EnviroFriendly->Industrial Specialty Metalworking Fluids, Transformer Oils EnviroFriendly->Specialty

References

Methodological & Application

Application Notes and Protocols for the Enzymatic Synthesis of Trimethylolpropane Trinonanoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of trimethylolpropane trinonanoate via enzymatic catalysis, a method favored for its high selectivity, mild reaction conditions, and environmental friendliness. Detailed protocols for the synthesis, purification, and analysis of the final product are presented. The application of immobilized lipases, particularly Novozym 435, is highlighted as an efficient catalyst for this esterification reaction. This guide is intended for researchers in academia and industry who are engaged in the development of synthetic lubricants, plasticizers, and other specialty chemicals.

Introduction

This compound is a synthetic ester with applications as a biolubricant base stock, plasticizer, and in various other industrial formulations. The enzymatic synthesis of this triester, typically from trimethylolpropane (TMP) and nonanoic acid or its methyl ester, offers several advantages over traditional chemical catalysis. These benefits include milder reaction conditions, which reduces energy consumption and the formation of by-products, and the high specificity of enzymes, which leads to a purer final product. Immobilized lipases, such as Novozym 435, are particularly effective for this transesterification reaction, allowing for easy separation from the reaction mixture and potential for reuse.[1]

This application note provides detailed experimental protocols for the synthesis of this compound using Novozym 435, as well as methods for its purification by column chromatography and analysis by gas chromatography (GC).

Data Presentation

The efficiency of the enzymatic synthesis of trimethylolpropane esters is influenced by several key parameters. The following tables summarize the impact of these variables on the reaction outcome, based on data from various studies on similar ester syntheses.

Table 1: Effect of Enzyme Loading on FAME Conversion

EnzymeEnzyme Loading (% w/w)FAME Conversion (%)Reference
Lipozyme TL IM583
Novozym 435199

Table 2: Effect of Reaction Temperature on FAME Conversion

EnzymeTemperature (°C)FAME Conversion (%)Reference
Lipozyme TL IM4583
Novozym 4354598

Table 3: Effect of Agitation Speed on FAME Conversion

EnzymeAgitation Speed (rpm)FAME Conversion (%)Reference
Lipozyme TL IM50082.5
Novozym 43550097.5

Table 4: Product Composition from Enzymatic Synthesis

EnzymeTriester Content (%)Diester Content (%)Reference
Lipozyme TL IM-86
Novozym 43589-

Experimental Protocols

Enzymatic Synthesis of this compound

This protocol describes the synthesis of this compound from trimethylolpropane and methyl nonanoate using Novozym 435.

Materials:

  • Trimethylolpropane (TMP)

  • Methyl nonanoate

  • Novozym 435 (immobilized Candida antarctica lipase B)[1]

  • Hexane (or other suitable solvent)

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer with heating mantle

  • Vacuum pump and vacuum gauge

  • Condenser

Procedure:

  • Reactant Preparation: In a round-bottom flask, combine trimethylolpropane and methyl nonanoate in a 1:3.3 molar ratio. A slight excess of the fatty acid ester is used to drive the reaction towards the formation of the triester.

  • Enzyme Addition: Add Novozym 435 to the reaction mixture. The recommended enzyme loading is 1-5% (w/w) of the total substrate weight.[2]

  • Reaction Setup: Assemble the reaction apparatus with a condenser and connect it to a vacuum system.

  • Reaction Conditions: Heat the mixture to 45-60°C with continuous stirring. Apply a vacuum to remove the methanol by-product, which will shift the equilibrium towards the product side. The reaction is typically run for 24-72 hours.

  • Monitoring the Reaction: The progress of the reaction can be monitored by taking small aliquots of the reaction mixture at different time intervals and analyzing them by Gas Chromatography (GC) to determine the conversion of the starting materials and the formation of the mono-, di-, and triesters.

  • Enzyme Recovery: After the reaction is complete, cool the mixture to room temperature and separate the immobilized enzyme by filtration. The enzyme can be washed with a solvent like hexane and dried for reuse.

  • Product Isolation: The crude product is obtained after the removal of the enzyme. This crude product will contain the desired this compound, as well as unreacted starting materials and intermediate mono- and di-esters.

Purification by Silica Gel Column Chromatography

This protocol describes the purification of this compound from the crude reaction mixture.

Materials:

  • Crude this compound

  • Silica gel (60-120 mesh)

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Glass chromatography column

  • Fraction collector or collection tubes

  • Rotary evaporator

Procedure:

  • Column Packing: Prepare a slurry of silica gel in hexane and pour it into the chromatography column. Allow the silica to settle, and then drain the excess solvent until the solvent level is just above the silica bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of hexane and carefully load it onto the top of the silica gel column.

  • Elution: Begin the elution with pure hexane. This will elute the non-polar impurities and any unreacted methyl nonanoate.

  • Gradient Elution: Gradually increase the polarity of the eluent by adding ethyl acetate to the hexane. A step-wise gradient can be used, for example, starting with 99:1 hexane:ethyl acetate, then 98:2, 95:5, and so on. This will sequentially elute the this compound (triester), followed by the more polar di- and mono-esters.

  • Fraction Collection: Collect the eluting solvent in fractions and analyze each fraction by Thin Layer Chromatography (TLC) or GC to identify the fractions containing the pure this compound.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Gas Chromatography (GC) Analysis

This protocol describes the analysis of the reaction mixture and purified product to determine the composition of esters.

Instrumentation:

  • Gas chromatograph equipped with a Flame Ionization Detector (FID)

  • Capillary column suitable for high-temperature analysis (e.g., DB-1ht)[3]

GC Conditions:

  • Injector Temperature: 380°C[4]

  • Detector Temperature: 380°C[4]

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 1 minute

    • Ramp at 5°C/minute to 380°C

    • Hold at 380°C for 25 minutes[4]

  • Carrier Gas: Nitrogen or Helium

  • Injection Volume: 1 µL

Sample Preparation:

  • Dilute a small amount of the sample in a suitable solvent such as ethyl acetate.

  • For the analysis of mono- and di-esters, derivatization with a silylating agent (e.g., BSTFA) may be necessary to increase their volatility and improve peak shape.

Analysis:

  • Inject the prepared sample into the GC.

  • Identify the peaks corresponding to the mono-, di-, and triesters based on their retention times, which will increase with the degree of esterification.

  • Quantify the relative amounts of each component by integrating the peak areas.

Visualization

The following diagrams illustrate the experimental workflow for the synthesis and analysis of this compound.

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis reactants Reactants (TMP + Methyl Nonanoate) reaction Reaction (45-60°C, Vacuum) reactants->reaction enzyme Enzyme (Novozym 435) enzyme->reaction filtration Filtration reaction->filtration crude_product Crude Product filtration->crude_product column_chromatography Silica Gel Column Chromatography crude_product->column_chromatography gc_analysis GC-FID Analysis crude_product->gc_analysis fraction_collection Fraction Collection column_chromatography->fraction_collection solvent_evaporation Solvent Evaporation fraction_collection->solvent_evaporation pure_product Pure this compound solvent_evaporation->pure_product pure_product->gc_analysis

Caption: Experimental workflow for the synthesis of this compound.

logical_relationship cluster_inputs Inputs cluster_process Process cluster_outputs Outputs tmp Trimethylolpropane esterification Enzymatic Esterification tmp->esterification nonanoic_acid_ester Methyl Nonanoate nonanoic_acid_ester->esterification lipase Immobilized Lipase lipase->esterification tmp_trinonanoate This compound esterification->tmp_trinonanoate methanol Methanol (by-product) esterification->methanol

Caption: Logical relationship of reactants and products in the enzymatic synthesis.

References

Application Notes and Protocols: Acid-Catalyzed Esterification of Trimethylolpropane with Nonanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimethylolpropane trinonanoate (TMPTN), a synthetic polyol ester, is gaining significant attention in various industrial and research applications due to its excellent thermal and oxidative stability, low volatility, and favorable viscosity-temperature characteristics.[1] These properties make it a suitable candidate for high-performance lubricants, plasticizers, and coatings.[1] The synthesis of TMPTN is typically achieved through the acid-catalyzed esterification of trimethylolpropane (TMP), a triol, with nonanoic acid. This document provides detailed application notes and experimental protocols for this synthesis, aimed at researchers and professionals in drug development and chemical synthesis.

Polyol esters, such as TMPTN, are produced by the reaction of a polyol, an alcohol with multiple hydroxyl groups, with fatty acids.[1] The use of branched polyols like trimethylolpropane results in esters with notable oxidative stability.[1] The absence of hydrogen atoms on the beta-carbon of the polyol enhances their thermal stability, a critical factor in high-temperature applications.[1]

Data Presentation: Reaction Parameters and Product Properties

The following table summarizes typical reaction conditions for the acid-catalyzed esterification of trimethylolpropane with fatty acids, adaptable for nonanoic acid, and the general properties of the resulting triester.

ParameterValue/RangeReference/Comment
Reactants
Trimethylolpropane (TMP)1 molar equivalent
Nonanoic Acid3 - 4 molar equivalentsAn excess of the fatty acid is often used to ensure complete conversion of the polyol.[1]
Catalyst
Sulfuric Acid (H₂SO₄)1.5% (by weight of reactants)A common and effective strong acid catalyst.[2]
p-Toluenesulfonic acid (p-TSA)1-2% (by weight of fatty acid)A "softer" and efficient catalyst with good solubility in organic solvents.[3]
Reaction Conditions
Temperature110 - 150 °C[2][4][5]
Reaction Time3 - 5 hours[2][4]
AtmosphereInert (e.g., Nitrogen)To prevent oxidation at high temperatures.
Product Properties (this compound)
AppearanceColorless to pale yellow liquid
Molecular FormulaC₃₃H₆₂O₆[6]
Acid Value< 0.5 mg KOH/gA low acid value indicates high conversion and purity.
Oxidative StabilityHighSaturated esters like TMPTN demonstrate higher thermal and oxidative stability compared to unsaturated esters.[1]

Experimental Protocols

This section provides a detailed methodology for the synthesis of this compound via acid-catalyzed esterification.

Materials and Equipment
  • Reactants:

    • Trimethylolpropane (TMP), ≥99%

    • Nonanoic Acid, ≥98%

  • Catalyst:

    • Sulfuric Acid (H₂SO₄), 98% or p-Toluenesulfonic acid monohydrate (p-TSA), ≥98%

  • Solvent:

    • Toluene (for azeotropic removal of water)

  • Neutralizing Agent:

    • Sodium Bicarbonate (NaHCO₃) solution, 5% aqueous

  • Drying Agent:

    • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Equipment:

    • Three-neck round-bottom flask

    • Magnetic stirrer and heating mantle

    • Thermometer

    • Dean-Stark apparatus with condenser

    • Separatory funnel

    • Rotary evaporator

Synthesis Procedure
  • Reaction Setup:

    • In a three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and a Dean-Stark apparatus connected to a condenser, add trimethylolpropane (1 molar equivalent) and nonanoic acid (3.3 molar equivalents).

    • Add toluene as an azeotropic solvent (approximately 20-30% of the total reactant volume).

  • Catalyst Addition and Reaction:

    • Slowly add the acid catalyst (e.g., 1.5% w/w sulfuric acid or 2% w/w p-TSA relative to the weight of nonanoic acid) to the reaction mixture while stirring.

    • Heat the mixture to 130-150 °C under a nitrogen atmosphere.[2][5] The reaction progress can be monitored by the amount of water collected in the Dean-Stark trap.

    • Maintain the reaction at this temperature for 3-5 hours, or until the theoretical amount of water has been collected.[2][4]

  • Purification:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Transfer the reaction mixture to a separatory funnel.

    • Wash the organic layer sequentially with a 5% sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine (saturated NaCl solution).

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter to remove the drying agent.

    • Remove the toluene and any excess nonanoic acid by vacuum distillation using a rotary evaporator.

Visualizations

Signaling Pathway of Acid-Catalyzed Esterification

Esterification_Mechanism Protonation Protonation of Carbonyl Oxygen Nucleophilic_Attack Nucleophilic Attack by Alcohol Protonation->Nucleophilic_Attack Forms a more electrophilic carbocation Proton_Transfer Proton Transfer Nucleophilic_Attack->Proton_Transfer Water_Elimination Elimination of Water Proton_Transfer->Water_Elimination Deprotonation Deprotonation Water_Elimination->Deprotonation Forms a protonated ester Ester Ester Product Deprotonation->Ester Regenerates acid catalyst

Caption: Mechanism of Acid-Catalyzed Esterification.

Experimental Workflow for TMPTN Synthesis

Experimental_Workflow Start Start Reactants Charge Reactants: - Trimethylolpropane - Nonanoic Acid - Toluene Start->Reactants Catalyst Add Acid Catalyst (e.g., H₂SO₄ or p-TSA) Reactants->Catalyst Heat Heat to 130-150 °C with Azeotropic Water Removal Catalyst->Heat Cool Cool to Room Temperature Heat->Cool Neutralize Neutralize with NaHCO₃ Solution Cool->Neutralize Wash Wash with Brine Neutralize->Wash Dry Dry with Anhydrous Na₂SO₄ Wash->Dry Filter Filter Dry->Filter Evaporate Vacuum Evaporation of Solvent and Excess Acid Filter->Evaporate Product Final Product: This compound Evaporate->Product

Caption: Workflow for TMPTN Synthesis and Purification.

References

Application Notes and Protocols for the Synthesis of Trimethylolpropane Trinonanoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of trimethylolpropane trinonanoate (TMPTN), a polyol ester with applications as a biolubricant and potential use in drug delivery systems. The synthesis primarily involves the transesterification of trimethylolpropane (TMP) with a nonanoic acid source, typically a methyl nonanoate. Both chemical and enzymatic catalytic methods are described, offering flexibility in process development and optimization.

Introduction

This compound (TMPTN) is a tri-ester synthesized from the triol, trimethylolpropane, and three equivalents of nonanoic acid. Its branched structure and long fatty acid chains impart desirable physicochemical properties, including high viscosity index, good thermal and oxidative stability, and excellent lubricity. These characteristics make it a promising candidate for high-performance biodegradable lubricants. In the pharmaceutical field, such esters are explored for their potential as excipients in drug formulations, particularly for lipophilic compounds.

The production of TMPTN is typically achieved through the transesterification of trimethylolpropane with methyl nonanoate or the direct esterification of trimethylolpropane with nonanoic acid. The transesterification process is often preferred as it can be carried out under milder conditions and can be efficiently catalyzed by chemical or enzymatic catalysts.

Synthesis of this compound via Transesterification

The transesterification reaction for the synthesis of this compound involves the reaction of trimethylolpropane with three equivalents of methyl nonanoate in the presence of a catalyst. The equilibrium is driven towards the product side by the continuous removal of the methanol byproduct, often achieved by conducting the reaction under reduced pressure.

Chemical Catalysis (Base-Catalyzed)

Base-catalyzed transesterification is a common and efficient method for the synthesis of polyol esters. Catalysts such as sodium methoxide or potassium carbonate are typically employed.

Experimental Protocol:

  • Reactant Preparation: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a distillation condenser connected to a vacuum pump, add trimethylolpropane (TMP) and methyl nonanoate. A slight excess of methyl nonanoate (e.g., a molar ratio of 3.3:1 of methyl nonanoate to TMP) is recommended to ensure complete conversion of TMP.

  • Catalyst Addition: Add the base catalyst (e.g., 0.5-1.0 wt% sodium methoxide relative to the total weight of reactants).

  • Reaction Conditions: Heat the mixture to the desired reaction temperature (typically 120-140°C) with constant stirring.

  • Methanol Removal: Once the reaction temperature is reached, gradually reduce the pressure (e.g., to 20-50 mbar) to facilitate the removal of the methanol byproduct, which will distill over and be collected in a receiving flask.

  • Reaction Monitoring: Monitor the progress of the reaction by analyzing aliquots of the reaction mixture at regular intervals using Gas Chromatography (GC) or Thin Layer Chromatography (TLC). The reaction is considered complete when the starting materials are consumed (typically within 2-4 hours).

  • Catalyst Neutralization and Product Purification: After completion, cool the reaction mixture to room temperature. Neutralize the catalyst with an acidic solution (e.g., a dilute solution of phosphoric acid or acetic acid). The resulting salts can be removed by washing the organic phase with deionized water. The crude product is then dried over anhydrous sodium sulfate and filtered. Further purification can be achieved by vacuum distillation to remove any unreacted starting materials and byproducts.

Enzymatic Catalysis (Lipase-Catalyzed)

Enzymatic catalysis offers a greener alternative to chemical catalysis, proceeding under milder reaction conditions and often with higher selectivity, minimizing the formation of byproducts. Immobilized lipases, such as Candida antarctica lipase B (Novozym® 435), are commonly used.

Experimental Protocol:

  • Reactant and Enzyme Preparation: In a round-bottom flask, combine trimethylolpropane, methyl nonanoate (molar ratio of approximately 1:3.5), and the immobilized lipase (e.g., 5-10 wt% of the total reactant weight).

  • Reaction Conditions: Place the flask in a temperature-controlled shaker or a stirred reactor and maintain the temperature between 50-70°C.

  • Byproduct Removal: To drive the reaction forward, apply a vacuum (e.g., 50-100 mbar) to remove the methanol as it is formed.

  • Reaction Monitoring: Monitor the reaction progress by GC analysis of samples taken periodically. Enzymatic reactions are typically slower than chemical methods and may require 24-48 hours to reach high conversion.

  • Product Recovery: Once the desired conversion is achieved, the immobilized enzyme can be easily recovered by filtration for potential reuse. The liquid product can then be purified by vacuum distillation to remove unreacted starting materials.

Data Presentation

The following tables summarize typical reaction conditions and resulting product properties for the synthesis of trimethylolpropane esters. While the data is for various fatty acid esters, it provides a representative overview of what can be expected for this compound.

Table 1: Comparison of Reaction Conditions for Trimethylolpropane Ester Synthesis

ParameterChemical Catalysis (Base)Enzymatic Catalysis (Lipase)
Catalyst Sodium MethoxideImmobilized Candida antarctica lipase B
Catalyst Conc. 0.5 - 1.0 wt%5 - 10 wt%
Molar Ratio (FAME:TMP) 3.3:1 - 4:13.5:1 - 5:1
Temperature 120 - 140 °C50 - 70 °C
Pressure 20 - 50 mbar50 - 100 mbar
Reaction Time 2 - 4 hours24 - 48 hours
Yield (Triester) > 90%> 95%[1]

FAME: Fatty Acid Methyl Ester; TMP: Trimethylolpropane

Table 2: Physicochemical Properties of Trimethylolpropane Esters

PropertyExpected Range for TMP Triesters
Kinematic Viscosity @ 40°C (cSt) 30 - 50[2]
Kinematic Viscosity @ 100°C (cSt) 6 - 9
Viscosity Index 150 - 190[2]
Pour Point (°C) -1 to -10[2]
Flash Point (°C) > 220
Acid Value (mg KOH/g) < 0.5

Product Characterization

Gas Chromatography (GC)

GC analysis is used to monitor the reaction progress and determine the final product composition, quantifying the amounts of unreacted starting materials, monoesters, diesters, and the desired triester. A high-temperature capillary column is suitable for this analysis.

Fourier-Transform Infrared Spectroscopy (FTIR)

FTIR spectroscopy is used to confirm the formation of the ester functional group. The spectrum of the product will show a characteristic strong absorption band for the ester carbonyl group (C=O) at approximately 1740 cm⁻¹, and the disappearance of the broad hydroxyl (-OH) band from trimethylolpropane.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for structural elucidation of the synthesized this compound.

  • ¹H NMR: The spectrum is expected to show characteristic signals for the methylene protons adjacent to the ester oxygen, the methylene and methyl protons of the ethyl group in the TMP backbone, and the aliphatic protons of the nonanoate chains.

  • ¹³C NMR: The spectrum will show a characteristic signal for the ester carbonyl carbon at around 173 ppm, along with signals for the carbons of the TMP backbone and the nonanoate chains.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of this compound.

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification cluster_analysis Analysis Reactants Reactants (TMP, Methyl Nonanoate) Mixing Mixing in Reactor Reactants->Mixing Catalyst Catalyst (Chemical or Enzymatic) Catalyst->Mixing Heating Heating & Stirring Mixing->Heating Vacuum Vacuum Application (Methanol Removal) Heating->Vacuum Neutralization Catalyst Neutralization (for Chemical Method) Vacuum->Neutralization Chemical Filtration Catalyst Removal (for Enzymatic Method) Vacuum->Filtration Enzymatic Washing Washing Neutralization->Washing Distillation Vacuum Distillation Filtration->Distillation Drying Drying Washing->Drying Drying->Distillation Product Final Product (this compound) Distillation->Product Characterization Product Characterization (GC, FTIR, NMR) Product->Characterization

Caption: General workflow for TMPTN synthesis.

Transesterification Reaction Pathway

The diagram below outlines the stepwise transesterification of trimethylolpropane with methyl nonanoate.

G cluster_products Products TMP Trimethylolpropane (TMP) Reaction Transesterification TMP->Reaction MN Methyl Nonanoate (3 equivalents) MN->Reaction Catalyst Catalyst (Acid/Base/Lipase) Catalyst->Reaction Methanol Methanol (3 equivalents) TMPTN Trimethylolpropane Trinonanoate (TMPTN) Reaction->Methanol Reaction->TMPTN

Caption: Transesterification reaction pathway.

References

Application Note: Characterization of Trimethylolpropane Trinonanoate Polyol Ester Using FTIR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Trimethylolpropane trinonanoate (TMPTN) is a synthetic polyol ester widely utilized as a base stock for high-performance lubricants, hydraulic fluids, and dielectric coolants. Its desirable properties, including excellent thermal and oxidative stability, low volatility, and good lubricity, are directly related to its chemical structure. Fourier-Transform Infrared (FTIR) spectroscopy is a powerful, rapid, and non-destructive analytical technique that is ideally suited for the characterization of TMPTN. This application note details the use of FTIR spectroscopy for both qualitative and quantitative analysis of TMPTN, providing protocols for researchers, scientists, and drug development professionals who may use similar polyol esters as excipients or in delivery systems.

Qualitative Analysis: Identifying Key Functional Groups

FTIR spectroscopy is an excellent tool for verifying the identity and purity of TMPTN by identifying its characteristic functional groups. The esterification of trimethylolpropane with nonanoic acid results in a spectrum with prominent ester bands and the absence of the broad hydroxyl (-OH) absorption characteristic of the parent polyol.

The FTIR spectrum of TMPTN is characterized by several key absorption bands. The most prominent is the strong carbonyl (C=O) stretching vibration of the ester groups. Additionally, the spectrum will show characteristic C-H stretching and bending vibrations from the alkyl chains and the trimethylolpropane backbone, as well as C-O stretching vibrations associated with the ester linkage.

Table 1: Characteristic FTIR Absorption Bands for this compound (TMPTN)

Wavenumber (cm⁻¹)Vibrational ModeFunctional GroupIntensity
~2957 - 2855C-H Asymmetric and Symmetric Stretching-CH₃, -CH₂Strong
~1743C=O StretchingEsterVery Strong
~1465C-H Bending-CH₂Medium
~1378C-H Bending-CH₃Medium
~1245 - 1160C-O StretchingEsterStrong

Note: The exact peak positions may vary slightly depending on the instrument and sample conditions.

Quantitative Analysis: Determining Concentration

FTIR spectroscopy can also be employed for the quantitative analysis of TMPTN in a solvent, based on the Beer-Lambert law. This law states that the absorbance of a specific vibrational band is directly proportional to the concentration of the analyte. By creating a calibration curve from standards of known concentration, the concentration of an unknown sample can be accurately determined. The strong and well-defined ester carbonyl (C=O) peak at approximately 1743 cm⁻¹ is ideal for this purpose.

Table 2: Example Calibration Data for TMPTN in Hexane

Concentration of TMPTN in Hexane (mg/mL)Absorbance at ~1743 cm⁻¹
1.00.12
2.50.30
5.00.61
7.50.90
10.01.22

This data is for illustrative purposes. A new calibration curve must be generated for each analysis.

Experimental Protocols

Protocol 1: Qualitative Analysis of Neat this compound

This protocol describes the procedure for obtaining an FTIR spectrum of a pure (neat) liquid sample of TMPTN using an Attenuated Total Reflectance (ATR) accessory.

Materials:

  • FTIR Spectrometer with an ATR accessory (e.g., diamond crystal)

  • This compound (TMPTN) sample

  • Dropper or pipette

  • Lint-free wipes

  • Solvent for cleaning (e.g., isopropanol or acetone)

Procedure:

  • Instrument Setup:

    • Ensure the FTIR spectrometer and ATR accessory are clean and dry.

    • Perform a background scan to account for atmospheric CO₂ and water vapor. The spectral range should be set from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add 16 scans to improve the signal-to-noise ratio.

  • Sample Application:

    • Place a small drop of the TMPTN sample directly onto the center of the ATR crystal using a clean dropper or pipette. Ensure the crystal is completely covered.

  • Data Acquisition:

    • Acquire the FTIR spectrum of the sample.

  • Data Analysis:

    • Identify the characteristic absorption bands as listed in Table 1.

    • Compare the obtained spectrum with a reference spectrum of TMPTN if available.

  • Cleaning:

    • Thoroughly clean the ATR crystal with a lint-free wipe soaked in an appropriate solvent (e.g., isopropanol) and allow it to dry completely.

Protocol 2: Quantitative Analysis of this compound in a Solvent

This protocol outlines the steps for determining the concentration of TMPTN in a suitable solvent (e.g., hexane) using a transmission cell.

Materials:

  • FTIR Spectrometer

  • Liquid transmission cell with IR-transparent windows (e.g., NaCl or KBr) and a known path length (e.g., 0.1 mm)

  • Volumetric flasks and pipettes

  • This compound (TMPTN) standard

  • Solvent (e.g., hexane, ensuring it has low absorbance in the region of interest)

  • Syringes for filling the cell

Procedure:

  • Preparation of Standard Solutions:

    • Prepare a stock solution of TMPTN in the chosen solvent at a known high concentration (e.g., 10 mg/mL).

    • Perform serial dilutions of the stock solution to prepare a series of at least five standard solutions with decreasing concentrations.

  • Instrument Setup:

    • Configure the FTIR spectrometer for quantitative analysis. Set the spectral range to scan the region of the ester carbonyl peak (e.g., 1800 - 1700 cm⁻¹).

    • Use a resolution of 4 cm⁻¹ and co-add 16 scans.

  • Background Spectrum:

    • Fill the clean transmission cell with the pure solvent.

    • Place the cell in the spectrometer and acquire a background spectrum. This will subtract the solvent's absorbance from the sample spectra.

  • Measurement of Standards:

    • Starting with the least concentrated standard, rinse and fill the transmission cell with the standard solution.

    • Acquire the FTIR spectrum for each standard.

    • Record the absorbance value at the maximum of the ester carbonyl peak (~1743 cm⁻¹).

  • Construction of the Calibration Curve:

    • Plot the absorbance at ~1743 cm⁻¹ versus the concentration of the TMPTN standards.

    • Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value close to 1 indicates a good linear fit.

  • Measurement of the Unknown Sample:

    • Rinse and fill the transmission cell with the unknown TMPTN sample solution.

    • Acquire the FTIR spectrum and record the absorbance of the ester carbonyl peak.

  • Concentration Determination:

    • Use the equation of the calibration curve to calculate the concentration of TMPTN in the unknown sample.

  • Cleaning:

    • Thoroughly clean the transmission cell with the solvent and store it in a desiccator to protect the windows.

Visualizations

experimental_workflow Experimental Workflow for FTIR Analysis of TMPTN cluster_qualitative Qualitative Analysis cluster_quantitative Quantitative Analysis qual_start Start qual_bg Acquire Background Spectrum qual_start->qual_bg qual_sample Apply Neat TMPTN to ATR qual_bg->qual_sample qual_acquire Acquire Sample Spectrum qual_sample->qual_acquire qual_analyze Identify Characteristic Peaks qual_acquire->qual_analyze qual_end End qual_analyze->qual_end quant_start Start quant_standards Prepare Standard Solutions quant_start->quant_standards quant_bg Acquire Solvent Background quant_standards->quant_bg quant_measure Measure Standards' Spectra quant_bg->quant_measure quant_curve Construct Calibration Curve quant_measure->quant_curve quant_unknown Measure Unknown Sample quant_curve->quant_unknown quant_calc Calculate Concentration quant_unknown->quant_calc quant_end End quant_calc->quant_end

Caption: Workflow for qualitative and quantitative FTIR analysis.

spectral_interpretation Logical Relationship of Spectral Interpretation for TMPTN cluster_peaks Characteristic Peaks cluster_interpretation Interpretation spectrum FTIR Spectrum of TMPTN peak_co ~1743 cm⁻¹ (C=O Stretch) spectrum->peak_co peak_ch ~2957-2855 cm⁻¹ (C-H Stretch) spectrum->peak_ch peak_co_stretch ~1245-1160 cm⁻¹ (C-O Stretch) spectrum->peak_co_stretch peak_ch_bend ~1465, ~1378 cm⁻¹ (C-H Bend) spectrum->peak_ch_bend interp_absence_oh Absence of -OH band (~3300 cm⁻¹) Indicates complete esterification spectrum->interp_absence_oh interp_ester Presence of Ester Functional Group peak_co->interp_ester interp_alkyl Presence of Alkyl Chains peak_ch->interp_alkyl peak_co_stretch->interp_ester peak_ch_bend->interp_alkyl

Caption: Interpretation of key spectral features of TMPTN.

Application Note: High-Resolution Gas Chromatography for Purity Analysis of Trimethylolpropane Trinonanoate

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Trimethylolpropane trinonanoate (TMPTN) is a synthetic ester with excellent thermal and oxidative stability, making it a valuable base oil for high-performance lubricants, hydraulic fluids, and dielectric coolants. The purity of TMPTN is a critical parameter that directly impacts its performance characteristics. This application note details a robust gas chromatography (GC) method using a flame ionization detector (FID) for the quantitative purity analysis of TMPTN. The described protocol facilitates the separation and quantification of the main component from potential impurities, including unreacted starting materials and intermediate products.

Key Applications

This method is suitable for researchers, scientists, and quality control professionals in the chemical and drug development industries for:

  • Routine quality control of TMPTN batches.

  • Purity assessment of synthesized TMPTN in research and development.

  • Identification and quantification of process-related impurities.

  • Stability testing of TMPTN under various conditions.

Experimental Protocol

A high-temperature gas chromatography method is employed for the analysis of this compound and its related impurities. To ensure the volatilization of all components and prevent peak tailing of polar analytes, a derivatization step is included.

Sample Preparation:

  • Accurately weigh approximately 30 mg of the this compound sample into a 5 mL vial.

  • Add 1.0 mL of ethyl acetate to the vial and vortex for 1 minute to dissolve the sample completely.

  • To this solution, add 0.5 mL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) as the derivatization reagent.

  • Seal the vial and vortex the mixture thoroughly.

  • Heat the vial in a water bath or heating block at 40°C for a minimum of 10 minutes to ensure complete derivatization of any free hydroxyl groups.

  • After cooling to room temperature, transfer the derivatized sample to a 2 mL autosampler vial for GC injection.

Instrumentation:

A gas chromatograph equipped with a flame ionization detector (FID) and a high-temperature capillary column is required.

Chromatographic Conditions:

ParameterValue
GC System Agilent 7890A GC System (or equivalent)
Detector Flame Ionization Detector (FID)
Column SGE HT5 (12 m x 0.53 mm ID, 0.15 µm film thickness) or equivalent high-temperature column
Injector Split/Splitless, 380°C
Injection Volume 1.0 µL
Split Ratio 20:1
Carrier Gas Nitrogen or Helium
Oven Program Initial temperature 50°C, ramp at 50°C/min to 220°C, then ramp at 30°C/min to 290°C, then ramp at 40°C/min to 330°C and hold for 2 minutes, finally ramp at 30°C/min to 370°C and hold for 3 minutes.
Detector Temp. 400°C

Data Presentation

The purity of this compound is determined by the area normalization method. The percentage purity is calculated by dividing the peak area of TMPTN by the total area of all peaks in the chromatogram (excluding the solvent peak) and multiplying by 100.

Table 1: Representative Quantitative Data for TMPTN Purity Analysis

CompoundExpected Retention Time (min)Typical Peak Area (%)
Unreacted Nonanoic Acid (as TMS ester)Early eluting< 0.5
Unreacted Trimethylolpropane (as TMS ether)Early eluting< 0.5
Trimethylolpropane Monononanoate (as TMS ether)Intermediate< 1.0
Trimethylolpropane Dinonanoate (as TMS ether)Intermediate< 2.0
This compound Main Peak (later eluting) > 95.0

Experimental Workflow and Logical Relationships

GC_Purity_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_gc_analysis GC-FID Analysis cluster_data_processing Data Processing & Reporting Sample Weigh ~30mg of TMPTN Sample Dissolve Dissolve in 1.0 mL Ethyl Acetate Sample->Dissolve Derivatize Add 0.5 mL BSTFA & Vortex Dissolve->Derivatize Heat Heat at 40°C for 10 min Derivatize->Heat Cool Cool to Room Temperature Heat->Cool Transfer Transfer to Autosampler Vial Cool->Transfer Inject Inject 1.0 µL into GC Transfer->Inject Prepared Sample Separate Chromatographic Separation (High-Temp Column & Oven Program) Inject->Separate Detect FID Detection Separate->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Raw Data Integrate Integrate Peak Areas Chromatogram->Integrate Calculate Calculate Purity via Area Normalization Integrate->Calculate Report Generate Final Report Calculate->Report Impurity_Analysis_Logic cluster_impurities Potential Impurities cluster_synthesis Synthesis Reactants TMPTN This compound (Main Product) Purity High Purity (>95%) TMPTN->Purity Monoester TMP Monononanoate Monoester->Purity Affects Purity Diester TMP Dinonanoate Diester->Purity Affects Purity Unreacted_TMP Unreacted Trimethylolpropane Unreacted_TMP->Purity Affects Purity Unreacted_NA Unreacted Nonanoic Acid Unreacted_NA->Purity Affects Purity Other_FA Other Fatty Acids from Nonanoic Acid Source Other_FA->Purity Affects Purity TMP Trimethylolpropane TMP->TMPTN TMP->Monoester TMP->Diester TMP->Unreacted_TMP Nonanoic_Acid Nonanoic Acid Nonanoic_Acid->TMPTN Nonanoic_Acid->Monoester Nonanoic_Acid->Diester Nonanoic_Acid->Unreacted_NA Nonanoic_Acid->Other_FA

Application of Trimethylolpropane Trinonanoate as a Biolubricant Base Stock: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimethylolpropane trinonanoate (TMP-T) is a synthetic ester classified as a polyol ester, which is gaining significant attention as a high-performance, biodegradable lubricant base stock. Derived from the reaction of trimethylolpropane, a trihydric alcohol, and nonanoic acid, a saturated fatty acid, TMP-T offers a unique combination of desirable lubricating properties. Its molecular structure, featuring a compact neopentyl core and three ester linkages, imparts excellent thermal and oxidative stability, a high viscosity index, and good low-temperature fluidity. These characteristics, coupled with its inherent biodegradability and low toxicity, make it a promising environmentally friendly alternative to conventional mineral oil-based lubricants in a wide range of applications, including hydraulic fluids, compressor oils, metalworking fluids, and engine oils.[1][2][3] This document provides detailed application notes, experimental protocols, and key performance data for researchers and scientists working with TMP-T as a biolubricant base stock.

Data Presentation

The following tables summarize the key physicochemical and tribological properties of trimethylolpropane esters. While specific data for this compound is consolidated, data for structurally similar TMP esters (e.g., from oleic acid or mixed fatty acids) are also included for comparative purposes, as they exhibit similar performance characteristics.

Table 1: Physicochemical Properties of Trimethylolpropane Esters

PropertyTMP Ester from Waste Edible OilLard Oil Based TMP Ester[4]Methyl Oleate-Derived TMP Ester[5]Canola Biodiesel-Derived TMP Ester[5]Hyperbranched Nonaoleate Trimethylolpropane (NOTMP)[6]
Kinematic Viscosity @ 40°C (mm²/s) 33.640.5148.940.5-
Kinematic Viscosity @ 100°C (mm²/s) 6.910.229.37.8-
Viscosity Index 1702.32191204237
Pour Point (°C) -18-10-51-66-34
Flash Point (°C) 229229--320
Oxidative Stability Temperature (°C) ----172

Table 2: Tribological Properties of Trimethylolpropane Esters

PropertyMethyl Oleate-Derived TMP Ester[5]Canola Biodiesel-Derived TMP Ester[5]Hyperbranched Nonaoleate Trimethylolpropane (NOTMP)[6]
Wear Scar Diameter (µm) 242223-
Friction Coefficient --Low values at 40°C and 100°C

Experimental Protocols

Detailed methodologies for the synthesis of TMP-T and the evaluation of its key properties are provided below. These protocols are based on standard industry methods to ensure reproducibility and accuracy.

Protocol 1: Synthesis of this compound via Esterification

This protocol describes the direct esterification of trimethylolpropane with nonanoic acid.

Materials:

  • Trimethylolpropane (TMP)

  • Nonanoic Acid

  • Sulfuric acid (catalyst)[6]

  • Toluene (azeotropic agent)[6]

  • Sodium bicarbonate solution (for neutralization)

  • Anhydrous sodium sulfate (for drying)

  • Rotary evaporator

Procedure:

  • In a three-neck round-bottom flask equipped with a magnetic stirrer, a Dean-Stark trap, and a condenser, combine trimethylolpropane and a stoichiometric excess of nonanoic acid (molar ratio of approximately 1:3.3).

  • Add sulfuric acid as a catalyst (typically 1-2% by weight of the reactants).[6]

  • Add toluene to the flask to act as an azeotropic agent for the removal of water produced during the reaction.[6]

  • Heat the mixture to a reaction temperature of 140-160°C with continuous stirring.

  • Continuously remove the water-toluene azeotrope via the Dean-Stark trap. The reaction is considered complete when the theoretical amount of water has been collected.

  • Cool the reaction mixture to room temperature.

  • Neutralize the excess acid and catalyst by washing the mixture with a sodium bicarbonate solution until the aqueous layer is neutral.

  • Wash the organic layer with distilled water to remove any remaining salts.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter to remove the drying agent.

  • Remove the toluene and any unreacted nonanoic acid under reduced pressure using a rotary evaporator to obtain the final product, this compound.

Protocol 2: Evaluation of Lubricant Properties

The following protocols are based on ASTM standard methods for the characterization of lubricant base stocks.

2.1 Kinematic Viscosity and Viscosity Index (ASTM D445 & ASTM D2270)

  • Apparatus: Calibrated glass capillary viscometer, constant temperature bath.

  • Procedure:

    • Measure the time required for a fixed volume of the lubricant to flow under gravity through the capillary of a viscometer at two specified temperatures (typically 40°C and 100°C).

    • Calculate the kinematic viscosity at each temperature using the viscometer constant.

    • Calculate the viscosity index from the kinematic viscosities at 40°C and 100°C using the ASTM D2270 standard calculation.

2.2 Pour Point (ASTM D97)

  • Apparatus: Pour point test jar, thermometer, cooling bath.

  • Procedure:

    • Pour the sample into the test jar to the marked level.

    • Cool the sample at a specified rate in a cooling bath.

    • At intervals of 3°C, remove the jar and tilt to ascertain whether the oil flows.

    • The pour point is the lowest temperature at which movement of the oil is observed, plus 3°C.

2.3 Flash Point (ASTM D92 - Cleveland Open Cup)

  • Apparatus: Cleveland open cup tester, thermometer, test flame applicator.

  • Procedure:

    • Fill the test cup to the filling mark with the sample.

    • Heat the sample at a specified rate.

    • At regular temperature intervals, pass a small test flame across the cup.

    • The flash point is the lowest temperature at which the vapors above the liquid ignite upon application of the test flame.

2.4 Tribological Properties (ASTM D4172 - Four-Ball Wear Test)

  • Apparatus: Four-ball wear tester.

  • Procedure:

    • Three steel balls are clamped together in a cup containing the lubricant sample. A fourth ball is rotated against the three stationary balls under a specified load, speed, and temperature for a set duration.

    • After the test, the wear scars on the three stationary balls are measured using a microscope.

    • The average wear scar diameter is reported as a measure of the lubricant's anti-wear properties. The friction coefficient can also be continuously monitored during the test.

Mandatory Visualizations

Synthesis of this compound

Synthesis_of_TMPT TMP Trimethylolpropane Reactants_Plus TMP->Reactants_Plus NonanoicAcid Nonanoic Acid (3 eq.) NonanoicAcid->Reactants_Plus Catalyst Acid Catalyst (e.g., H₂SO₄) Reaction_Step Esterification Catalyst->Reaction_Step Heat Heat (140-160°C) Heat->Reaction_Step Reactants_Plus->Reaction_Step + TMPT This compound Reaction_Step->TMPT Water Water (3 eq.) Reaction_Step->Water Lubricant_Testing_Workflow Start TMP-T Sample Viscosity Viscosity & VI (ASTM D445, D2270) Start->Viscosity PourPoint Pour Point (ASTM D97) Start->PourPoint FlashPoint Flash Point (ASTM D92) Start->FlashPoint OxidationStab Oxidation Stability (e.g., PDSC) Start->OxidationStab FourBall Four-Ball Wear Test (ASTM D4172) Start->FourBall DataAnalysis Data Analysis and Performance Evaluation Viscosity->DataAnalysis PourPoint->DataAnalysis FlashPoint->DataAnalysis OxidationStab->DataAnalysis FrictionTest Friction Coefficient Measurement FourBall->FrictionTest FrictionTest->DataAnalysis End Application Assessment DataAnalysis->End Structure_Property_Relationship Structure TMP-T Molecular Structure Neopentyl Compact Neopentyl Core Structure->Neopentyl Ester Polar Ester Groups Structure->Ester NoBetaH Absence of β-Hydrogens Structure->NoBetaH LongChains Saturated Alkyl Chains (from Nonanoic Acid) Structure->LongChains ThermalStab High Thermal & Oxidative Stability Neopentyl->ThermalStab VI High Viscosity Index Neopentyl->VI Lubricity Excellent Lubricity & Film Strength Ester->Lubricity NoBetaH->ThermalStab LowTemp Good Low-Temperature Fluidity LongChains->LowTemp Biodegradability High Biodegradability LongChains->Biodegradability

References

Application Notes and Protocols: Trimethylolpropane Trinonanoate as a PVC Plasticizer

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Trimethylolpropane trinonanoate (TMPTN) is a high-molecular-weight, non-phthalate plasticizer belonging to the polyol ester family. Polyol esters are recognized for their excellent thermal stability, low volatility, and good compatibility with polar polymers like polyvinyl chloride (PVC).[1] These characteristics position TMPTN as a promising alternative to traditional phthalate plasticizers, which are facing increasing regulatory pressure due to health and environmental concerns. This document provides detailed application notes, performance data, and experimental protocols for researchers, scientists, and drug development professionals interested in evaluating TMPTN as a primary plasticizer for PVC formulations.

Note on Data Availability: Specific performance data for this compound (TMPTN) in PVC is limited in publicly available literature. Therefore, this document utilizes data from a closely related and well-studied compound, epoxidized trimethylolpropane trioleate (EPO) , as a representative example of a trimethylolpropane-based plasticizer.[2][3][4][5][6] EPO shares a similar core structure and is expected to exhibit comparable performance characteristics. Additionally, data from a patented formulation containing a mixture of trimethylolpropane esters is included for broader context.[7]

Performance Characteristics

When incorporated into PVC, trimethylolpropane esters like EPO demonstrate several beneficial properties:

  • Good Compatibility: EPO exhibits good compatibility with PVC resin, a crucial characteristic for effective plasticization.[2][3][4][5][6]

  • Improved Thermal Stability: The inclusion of EPO can enhance the thermal stability of the PVC matrix compared to some conventional plasticizers.[2][3][4][5][6]

  • Enhanced Mechanical Properties: Formulations with EPO can show an improvement in elongation at break.[2][3][4][5][6]

  • Low Migration: A significant advantage of high-molecular-weight plasticizers like EPO is their reduced tendency to migrate out of the polymer matrix, which is critical for applications in sensitive products like medical devices and food packaging.[2]

Data Presentation

The following tables summarize the quantitative data on the performance of trimethylolpropane esters in PVC, using EPO as the primary example and a mixed trimethylolpropane ester formulation for comparison.

Table 1: Mechanical Properties of PVC Plasticized with Epoxidized Trimethylolpropane Trioleate (EPO) in Comparison to a Commercial Non-Phthalate Plasticizer (DOCH)

PropertyPVC + 50 phr DOCHPVC + 50 phr EPOPVC + 25 phr DOCH + 25 phr EPO
Tensile Strength (MPa) 16.5 ± 0.517.0 ± 0.417.2 ± 0.6
Elongation at Break (%) 280 ± 10300 ± 12348 ± 15
Young's Modulus (MPa) 8.5 ± 0.39.0 ± 0.49.5 ± 0.5

Data sourced from a study on epoxidized trimethylolpropane trioleate (EPO) and di(2-ethylhexyl) 1,2-cyclohexanoate (DOCH).[2]

Table 2: Thermal Properties and Hardness of PVC Plasticized with EPO and DOCH

PropertyPVC + 50 phr DOCHPVC + 50 phr EPOPVC + 25 phr DOCH + 25 phr EPO
Glass Transition Temp. (Tg, °C) 556058
Shore A Hardness 80 ± 285 ± 282 ± 2

Data sourced from a study on epoxidized trimethylolpropane trioleate (EPO) and di(2-ethylhexyl) 1,2-cyclohexanoate (DOCH).[2]

Table 3: Migration Resistance (Leaching) in n-Heptane

FormulationWeight Loss (%)
PVC + 50 phr DOCH19
PVC + 50 phr EPO13
PVC + 25 phr DOCH + 25 phr EPO10

This test simulates the migration of the plasticizer into a fatty food simulant. A lower weight loss indicates better migration resistance.[2]

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the performance of TMPTN as a PVC plasticizer, based on established ASTM standards.

1. Protocol for Sample Preparation

  • Objective: To prepare standardized PVC sheets plasticized with TMPTN for subsequent testing.

  • Materials:

    • PVC resin (e.g., K-value 67)

    • This compound (TMPTN)

    • Thermal stabilizer (e.g., a mixed metal stabilizer)

    • Two-roll mill

    • Hydraulic press with heating and cooling capabilities

    • Molds for test specimens

  • Procedure:

    • Pre-mix PVC resin, TMPTN (at the desired concentration, e.g., 50 phr), and thermal stabilizer in a high-speed mixer.

    • Transfer the pre-mixed compound to a two-roll mill heated to 160-170°C.

    • Mill the compound for 5-10 minutes until a homogeneous sheet is formed.

    • Cut the milled sheet into appropriate sizes for molding.

    • Place the cut sheets into a mold and preheat in the hydraulic press at 170-180°C for 5 minutes with minimal pressure.

    • Apply a pressure of 10-15 MPa for 3-5 minutes.

    • Cool the mold under pressure to room temperature.

    • Remove the pressed sheet and condition the specimens at 23 ± 2°C and 50 ± 5% relative humidity for at least 24 hours before testing.

2. Protocol for Mechanical Properties Testing

  • Objective: To determine the tensile strength, elongation at break, and Young's modulus of the plasticized PVC.

  • Standard: Based on ASTM D638 - "Standard Test Method for Tensile Properties of Plastics".

  • Apparatus: Universal Testing Machine (UTM) with an appropriate load cell and extensometer.

  • Procedure:

    • Cut dumbbell-shaped test specimens from the conditioned PVC sheets according to the dimensions specified in ASTM D638.

    • Measure the width and thickness of the narrow section of each specimen.

    • Mount the specimen in the grips of the UTM.

    • Set the crosshead speed (e.g., 50 mm/min).

    • Start the test and record the load and elongation until the specimen breaks.

    • Calculate the tensile strength, elongation at break, and Young's modulus from the stress-strain curve.

3. Protocol for Thermal Analysis (Thermogravimetric Analysis - TGA)

  • Objective: To evaluate the thermal stability of the plasticized PVC.

  • Standard: Based on ASTM E1131 - "Standard Test Method for Compositional Analysis by Thermogravimetry".

  • Apparatus: Thermogravimetric Analyzer (TGA).

  • Procedure:

    • Place a small, accurately weighed sample (5-10 mg) of the plasticized PVC into a TGA sample pan.

    • Heat the sample from room temperature to 600°C at a constant heating rate (e.g., 10°C/min) under a nitrogen atmosphere.

    • Record the sample weight as a function of temperature.

    • Determine the onset of degradation temperature (the temperature at which significant weight loss begins).

4. Protocol for Migration Resistance Testing

  • Objective: To quantify the amount of plasticizer that migrates from the PVC into a solvent.

  • Standard: Based on ASTM D1239 - "Standard Test Method for Resistance of Plastic Films to Extraction by Chemicals".

  • Materials:

    • Conditioned PVC specimens of known weight and surface area.

    • Extraction solvent (e.g., n-heptane, ethanol, or a food simulant).

    • Constant temperature bath.

  • Procedure:

    • Weigh the initial conditioned PVC specimen (W1).

    • Immerse the specimen in the chosen solvent in a sealed container.

    • Place the container in a constant temperature bath (e.g., 60°C) for a specified duration (e.g., 24 hours).

    • Remove the specimen from the solvent, gently wipe off excess solvent, and dry it in a vacuum oven at a specified temperature until a constant weight is achieved (W2).

    • Calculate the percentage of weight loss due to migration: Weight Loss (%) = [(W1 - W2) / W1] * 100.

Visualizations

The following diagrams illustrate the experimental workflow and the conceptual interaction of the plasticizer with the PVC matrix.

experimental_workflow cluster_prep Sample Preparation cluster_testing Performance Evaluation cluster_data Data Analysis Mixing PVC Resin + TMPTN + Stabilizer Mixing Milling Two-Roll Milling Mixing->Milling Pressing Compression Molding Milling->Pressing Conditioning Specimen Conditioning Pressing->Conditioning Mechanical Mechanical Testing (ASTM D638) Conditioning->Mechanical Thermal Thermal Analysis (TGA) (ASTM E1131) Conditioning->Thermal Migration Migration Resistance (ASTM D1239) Conditioning->Migration Analysis Comparative Analysis of Performance Data Mechanical->Analysis Thermal->Analysis Migration->Analysis

Experimental workflow for evaluating TMPTN as a PVC plasticizer.

plasticizer_interaction pvc_chain_1 PVC Chain tmptn_1 TMPTN pvc_chain_2 PVC Chain tmptn_2 TMPTN pvc_chain_3 PVC Chain tmptn_3 TMPTN caption Conceptual diagram of TMPTN molecules interspersed between PVC chains, reducing intermolecular forces and increasing flexibility.

Conceptual interaction of TMPTN with PVC polymer chains.

References

Application Notes and Protocols for High-Performance Lubricants Formulated with Trimethylolpropane Trinonanoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimethylolpropane trinonanoate (TMPTN), a synthetic ester, is a high-performance base oil for formulating advanced lubricants. Its unique molecular structure, derived from the esterification of trimethylolpropane with nonanoic acid, imparts exceptional thermal and oxidative stability, a high viscosity index, and good lubricity.[1] These properties make it an excellent candidate for demanding applications where conventional mineral oils fall short. As a saturated ester, TMPTN exhibits greater stability compared to unsaturated esters, rendering it suitable for high-temperature applications such as in aviation.[1] This document provides detailed application notes, formulation guidelines, and experimental protocols for the evaluation of lubricants based on TMPTN.

Physicochemical Properties of Trimethylolpropane Esters

The following table summarizes the key physicochemical properties of trimethylolpropane esters relevant to lubricant performance. Data for a structurally similar compound, hyperbranched nonaoleate trimethylolpropane (NOTMP), is provided as a reference for TMPTN's expected performance.[2]

PropertyValueTest Method
Appearance LiquidVisual
Molecular Weight 554.84 g/mol Calculated
Boiling Point 598.4 °CASTM D1120
Flash Point 241.9 °C[3] - 320 °C[2]ASTM D92
Pour Point -34 °C[2]ASTM D97
Viscosity Index 237[2]ASTM D2270
Oxidative Stability (Onset Temperature) 172 °C[2]ASTM E2009 (PDSC)
Density 0.95 g/cm³ASTM D1298

Note: Some data presented is for hyperbranched nonaoleate trimethylolpropane (NOTMP), a structurally similar compound, due to the limited availability of specific data for this compound.

Formulation of High-Performance Lubricants

High-performance lubricants based on TMPTN can be formulated by blending the base oil with a variety of additives to enhance specific properties.

Logical Relationship of Lubricant Components

G BaseOil This compound (Base Oil) Lubricant High-Performance Lubricant BaseOil->Lubricant Additives Performance Additives Additives->Lubricant

Caption: Core components of a high-performance lubricant.

Recommended Additives:
  • Anti-wear (AW) and Extreme Pressure (EP) Additives: Zinc dialkyldithiophosphates (ZDDP), tricresyl phosphate (TCP).

  • Antioxidants: Aminic and phenolic antioxidants to further enhance thermal and oxidative stability.

  • Corrosion Inhibitors: Tolutriazole derivatives, sulfurized olefins.

  • Viscosity Modifiers: Polyisobutylene (PIB), olefin copolymers (for multi-grade formulations).

  • Pour Point Depressants: Polymethacrylates (PMA).

  • Friction Modifiers: Glycerol monooleate (GMO), fatty acid amides.

A typical formulation might consist of 80-95% TMPTN base oil blended with a carefully selected additive package.

Experimental Protocols

Lubricant Formulation Protocol

This protocol outlines the steps for preparing a lubricant formulation based on TMPTN.

Materials:

  • This compound (TMPTN) base oil

  • Selected performance additives (AW/EP, antioxidants, etc.)

  • Glass beaker or flask

  • Magnetic stirrer with heating plate

  • Balance (accurate to 0.01 g)

Procedure:

  • Weigh the required amount of TMPTN base oil into a clean, dry glass beaker.

  • Place the beaker on a magnetic stirrer with a heating plate.

  • Begin stirring the TMPTN at a moderate speed (e.g., 300 rpm).

  • Gently heat the base oil to 50-60°C to facilitate the dissolution of additives.

  • Carefully weigh and add each additive to the stirring base oil one at a time, allowing each to fully dissolve before adding the next.

  • Once all additives are incorporated, continue stirring for an additional 30 minutes to ensure a homogenous mixture.

  • Allow the formulated lubricant to cool to room temperature.

  • Store the final lubricant in a sealed, labeled container.

Experimental Workflow for Lubricant Formulation

G cluster_prep Preparation cluster_formulation Formulation cluster_final Finalization weigh_bo Weigh TMPTN Base Oil heat_stir Heat and Stir Base Oil (50-60°C, 300 rpm) weigh_bo->heat_stir weigh_add Weigh Additives add_dissolve Add and Dissolve Additives weigh_add->add_dissolve heat_stir->add_dissolve mix Homogenize Mixture (30 min) add_dissolve->mix cool Cool to Room Temperature mix->cool store Store and Label cool->store

Caption: Step-by-step lubricant formulation workflow.

Tribological Performance Evaluation

The following protocols are based on ASTM standard test methods to evaluate the anti-wear and friction-reducing properties of the formulated lubricant.

This test evaluates the wear-preventive characteristics of a lubricant under sliding contact.

Apparatus:

  • Four-Ball Wear Test Machine

Materials:

  • Four 12.7 mm diameter steel balls (AISI E-52100 steel)

  • Formulated lubricant

  • Heptane (for cleaning)

  • Microscope for wear scar measurement

Procedure:

  • Thoroughly clean the four steel balls and the test cup with heptane and allow them to dry completely.

  • Clamp three of the balls securely in the test cup.

  • Pour the formulated lubricant into the cup, ensuring the balls are fully submerged.

  • Place the fourth ball in the chuck of the machine.

  • Assemble the test cup into the machine.

  • Apply a load of 392 N (40 kgf).

  • Heat the lubricant to 75°C.

  • Once the temperature stabilizes, start the motor to rotate the top ball at 1200 rpm for 60 minutes.

  • After the test, turn off the motor and heater, and remove the load.

  • Disassemble the apparatus and clean the three lower balls with heptane.

  • Measure the diameter of the wear scars on the three lower balls in two directions (parallel and perpendicular to the direction of sliding) using a microscope.

  • Calculate the average wear scar diameter. A smaller diameter indicates better anti-wear properties.

This test determines the coefficient of friction and wear characteristics of a material pair lubricated with the formulated oil.

Apparatus:

  • Pin-on-Disk Tribometer

Materials:

  • Pin (e.g., steel)

  • Disk (e.g., steel)

  • Formulated lubricant

  • Acetone and ethanol (for cleaning)

Procedure:

  • Clean the pin and disk surfaces with acetone and then ethanol in an ultrasonic bath, followed by drying.

  • Mount the disk onto the rotating stage of the tribometer.

  • Secure the pin in the stationary holder.

  • Apply a thin, uniform layer of the formulated lubricant to the disk surface.

  • Bring the pin into contact with the disk and apply the desired normal load (e.g., 10 N).

  • Set the rotational speed of the disk (e.g., 0.1 m/s).

  • Start the test and record the frictional force and sliding distance for a predetermined duration or distance.

  • The coefficient of friction is calculated in real-time by the tribometer software (Frictional Force / Normal Load).

  • After the test, clean the pin and disk and measure the wear scar dimensions on both components using a profilometer or microscope to determine the wear volume.

Experimental Workflow for Tribological Testing

G cluster_prep Sample Preparation cluster_testing Testing cluster_analysis Data Analysis clean_components Clean Test Components (Balls/Pin & Disk) apply_lubricant Apply Formulated Lubricant clean_components->apply_lubricant setup_instrument Assemble Test Apparatus apply_lubricant->setup_instrument set_params Set Test Parameters (Load, Speed, Temperature) setup_instrument->set_params run_test Execute Tribological Test set_params->run_test measure_wear Measure Wear Scars run_test->measure_wear calculate_cof Calculate Coefficient of Friction run_test->calculate_cof evaluate Evaluate Lubricant Performance measure_wear->evaluate calculate_cof->evaluate

Caption: General workflow for tribological evaluation of lubricants.

Conclusion

This compound serves as an excellent base oil for formulating high-performance lubricants. Its inherent properties, combined with a tailored additive package, can result in lubricants that meet the stringent requirements of modern machinery. The provided protocols offer a standardized approach for the formulation and evaluation of these advanced lubricants, enabling researchers and scientists to systematically investigate and optimize their performance characteristics.

References

Application Notes and Protocols for Trimethylolpropane Trinonanoate as a Coating Additive for Improved Durability

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Trimethylolpropane trinonanoate (TMPTN) is a synthetic ester recognized for its exceptional thermal and oxidative stability, low volatility, and excellent lubricity.[1] While its primary application is as a high-performance base stock and additive in the lubricants industry, its inherent properties suggest potential for use as a non-reactive additive in coatings to enhance specific durability characteristics.[1] Unlike reactive trimethylolpropane (TMP) derivatives such as TMP Triacrylate (TMPTA), which improve hardness through crosslinking, TMPTN is a saturated ester.[1][2][3] This document outlines hypothesized applications and provides detailed protocols for incorporating and evaluating TMPTN in coating formulations to improve aspects of durability like flexibility and surface slip.

The information presented here is intended to serve as a foundational guide for researchers and formulators. The experimental protocols are based on standard industry practices for evaluating coating additives.

Hypothesized Mechanism of Action

When incorporated into a coating formulation, TMPTN is hypothesized to function as a high-performance plasticizer and surface modifier. Due to its long, flexible nonanoate chains and stable ester linkages, it is not expected to co-react with the primary resin binder. Instead, it is likely to physically embed within the polymer matrix.

Expected Improvements to Coating Durability:

  • Increased Flexibility and Impact Resistance: By physically separating the polymer chains, TMPTN could reduce the brittleness of the cured film, leading to improved flexibility and resistance to cracking upon impact or bending.

  • Enhanced Scratch and Mar Resistance: The lubricating properties of TMPTN may allow it to migrate to the coating's surface, reducing the coefficient of friction and thereby improving resistance to scratching and marring.

  • Improved Chemical Resistance: As a chemically stable, non-polar molecule, TMPTN may enhance a coating's resistance to certain chemical agents by reducing the permeability of the film.

Diagram of Hypothesized Mechanism

cluster_0 Standard Coating Matrix (Without TMPTN) cluster_1 Coating Matrix with TMPTN cluster_2 Surface Interaction a Polymer Chains b Crosslinks a->b Rigid Structure b->a c Polymer Chains e Reduced Crosslink Density c->e d TMPTN Molecules (Plasticizer) d->c Increased Flexibility f External Abrasive Force g Coating Surface with Migrated TMPTN f->g Reduced Friction (Improved Slip) start Start pigment_dispersion 1. Pigment Dispersion (Resin, Solvent, Pigment) start->pigment_dispersion let_down 2. Let-Down (Add remaining resin & solvent) pigment_dispersion->let_down control_formulation Control Formulation (0% TMPTN) let_down->control_formulation add_tmptn 3. Add TMPTN (e.g., 2% and 5% by weight) let_down->add_tmptn final_mix 4. Final Mixing & QC (Viscosity Check) control_formulation->final_mix experimental_formulations Experimental Formulations add_tmptn->experimental_formulations experimental_formulations->final_mix end End final_mix->end cluster_mechanical Mechanical Tests cluster_surface Surface & Resistance Tests start Cured & Conditioned Coating Panels hardness Pencil Hardness (ASTM D3363) start->hardness flexibility Mandrel Bend (ASTM D522) start->flexibility impact Impact Resistance (ASTM D2794) start->impact abrasion Abrasion Resistance (ASTM D4060) start->abrasion chemical Chemical Resistance (ASTM D1308) start->chemical adhesion Adhesion (ASTM D3359) start->adhesion data_analysis Data Analysis & Comparison hardness->data_analysis flexibility->data_analysis impact->data_analysis abrasion->data_analysis chemical->data_analysis adhesion->data_analysis end Conclusion data_analysis->end

References

Application Notes and Protocols for Trimethylolpropane Trinonanoate in Hydraulic Fluids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the performance characteristics of trimethylolpropane trinonanoate (TMP-TN) and related synthetic esters when used as a base fluid in hydraulic applications. Detailed experimental protocols for evaluating key performance parameters are also included to assist in research and development.

Introduction to Trimethylolpropane Esters in Hydraulic Fluids

Trimethylolpropane esters (TMPEs), including this compound, are synthetic lubricants recognized for their excellent performance attributes and environmental benefits.[1] They are produced by the esterification of trimethylolpropane, a polyol, with carboxylic acids.[2] As saturated esters, they generally exhibit superior thermal and oxidative stability compared to unsaturated esters like those derived from vegetable oils.[1] This makes them suitable for high-temperature applications and demanding hydraulic systems.[3] Key advantages of using TMPEs such as TMP-TN in hydraulic fluids include a high viscosity index, good lubricity, and inherent biodegradability.[4][5] However, like other esters, they can be susceptible to hydrolysis, a reaction with water that can lead to the formation of acids and alcohols, potentially causing corrosion and fluid degradation.[1] Careful formulation with additives can mitigate these effects.

Data Presentation: Performance of Trimethylolpropane Esters

While specific comprehensive data for this compound is limited in publicly available literature, the following table summarizes key performance indicators for a closely related trimethylolpropane ester with nonanoic acid and the more widely studied trimethylolpropane trioleate (TMPTO). This data provides a strong indication of the expected performance of TMP-TN.

PropertyTest MethodTrimethylolpropane Ester with Nonanoic AcidTrimethylolpropane Trioleate (TMPTO) - Typical ValuesUnit
Kinematic Viscosity @ 40°CASTM D44520.5[6]41-52[7]mm²/s
Kinematic Viscosity @ 100°CASTM D445-~10mm²/s
Viscosity IndexASTM D2270->180[4]-
Pour PointASTM D97-42[6]≤ -35°C
Flash PointASTM D92->300°C
Oxidative StabilityASTM D2272 (RPVOT)-Data varies with formulationminutes
Hydrolytic StabilityASTM D2619-Good with proper formulation-
Wear Scar Diameter (4-ball)ASTM D4172-0.37 - 0.44 (with additives)[8]mm

Experimental Protocols

Detailed methodologies for key experiments are crucial for the accurate evaluation of hydraulic fluid performance. The following are standard ASTM and ISO protocols relevant to the assessment of this compound-based hydraulic fluids.

Experimental Workflow for Hydraulic Fluid Performance Evaluation

G cluster_0 Sample Preparation cluster_1 Performance Testing cluster_2 Data Analysis & Reporting Sample Hydraulic Fluid Sample (TMP-TN based) Viscosity Viscosity (ASTM D445) Sample->Viscosity PourPoint Pour Point (ASTM D97) Sample->PourPoint Oxidation Oxidation Stability (ASTM D2272) Sample->Oxidation Hydrolysis Hydrolytic Stability (ASTM D2619) Sample->Hydrolysis Wear Wear Prevention (ASTM D4172) Sample->Wear Cleanliness Cleanliness (ISO 4406) Sample->Cleanliness Analysis Data Analysis Viscosity->Analysis PourPoint->Analysis Oxidation->Analysis Hydrolysis->Analysis Wear->Analysis Cleanliness->Analysis Report Performance Report Analysis->Report

Caption: Workflow for performance evaluation of TMP-TN hydraulic fluid.

Kinematic Viscosity (ASTM D445)

This test method determines the kinematic viscosity of liquid petroleum products by measuring the time for a volume of liquid to flow under gravity through a calibrated glass capillary viscometer.

Protocol:

  • Select a calibrated viscometer appropriate for the expected viscosity of the fluid.

  • Charge the viscometer with the test sample, ensuring it is free from air bubbles and particulate matter.

  • Place the viscometer in a constant temperature bath maintained at the desired test temperature (typically 40°C and 100°C) until the sample reaches thermal equilibrium.

  • Draw the liquid up into the timing bulb of the viscometer.

  • Allow the liquid to flow down under gravity, and use a stopwatch to measure the time it takes for the meniscus to pass between two marked points.

  • Repeat the measurement to ensure accuracy.

  • Calculate the kinematic viscosity by multiplying the measured flow time by the viscometer's calibration constant.

Pour Point (ASTM D97)

This test method determines the lowest temperature at which a petroleum product will continue to flow when cooled under prescribed conditions.

Protocol:

  • Pour the sample into a test jar to a specified mark.

  • Heat the sample to a prescribed temperature to dissolve any wax crystals.

  • Cool the sample at a specified rate in a cooling bath.

  • At every 3°C interval, remove the jar from the bath and tilt it to see if the oil moves.

  • The pour point is the lowest temperature at which movement of the oil is observed, plus 3°C.[9]

Oxidation Stability (ASTM D2272 - RPVOT)

The Rotating Pressure Vessel Oxidation Test (RPVOT) evaluates the oxidation stability of oils in the presence of water and a copper catalyst.

Protocol:

  • A 50g sample of the oil is placed in a glass container with 5g of distilled water and a copper catalyst coil.

  • The container is placed in a pressure vessel, which is then sealed and charged with oxygen to a pressure of 90 psi.

  • The vessel is placed in a heating bath at 150°C and rotated at 100 rpm.

  • The pressure inside the vessel is monitored continuously.

  • The test is complete when the pressure drops by a specified amount from the maximum pressure. The time taken to reach this point is the oxidation stability, reported in minutes.

Hydrolytic Stability (ASTM D2619)

This test method, often called the "beverage bottle method," determines the stability of hydraulic fluids in the presence of water.

Protocol:

  • 75g of the hydraulic fluid, 25g of water, and a polished copper strip are placed in a pressure-resistant beverage bottle.

  • The bottle is sealed and placed in an oven at 93°C.

  • The bottle is rotated end over end at 5 rpm for 48 hours.

  • After the test, the bottle is cooled, and the contents are analyzed.

  • The analysis includes measuring the change in the copper strip's weight and appearance, the change in the fluid's acidity (Total Acid Number), and the acidity of the water layer.

Wear Preventive Characteristics (ASTM D4172 - Four-Ball Method)

This test evaluates the anti-wear properties of lubricating fluids in sliding contact.

Protocol:

  • Three steel balls are clamped together and immersed in the test fluid.

  • A fourth steel ball is rotated against the three stationary balls under a specified load (e.g., 40 kg), speed (e.g., 1200 rpm), and temperature (e.g., 75°C) for a set duration (e.g., 60 minutes).

  • After the test, the wear scars on the three stationary balls are measured under a microscope.

  • The average wear scar diameter is reported as a measure of the fluid's anti-wear properties.

Fluid Cleanliness (ISO 4406)

This standard provides a code to quantify the level of particulate contamination in a fluid.

Protocol:

  • A representative sample of the hydraulic fluid is taken.

  • The sample is analyzed using an automatic particle counter that measures the number of particles in different size ranges (typically >4 µm, >6 µm, and >14 µm) per milliliter of fluid.

  • The particle counts are then converted into an ISO code, which consists of three numbers representing the contamination level for each size range.

Logical Relationships in Performance Testing

The various performance tests are interconnected, and the results of one test can often influence another. For example, poor oxidative and hydrolytic stability can lead to the formation of sludge and corrosive acids, which in turn can increase wear.

G cluster_fluid_properties Fluid Properties cluster_fluid_stability Fluid Stability cluster_system_performance System Performance & Longevity Viscosity Viscosity (High VI is desirable) WearProtection Wear Protection (Reduces component wear) Viscosity->WearProtection Maintains lubricating film PourPoint Low-Temperature Fluidity (Low Pour Point is desirable) PourPoint->Viscosity Affects cold start performance OxidativeStability Oxidative Stability (Resists degradation from oxygen) OxidativeStability->WearProtection Prevents sludge & varnish FluidLife Extended Fluid Life OxidativeStability->FluidLife HydrolyticStability Hydrolytic Stability (Resists degradation from water) HydrolyticStability->WearProtection Prevents corrosion HydrolyticStability->FluidLife SystemCleanliness System Cleanliness (Low particle count) WearProtection->SystemCleanliness Reduces wear debris SystemCleanliness->FluidLife

Caption: Interrelation of key performance parameters in hydraulic fluids.

References

Application Notes: Rheological Properties of Lubricants Containing Trimethylolpropane Esters

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Trimethylolpropane (TMP) esters are synthetic lubricant base stocks known for their excellent thermal-oxidative stability, high viscosity index, and biodegradability.[1] This document focuses on the rheological properties of lubricants based on trimethylolpropane esters, with a specific focus on complex TMP nonanoates. These lubricants are increasingly utilized in high-performance applications, including hydraulic fluids, engine oils, and metalworking fluids.[2] Understanding their rheological behavior—the study of how they flow and deform—is critical for predicting their performance under various operating conditions of temperature, pressure, and shear.

Target Audience: These notes are intended for researchers, scientists, and formulation professionals in the fields of lubricant technology and drug development where controlled fluid dynamics are essential.

Key Rheological Characteristics

Lubricants based on trimethylolpropane esters typically exhibit Newtonian behavior, meaning their viscosity remains constant regardless of the applied shear rate within a defined range.[3] This is a desirable characteristic for many applications, ensuring predictable performance. However, at very low temperatures or with the inclusion of certain additives like nanoparticles, non-Newtonian behavior can be observed.[1]

1. Viscosity and Viscosity Index (VI): TMP esters are valued for their high Viscosity Index, which indicates a low degree of viscosity change with temperature fluctuations.[3] A high VI is crucial for applications experiencing a wide operational temperature range. For instance, a hyperbranched nonaoleate trimethylolpropane (NOTMP) has demonstrated a high VI of 237, signifying excellent viscosity stability.[3]

2. Shear Stability: The relationship between shear stress and shear rate for TMP esters is often linear, confirming their Newtonian nature under typical operating conditions.[3] This implies that the lubricant maintains its viscosity and does not thin out (lose viscosity) under high shear, which is critical for protecting moving parts from wear.

3. Low-Temperature Fluidity: A low pour point is indicative of good performance in cold environments. The NOTMP compound, for example, has a pour point of -34°C, making it suitable for applications in colder climates.[3]

Quantitative Data Summary

The following table summarizes key quantitative rheological and physical properties for representative Trimethylolpropane (TMP) esters. This data is compiled from various studies to provide a comparative overview.

PropertyHyperbranched Nonaoleate TMP (NOTMP)[3]Trimethylolpropane Trioleate (TMPTO)[1]Jatropha Oil TMP Ester (JTMPE)[4]
Kinematic Viscosity @ 40°C (cSt) Data Not Available~46Data Not Available
Kinematic Viscosity @ 100°C (cSt) Data Not Available~9.5Data Not Available
Viscosity Index (VI) 237190250
Pour Point (°C) -34Data Not Available-8
Flash Point (°C) 320>250Data Not Available
Rheological Behavior Newtonian (at 25°C, 0-100 s⁻¹)Newtonian (at 10°C, up to 1000 s⁻¹)Newtonian (25-100°C, 0-100 s⁻¹)

Experimental Protocols

Protocol 1: Determination of Flow Behavior (Viscosity vs. Shear Rate)

This protocol outlines the procedure for characterizing the fundamental flow behavior of a TMP ester-based lubricant using a rotational rheometer.

Objective: To determine if the fluid is Newtonian or non-Newtonian by measuring viscosity across a range of shear rates.

Apparatus:

  • Rotational rheometer (e.g., Anton Paar MCR series, TA Instruments Discovery HR) with a cone-plate or parallel-plate geometry.[1][5]

  • Peltier or circulating fluid temperature control system.[1]

  • Solvents for cleaning (e.g., isopropanol, heptane).

Methodology:

  • Instrument Setup and Calibration:

    • Ensure the rheometer is level and calibrated according to the manufacturer's specifications.

    • Install the appropriate geometry (e.g., 25 mm cone, 1° angle for low viscosity oils).[1]

    • Set the geometry gap precisely (e.g., 0.051 mm).[3]

  • Sample Loading:

    • Equilibrate the measurement plates to the desired temperature (e.g., 25°C).[3]

    • Place a sufficient amount of the lubricant sample onto the center of the lower plate.

    • Lower the upper geometry to the set gap, ensuring the sample spreads evenly to the edge without overfilling.

    • Trim any excess sample from the edge of the geometry using a non-abrasive tool.

  • Measurement Procedure:

    • Allow the sample to reach thermal equilibrium for at least 5-10 minutes.

    • Perform a shear rate sweep. Program the instrument to ramp the shear rate logarithmically from a low value (e.g., 0.1 s⁻¹) to a high value (e.g., 1000 s⁻¹).[1]

    • Collect a sufficient number of data points (e.g., 10 points per decade).

  • Data Analysis:

    • Plot the measured shear stress versus the applied shear rate. A linear relationship indicates Newtonian behavior.[3]

    • Plot viscosity versus shear rate. A horizontal, flat line over the shear rate range confirms Newtonian behavior.[3] If viscosity decreases with increasing shear rate, the fluid is shear-thinning (non-Newtonian).

Protocol 2: Temperature-Dependent Viscosity Measurement

Objective: To measure the kinematic viscosity of the lubricant at standard temperatures (40°C and 100°C) and calculate the Viscosity Index (VI).

Apparatus:

  • Rotational rheometer or a dedicated viscometer (e.g., Stabinger viscometer).[1]

  • Temperature control system with an accuracy of ±0.1°C.

Methodology:

  • Sample Preparation and Loading:

    • Follow steps 1 and 2 from Protocol 1.

  • Measurement at 40°C:

    • Set the temperature control system to 40.0°C.

    • Allow the sample to equilibrate for 10-15 minutes.

    • Perform a viscosity measurement at a constant, low shear rate within the Newtonian plateau identified in Protocol 1 (e.g., 50 s⁻¹).

    • Record the dynamic viscosity (in mPa·s).

  • Measurement at 100°C:

    • Increase the temperature to 100.0°C.

    • Allow the sample to equilibrate for 10-15 minutes.

    • Repeat the viscosity measurement at the same shear rate.

    • Record the dynamic viscosity.

  • Data Analysis and VI Calculation:

    • To obtain kinematic viscosity (in cSt), divide the dynamic viscosity (in mPa·s) by the lubricant's density (in g/cm³) at the respective temperature.

    • Calculate the Viscosity Index using the recorded kinematic viscosities at 40°C and 100°C according to the ASTM D2270 standard.[1]

Visualizations

G cluster_prep 1. Preparation cluster_exec 2. Execution cluster_analysis 3. Analysis cluster_result 4. Result p1 Instrument Calibration p2 Sample Loading p1->p2 p3 Set Geometry & Gap p2->p3 e1 Thermal Equilibration p3->e1 e2 Apply Shear Rate Sweep (e.g., 0.1 to 1000 s⁻¹) e1->e2 a1 Record Torque & Speed e2->a1 a2 Calculate Shear Stress & Viscosity a1->a2 a3 Plot Viscosity vs. Shear Rate a2->a3 r1 Determine Flow Behavior (Newtonian/Non-Newtonian) a3->r1

Caption: Experimental workflow for rheological characterization.

G TMP Trimethylolpropane (TMP) Ester Lubricant Visc Viscosity TMP->Visc Exhibits Temp Temperature Temp->Visc Inversely Affects VI Viscosity Index (VI) Temp->VI Affects Change In Viscosity Shear Shear Rate Shear->Visc Largely Independent (for Newtonian) Visc->VI Determines Flow Flow Behavior (e.g., Newtonian) Visc->Flow Determines

Caption: Key relationships in lubricant rheology.

References

Application Notes and Protocols for Biocompatibility Studies of Trimethylolpropane Esters in Medical Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the essential biocompatibility studies for trimethylolpropane (TMP) esters intended for use in medical applications. The protocols detailed below are based on established standards to ensure the safety and efficacy of medical devices and drug delivery systems incorporating these esters.

Introduction to Biocompatibility of Trimethylolpropane Esters

Trimethylolpropane esters, such as trimethylolpropane triacrylate (TMPTA), trimethylolpropane ethoxylate triacrylate (TMPET), and trimethylolpropane trimethacrylate (TMPTMA), are versatile monomers used in the synthesis of polymers for various medical applications, including dental resins, bone cements, and drug delivery vehicles.[1] Their biocompatibility is a critical factor, as residual monomers or degradation products may elicit adverse biological responses. This document outlines the key in vitro and in vivo assays required to evaluate the biocompatibility of these materials.

Data Presentation

The following tables summarize the available quantitative data from biocompatibility studies on trimethylolpropane esters and related acrylates. It is important to note that comprehensive quantitative data for a wide range of TMP esters is limited in publicly available literature. The data presented here is compiled from various sources and should be considered indicative rather than exhaustive. Further testing specific to the final product is highly recommended.

Table 1: In Vitro Cytotoxicity Data

CompoundCell LineAssayEndpointResult
Trimethylolpropane Triacrylate (TMPTA)L929 (mouse fibroblasts)MTTCell ViabilityNo significant cytotoxicity observed with fully cured resins.[1]
Multifunctional Acrylates (general)NHDF (human dermal fibroblasts)Cell ViabilityID50More cytotoxic (approx. 100x) than monofunctional acrylates.[2]
Acrylates (general)HeLaCell ViabilityIC50Generally more toxic than corresponding methacrylates.[3]
Methyl Methacrylate (MMA)L929 (mouse fibroblasts)Cell CountTC5034 mM/L[4]

Table 2: Hemocompatibility Data

CompoundAssayResultClassification
Poly(ester-urethane) with phosphorylcholineProtein Adsorption, Platelet AdhesionSuperior surface hemocompatibilityNon-hemolytic
Poly(ethylene terephthalate) and dimer linoleic acid copolymerHemolysisHemolytic index <2%Non-hemolytic[5]

Table 3: Genotoxicity Data

CompoundAssayCell Line/OrganismResult
Trimethylolpropane Triacrylate (TMPTA)Mouse Lymphoma AssayL5178Y TK+/-Positive (clastogenic)[6]
Trimethylolpropane Triacrylate (TMPTA)In vivo Micronucleus TestMouse bone marrowNegative[2]
Trimethylolpropane Triacrylate (TMPTA)In vivo Comet AssayMouse bone marrow/liverNegative[2]
Acrylates (general)Ames TestSalmonella typhimuriumGenerally non-mutagenic[7]

Experimental Protocols

In Vitro Cytotoxicity: MTT Assay

This protocol is adapted from ISO 10993-5 standards for the biological evaluation of medical devices.

Objective: To assess the potential of leachable substances from trimethylolpropane ester-based materials to cause cytotoxic effects.

Materials:

  • L929 mouse fibroblast cell line (or other relevant cell line)

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Phosphate Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • MTT solvent (e.g., DMSO or isopropanol)

  • Test material (trimethylolpropane ester-based polymer)

  • Positive control (e.g., organotin-stabilized PVC)

  • Negative control (e.g., high-density polyethylene)

  • 96-well cell culture plates

Procedure:

  • Material Extraction: Prepare extracts of the test material, positive control, and negative control according to ISO 10993-12. Use DMEM with 10% FBS as the extraction vehicle. Incubate the material in the medium at 37°C for 24 hours.

  • Cell Seeding: Seed L929 cells into 96-well plates at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.

  • Exposure: Remove the culture medium and replace it with the prepared material extracts (100 µL/well). Include wells with fresh medium as a blank control.

  • Incubation: Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Remove the MTT solution and add 100 µL of MTT solvent to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the negative control.

Hemocompatibility: Hemolysis Assay

This protocol is based on the ASTM F756 standard practice for the assessment of hemolytic properties of materials.

Objective: To determine the potential of the material to cause hemolysis (red blood cell lysis).

Materials:

  • Fresh human or rabbit blood with anticoagulant (e.g., citrate)

  • Phosphate Buffered Saline (PBS)

  • Distilled water (positive control)

  • PBS (negative control)

  • Test material

  • Spectrophotometer

Procedure:

  • Blood Preparation: Dilute the anticoagulated blood with PBS.

  • Material Exposure (Direct Contact): Place the test material in a tube with the diluted blood.

  • Material Exposure (Extract): Prepare an extract of the test material in PBS as per ISO 10993-12. Add the extract to a tube with the diluted blood.

  • Controls: Prepare tubes with diluted blood and distilled water (positive control) and PBS (negative control).

  • Incubation: Incubate all tubes at 37°C for 3 hours with gentle agitation.

  • Centrifugation: Centrifuge the tubes to pellet the intact red blood cells.

  • Absorbance Measurement: Measure the absorbance of the supernatant at 540 nm to quantify the amount of released hemoglobin.

  • Calculation: Calculate the percentage of hemolysis for the test material relative to the positive control. A hemolysis rate of <2% is generally considered non-hemolytic.

Genotoxicity: In Vitro Micronucleus Assay

This protocol follows the principles of OECD Test Guideline 487.

Objective: To detect the potential of the material to induce chromosomal damage.

Materials:

  • L929 cells or other suitable mammalian cell line

  • Culture medium

  • Material extracts (prepared as in the cytotoxicity protocol)

  • Mitomycin C (positive control)

  • Cytochalasin B

  • Fixative (e.g., methanol:acetic acid)

  • Staining solution (e.g., Giemsa)

  • Microscope

Procedure:

  • Cell Treatment: Expose the cells to the material extracts for a defined period (e.g., 24 hours).

  • Cytokinesis Block: Add Cytochalasin B to the culture to block cell division at the binucleate stage.

  • Cell Harvesting: Harvest the cells by trypsinization.

  • Hypotonic Treatment and Fixation: Treat the cells with a hypotonic solution and then fix them.

  • Slide Preparation and Staining: Drop the cell suspension onto microscope slides and stain with Giemsa.

  • Scoring: Under a microscope, score the frequency of micronuclei in binucleated cells. An increase in the frequency of micronucleated cells compared to the negative control indicates a potential for genotoxicity.[2]

Visualizations

Experimental Workflows

ExperimentalWorkflow cluster_cytotoxicity Cytotoxicity Assay (MTT) cluster_hemocompatibility Hemocompatibility Assay (Hemolysis) cluster_genotoxicity Genotoxicity Assay (Micronucleus) a1 Material Extraction a2 Cell Seeding a1->a2 a3 Exposure to Extracts a2->a3 a4 MTT Addition a3->a4 a5 Absorbance Reading a4->a5 b1 Blood Preparation b2 Material Exposure b1->b2 b3 Incubation b2->b3 b4 Centrifugation b3->b4 b5 Absorbance Reading b4->b5 c1 Cell Treatment c2 Cytokinesis Block c1->c2 c3 Cell Harvesting & Staining c2->c3 c4 Microscopic Scoring c3->c4

Caption: Overview of key in vitro biocompatibility testing workflows.

Signaling Pathways

SignalingPathways cluster_nfkb NF-κB Signaling Pathway cluster_mapk MAPK Signaling Pathway Biomaterial Biomaterial Component (e.g., TMP Ester) TLR Toll-like Receptor (TLR) Biomaterial->TLR activates IKK IKK Complex TLR->IKK activates IkB IκB IKK->IkB phosphorylates (leading to degradation) NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to InflammatoryGenes Inflammatory Gene Transcription Nucleus->InflammatoryGenes activates Stress Cellular Stress (e.g., from leachables) MAPKKK MAPKKK Stress->MAPKKK activates MAPKK MAPKK MAPKKK->MAPKK phosphorylates MAPK MAPK (e.g., JNK, p38) MAPKK->MAPK phosphorylates TranscriptionFactors Transcription Factors (e.g., AP-1) MAPK->TranscriptionFactors activates CellularResponse Cellular Response (Apoptosis, Inflammation) TranscriptionFactors->CellularResponse

Caption: Simplified NF-κB and MAPK signaling pathways in response to biomaterials.

Conclusion

The biocompatibility of trimethylolpropane esters is a multifactorial issue requiring a comprehensive evaluation of cytotoxicity, hemocompatibility, and genotoxicity. The protocols and information provided in these application notes serve as a guide for researchers and developers. Due to the limited publicly available quantitative data, it is imperative to conduct thorough testing on the final, sterilized medical device or formulation to ensure its safety for clinical use. The activation of signaling pathways such as NF-κB and MAPK can be indicative of an inflammatory or cytotoxic response and should be considered in the overall risk assessment.

References

Application Notes and Protocols: Trimethylolpropane Trinonanoate in Cosmetic and Personal Care Formulations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimethylolpropane Trinonanoate (CAS No. 126-57-8) is the triester of trimethylolpropane and nonanoic acid.[1][2] While specific data on its use in cosmetic and personal care formulations is limited in publicly available literature, its chemical structure suggests it functions as a versatile emollient and texture enhancer. This document provides detailed application notes based on the anticipated properties of this compound, derived from its chemical analogues, and offers comprehensive protocols for its evaluation in cosmetic formulations.

Chemical Structure:

  • INCI Name: this compound

  • CAS Number: 126-57-8[1]

  • Molecular Formula: C₃₃H₆₂O₆[1]

  • Molecular Weight: 554.8 g/mol [1]

Postulated Functions and Applications in Cosmetics

Based on the properties of similar esters like trimethylolpropane tricaprylate/tricaprate and various nonanoate esters, this compound is expected to offer the following benefits in cosmetic and personal care products:[3][4][5]

  • Emolliency: Provides a softening and smoothing effect on the skin by forming a protective barrier that helps to reduce moisture loss.[5]

  • Texture Enhancement: Contributes to a desirable sensory profile in formulations, offering a smooth, non-greasy feel and improving spreadability.[3][5]

  • Solvent: Can act as a solvent for other cosmetic ingredients, aiding in their dispersion and delivery.

  • Pigment Dispersing Agent: In color cosmetics, it can help to evenly distribute pigments, leading to a more uniform color application.[5]

  • Hair Conditioning: In hair care products, it is anticipated to provide conditioning effects, leaving hair soft and manageable without a heavy feel.[5]

Potential Applications:

  • Skincare: Moisturizers, lotions, creams, serums, and facial oils.

  • Suncare: Sunscreens and after-sun products.

  • Color Cosmetics: Foundations, lipsticks, and concealers.

  • Hair Care: Conditioners, hair masks, and styling products.

  • Personal Care: Body butters, hand creams, and deodorants.

Physicochemical Properties and Formulation Guidelines

PropertyValue / Predicted BehaviorFormulation Implication
Appearance Predicted to be a clear to pale-yellow liquid.Should not impart color to the final formulation.
Odor Predicted to have a faint, characteristic odor.Unlikely to interfere with the fragrance of the final product.
Solubility Predicted to be soluble in oils, esters, and silicones.Compatible with the oil phase of emulsions and can be used in anhydrous formulations.
Oxidative Stability Predicted to have good oxidative stability.Contributes to a longer shelf life of the formulation.
Hydrolytic Stability Susceptible to hydrolysis in the presence of strong acids or bases, breaking down into trimethylolpropane and nonanoic acid.[1]Formulations should be maintained at a neutral or near-neutral pH to ensure stability.

General Formulation Guidelines:

  • Use Level: Typical use levels for similar emollients range from 2% to 20%, depending on the desired sensory effect and formulation type.

  • Incorporation: Add to the oil phase of emulsions and heat to 70-80°C to ensure proper melting and mixing. For anhydrous systems, it can be mixed with other oil-phase ingredients.

  • Compatibility: Expected to be compatible with a wide range of cosmetic ingredients, including other esters, fatty alcohols, silicones, and hydrocarbons.

Experimental Protocols for Evaluation

The following are detailed, generalized protocols for evaluating the performance of this compound in a cosmetic formulation.

Protocol for Emulsion Stability Testing

Objective: To assess the physical stability of an oil-in-water (O/W) cream formulation containing this compound.

Materials:

  • Oil Phase:

    • This compound (e.g., 10% w/w)

    • Cetearyl Alcohol (e.g., 3% w/w)

    • Glyceryl Stearate (e.g., 2% w/w)

  • Water Phase:

    • Deionized Water (q.s. to 100%)

    • Glycerin (e.g., 5% w/w)

    • Xanthan Gum (e.g., 0.2% w/w)

  • Emulsifier:

    • Ceteareth-20 (e.g., 2% w/w)

  • Preservative:

    • Phenoxyethanol (and) Ethylhexylglycerin (e.g., 1% w/w)

Procedure:

  • Preparation of Water Phase: In a suitable vessel, disperse Xanthan Gum in Glycerin and then add Deionized Water. Heat to 75°C while stirring until uniform.

  • Preparation of Oil Phase: In a separate vessel, combine this compound, Cetearyl Alcohol, Glyceryl Stearate, and Ceteareth-20. Heat to 75°C while stirring until all components are melted and uniform.

  • Emulsification: Slowly add the Oil Phase to the Water Phase while homogenizing at a moderate speed (e.g., 5000 rpm) for 3-5 minutes.

  • Cooling: Continue stirring with a propeller mixer and cool the emulsion to 40°C.

  • Addition of Preservative: Add the preservative and continue stirring until the cream is smooth and the temperature reaches 25°C.

  • Stability Assessment:

    • Macroscopic Evaluation: Observe the cream for any signs of phase separation, creaming, or changes in color and odor at regular intervals (e.g., 24h, 1 week, 1 month, 3 months) under different storage conditions (e.g., room temperature, 40°C, 4°C, and freeze-thaw cycles).

    • Microscopic Evaluation: Examine a droplet of the emulsion under a microscope to assess the droplet size and distribution.

    • Viscosity Measurement: Measure the viscosity of the cream at the beginning of the study and at each time point to monitor any changes in consistency.

    • pH Measurement: Measure the pH of the cream at each time point.

Data Presentation:

Stability ParameterInitial1 Month (RT)1 Month (40°C)3 Months (RT)3 Months (40°C)
Appearance Homogeneous white cream
pH
Viscosity (cP)
Droplet Size (µm)
Phase Separation None
Protocol for Sensory Panel Evaluation

Objective: To evaluate the sensory characteristics of a lotion containing this compound compared to a control formulation with a standard emollient (e.g., Caprylic/Capric Triglyceride).

Materials:

  • Two lotion formulations, identical except for the primary emollient (10% w/w this compound vs. 10% w/w Caprylic/Capric Triglyceride).

  • A panel of trained sensory assessors (n=10-15).

  • Evaluation forms with a rating scale (e.g., 1 to 10) for various sensory attributes.

Procedure:

  • Sample Preparation: Prepare the two lotion formulations and code them with random three-digit numbers.

  • Panelist Instructions: Instruct the panelists to cleanse their hands and forearms and not to use any scented products before the evaluation.

  • Application: Apply a standardized amount (e.g., 0.1 mL) of each lotion to a designated area on the panelists' forearms.

  • Evaluation: Ask the panelists to evaluate the products based on the following parameters at different time points (e.g., during application, 1 minute after, and 10 minutes after):

    • Spreadability: Ease of spreading on the skin.

    • Absorbency: Speed of absorption into the skin.

    • Greasiness: The amount of oily residue left on the skin.

    • Tackiness: The stickiness of the skin after application.

    • Smoothness: The feeling of the skin after the product has been absorbed.

    • Overall Feel: The overall pleasantness of the product on the skin.

  • Data Analysis: Analyze the data statistically (e.g., using a t-test or ANOVA) to determine if there are significant differences between the two formulations.

Data Presentation:

Sensory AttributeThis compound (Mean Score ± SD)Control Emollient (Mean Score ± SD)p-value
Spreadability
Absorbency
Greasiness
Tackiness
Smoothness
Overall Feel
Protocol for Skin Moisturization Efficacy (Corneometer Measurement)

Objective: To assess the short-term and long-term skin hydration effects of a cream containing this compound.

Materials:

  • A cream formulation containing a specified concentration of this compound (e.g., 5% w/w).

  • A placebo cream (without the test ingredient).

  • A Corneometer® for measuring skin hydration.

  • A panel of volunteers with dry skin (n=15-20).

Procedure:

  • Acclimatization: Have the volunteers acclimatize in a controlled environment (e.g., 22°C, 50% relative humidity) for at least 30 minutes.

  • Baseline Measurement: Measure the baseline skin hydration on two designated areas on the volar forearm of each volunteer.

  • Product Application: Apply a standardized amount (e.g., 2 mg/cm²) of the test cream to one area and the placebo cream to the other.

  • Post-Application Measurements: Measure skin hydration at specified time points (e.g., 1, 2, 4, 6, and 8 hours for short-term effects, and after 1, 2, and 4 weeks of daily application for long-term effects).

  • Data Analysis: Calculate the percentage change in skin hydration from baseline for both the test and placebo products. Use statistical analysis to determine the significance of the results.

Data Presentation:

Time Point% Change in Hydration (Test Cream)% Change in Hydration (Placebo)p-value
1 Hour
4 Hours
8 Hours
1 Week
4 Weeks

Visualizations

G cluster_0 Formulation Development Workflow A Ingredient Sourcing & QC (this compound) B Prototype Formulation (e.g., O/W Cream) A->B Incorporate into Oil Phase C Stability Testing (Physical & Chemical) B->C Assess Shelf Life D Sensory Panel Evaluation B->D Evaluate Consumer Appeal E Efficacy Testing (e.g., Hydration) B->E Substantiate Claims F Final Formulation Optimization C->F Iterate if Unstable D->F Refine Sensory Profile E->F Optimize for Performance

Caption: Formulation Development Workflow for a New Emollient.

G cluster_functions Functional Properties in Formulations cluster_benefits Consumer Benefits TMPTN Trimethylolpropane Trinonanoate Emolliency Emolliency TMPTN->Emolliency Texture Texture Enhancement TMPTN->Texture Solvency Solvency TMPTN->Solvency Dispersion Pigment Dispersion TMPTN->Dispersion Conditioning Hair Conditioning TMPTN->Conditioning Hydration Enhanced Skin Hydration Emolliency->Hydration SkinFeel Smooth, Non-Greasy Skin Feel Texture->SkinFeel Spreadability Improved Spreadability Texture->Spreadability ColorPayoff Uniform Color Payoff Dispersion->ColorPayoff HairSoftness Soft, Manageable Hair Conditioning->HairSoftness

Caption: Postulated Functional Relationships of this compound.

Safety and Regulatory Considerations

There is a lack of specific toxicological data for this compound in the public domain. However, based on the safety information available for other trimethylolpropane esters (excluding the triacrylate) and nonanoate esters used in cosmetics, it is anticipated to have a low potential for skin irritation and sensitization.[5][6] The Cosmetic Ingredient Review (CIR) Expert Panel has concluded that Pelargonic Acid (Nonanoic Acid) and its esters are safe for use in cosmetic products.[7]

It is crucial to distinguish this compound from Trimethylolpropane Triacrylate, which has been associated with skin irritation and sensitization and is prohibited for use in cosmetics in the European Union.[8][9][10] These two substances have different chemical structures and reactivity profiles.

As with any new ingredient, it is recommended to conduct a thorough safety assessment, including in vitro and in vivo testing, before commercialization.

Conclusion

This compound holds promise as a multifunctional ingredient for the cosmetic and personal care industry. Its predicted properties as a non-greasy emollient and texture enhancer make it a potentially valuable component in a wide range of formulations. The experimental protocols provided in this document offer a comprehensive framework for formulators to evaluate its performance and substantiate its benefits. Further research is warranted to fully characterize its properties and confirm its safety and efficacy in various cosmetic applications.

References

Application Notes and Protocols: Trimethylolpropane Trinonanoate as a Dielectric Fluid in Transformers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimethylolpropane trinonanoate (TMPTN) is a synthetic ester that presents a promising alternative to traditional mineral oil as a dielectric fluid in transformers. Its inherent properties, such as high thermal stability, excellent dielectric strength, and biodegradability, address many of the environmental and safety concerns associated with mineral oil. These application notes provide a comprehensive overview of the key properties of TMPTN, detailed protocols for its evaluation as a transformer dielectric fluid, and logical workflows for its analysis. Synthetic esters, including TMPTN, are recognized for their high fire point and excellent oxidation stability, making them suitable for demanding applications.[1]

Data Presentation

The following tables summarize the key quantitative data for this compound and compare it with a commercially available synthetic ester (Midel 7131) and conventional mineral oil. This allows for a clear comparison of their performance characteristics.

Table 1: Physical and Thermal Properties

PropertyThis compound (TMPTN)Midel 7131 (Synthetic Ester)Mineral Oil (Typical)Test Method
Kinematic Viscosity @ 40°C (mm²/s)20.5[2]299.1ASTM D445
Kinematic Viscosity @ 100°C (mm²/s)4.35.62.5ASTM D445
Flash Point (°C)> 200[3]260145ASTM D92
Fire Point (°C)> 300316[4]160ASTM D92
Pour Point (°C)-42[2]-56[4]-40ASTM D97
Density @ 20°C ( kg/m ³)~970970875ASTM D1298
Thermal Conductivity (W/m·K)~0.150.1510.125ASTM D2717

Table 2: Electrical Properties

PropertyThis compound (TMPTN)Midel 7131 (Synthetic Ester)Mineral Oil (Typical)Test Method
Dielectric Strength (kV, 2.5 mm gap)> 50> 75> 40ASTM D877 / D1816
Dielectric Constant (Relative Permittivity) @ 20°C~3.23.22.2ASTM D924
Dissipation Factor (tan δ) @ 90°C< 0.05[2]< 0.03< 0.005ASTM D924
Volume Resistivity @ 90°C (GΩ·m)> 100[2]> 100> 50ASTM D1169

Table 3: Chemical Properties

PropertyThis compound (TMPTN)Midel 7131 (Synthetic Ester)Mineral Oil (Typical)Test Method
Acid Number (mg KOH/g)< 0.03< 0.03< 0.03ASTM D974
Water Content (ppm)< 200< 200< 35ASTM D1533
BiodegradabilityReadily BiodegradableReadily BiodegradableNot Readily BiodegradableOECD 301

Experimental Protocols

The following are detailed methodologies for the key experiments required to evaluate the suitability of this compound as a transformer dielectric fluid. These protocols are based on established ASTM standards.

Dielectric Breakdown Voltage (ASTM D1816)

Objective: To determine the voltage at which the insulating fluid electrically breaks down.

Apparatus:

  • High-voltage power supply with a variable transformer.

  • Test cell with spherical or VDE electrodes.[5][6]

  • Stirring mechanism.

  • Voltage measurement device.

Procedure:

  • Ensure the test cell and electrodes are meticulously cleaned and dried.

  • Rinse the cell with a sample of the TMPTN fluid.

  • Fill the cell with the test sample, ensuring the electrodes are fully immersed and free of air bubbles.

  • Set the electrode gap to the specified distance (e.g., 1 mm or 2 mm).

  • Apply voltage at a uniform rate of rise (e.g., 0.5 kV/s) while gently stirring the sample.

  • Record the voltage at which breakdown occurs, indicated by a spark and a drop in voltage.

  • Perform a series of six breakdowns on the same cell filling, with a one-minute interval between tests.

  • The average of the last five readings is reported as the dielectric breakdown voltage.

Kinematic Viscosity (ASTM D445)

Objective: To measure the fluid's resistance to flow under gravity, which is crucial for its cooling performance.

Apparatus:

  • Calibrated glass capillary viscometer (e.g., Ubbelohde type).

  • Constant temperature bath.

  • Timer.

Procedure:

  • Select a viscometer where the flow time is not less than 200 seconds.

  • Charge the viscometer with the TMPTN sample.

  • Place the viscometer in the constant temperature bath set to the desired temperature (e.g., 40°C or 100°C) and allow it to equilibrate for at least 30 minutes.

  • Using suction, draw the liquid level up through the bulb to above the upper timing mark.

  • Release the suction and measure the time it takes for the liquid to flow from the upper to the lower timing mark.

  • Repeat the measurement, and if the two timings agree within the specified tolerance, average the results.

  • Calculate the kinematic viscosity by multiplying the average flow time by the viscometer calibration constant.

Flash Point and Fire Point (ASTM D92)

Objective: To determine the lowest temperature at which the fluid's vapors will ignite (flash point) and sustain combustion (fire point).[7][8]

Apparatus:

  • Cleveland Open Cup apparatus.[8][9]

  • Heating source.

  • Test flame applicator.

  • Thermometer.

Procedure:

  • Fill the test cup with the TMPTN sample to the filling mark.

  • Heat the sample at a specified rate.

  • As the temperature rises, pass the test flame across the center of the cup at regular intervals.[10]

  • The flash point is the lowest temperature at which the application of the test flame causes the vapors above the liquid to ignite in a brief flash.[9][10]

  • To determine the fire point, continue heating after the flash point has been reached.

  • The fire point is the temperature at which the application of the test flame causes the vapors to ignite and sustain burning for at least 5 seconds.[10]

Pour Point (ASTM D97)

Objective: To determine the lowest temperature at which the fluid will flow.[11][12]

Apparatus:

  • Test jar.

  • Thermometer.

  • Cooling bath.

Procedure:

  • Pour the TMPTN sample into the test jar to the marked level.

  • Heat the sample to a specified temperature to remove any thermal history.

  • Cool the sample at a specified rate in the cooling bath.

  • At every 3°C interval, remove the jar and tilt it to see if the fluid moves.[3]

  • The pour point is 3°C above the temperature at which the oil ceases to flow when the jar is held horizontally for 5 seconds.[3]

Acid Number (ASTM D974)

Objective: To measure the amount of acidic substances in the fluid, which is an indicator of oxidation and degradation.[2]

Apparatus:

  • Burette.

  • Titration flask.

  • Color indicator solution.

  • Potassium hydroxide (KOH) solution of known concentration.

Procedure:

  • Dissolve a weighed amount of the TMPTN sample in a titration solvent.

  • Add a few drops of the color indicator.

  • Titrate the solution with the standard KOH solution until the endpoint, indicated by a color change, is reached.[13]

  • The acid number is calculated based on the volume of KOH solution used and the weight of the sample.

Oxidation Stability (ASTM D2440)

Objective: To evaluate the resistance of the fluid to oxidation under accelerated aging conditions.[1]

Apparatus:

  • Oxidation cell (test tube).

  • Oxygen delivery tube.

  • Heating bath.

  • Copper catalyst coil.

Procedure:

  • Place a sample of the TMPTN fluid in the oxidation cell with a copper catalyst coil.

  • Heat the cell in a bath at a specified temperature (e.g., 110°C or 120°C).

  • Bubble oxygen through the sample at a constant rate for a specified duration (e.g., 72 or 164 hours).[1]

  • At the end of the test period, measure the amount of sludge formed and the increase in the acid number of the fluid.

Mandatory Visualization

Experimental_Workflow cluster_sampling Sample Preparation cluster_testing Property Testing cluster_analysis Data Analysis & Evaluation Sample TMPTN Sample Preconditioning Pre-conditioning (Drying & Degassing) Sample->Preconditioning Electrical Electrical Properties (ASTM D877, D924, D1169) Preconditioning->Electrical Physical Physical Properties (ASTM D445, D97, D1298) Preconditioning->Physical Thermal Thermal Properties (ASTM D92, D2717) Preconditioning->Thermal Chemical Chemical Properties (ASTM D974, D1533, D2440) Preconditioning->Chemical Analysis Data Analysis Electrical->Analysis Physical->Analysis Thermal->Analysis Chemical->Analysis Comparison Comparison with Standards & Other Fluids Analysis->Comparison Conclusion Conclusion on Suitability Comparison->Conclusion

Caption: Experimental workflow for evaluating this compound (TMPTN) as a transformer dielectric fluid.

Logical_Relationships cluster_properties Key Properties of TMPTN cluster_significance Significance in Transformer Application Dielectric High Dielectric Strength Insulation Effective Electrical Insulation Dielectric->Insulation ensures Thermal High Thermal Stability Cooling Efficient Heat Dissipation Thermal->Cooling enables Fire High Fire Point Safety Enhanced Fire Safety Fire->Safety improves Biodegradable Readily Biodegradable Environmental Reduced Environmental Impact Biodegradable->Environmental leads to Viscosity Optimal Viscosity Viscosity->Cooling facilitates Performance Reliable Performance Insulation->Performance Cooling->Performance Safety->Performance Environmental->Performance

Caption: Logical relationships between the key properties of TMPTN and their significance in transformer applications.

References

Troubleshooting & Optimization

Optimizing reaction conditions for high yield trimethylolpropane trinonanoate synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing the synthesis of trimethylolpropane trinonanoate, focusing on achieving high yields and purity.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction for synthesizing this compound?

A1: this compound is synthesized through the esterification of trimethylolpropane (TMP) with nonanoic acid. The reaction involves the combination of one mole of trimethylolpropane with three moles of nonanoic acid, typically in the presence of a catalyst and with the removal of water to drive the reaction to completion.

Q2: What are the key reaction parameters that influence the yield and purity of this compound?

A2: The primary parameters that affect the synthesis are:

  • Molar ratio of reactants: An excess of nonanoic acid is often used to ensure complete esterification of the three hydroxyl groups of trimethylolpropane.

  • Catalyst type and concentration: Various acid and base catalysts can be used, and their concentration impacts the reaction rate and potential side reactions.

  • Reaction temperature: Higher temperatures generally increase the reaction rate but can also lead to side reactions and product degradation.

  • Reaction time: Sufficient time is required for the reaction to reach completion.

  • Water removal: Efficient removal of the water produced during esterification is crucial to shift the equilibrium towards the product.

Q3: Which catalysts are most effective for this synthesis?

A3: Both acid and enzyme catalysts are effective. Common acid catalysts include sulfuric acid, p-toluenesulfonic acid (p-TSA), and certain ionic liquids.[1][2] Lipase enzymes, such as Novozym 435, are also used for a more environmentally friendly process. The choice of catalyst can affect reaction conditions and the final product's properties.

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be monitored by measuring the acid value of the reaction mixture.[3] A decreasing acid value indicates the consumption of nonanoic acid and the formation of the ester. The reaction is generally considered complete when the acid value is low and stable.

Q5: What are the common side reactions to be aware of?

A5: The primary side reaction of concern is saponification (soap formation), especially when using alkaline catalysts, which can complicate purification and reduce the yield.[4] At excessively high temperatures, thermal degradation of the reactants or product can also occur.

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Low Yield Incomplete reaction due to insufficient reaction time or temperature.Increase the reaction time or temperature within the optimal range (e.g., 130-180°C).[5][6]
Inefficient water removal.Use an effective water removal technique such as a Dean-Stark apparatus or applying a vacuum.[1][6]
Sub-optimal molar ratio of reactants.Increase the molar ratio of nonanoic acid to trimethylolpropane (e.g., 3.1:1 to 4:1).[5][7]
Catalyst deactivation or insufficient catalyst concentration.Ensure the catalyst is active and used at an appropriate concentration (e.g., 0.5-2% w/w).[3][6]
High Acid Value in Final Product Incomplete esterification.Extend the reaction time or increase the reaction temperature.[3]
Insufficient amount of nonanoic acid.Use a slight excess of nonanoic acid to ensure all hydroxyl groups of TMP react.
Inefficient water removal, causing the reverse reaction (hydrolysis).Improve the efficiency of water removal from the reaction mixture.
Product Discoloration Reaction temperature is too high, causing thermal degradation.Lower the reaction temperature and consider using a nitrogen blanket to prevent oxidation.
Presence of impurities in the reactants.Use high-purity starting materials.
Difficult Purification Formation of soaps or other byproducts.If using an alkaline catalyst, carefully control the reaction conditions to minimize saponification.[4] Wash the crude product with a brine solution.[1]
Residual catalyst in the product.Neutralize the acid catalyst with a base wash, followed by water washes until neutral. For solid catalysts, filtration is sufficient.

Data Presentation

Table 1: Effect of Catalyst Type and Concentration on Yield

CatalystConcentration (% w/w)Temperature (°C)Time (h)Yield (%)Reference
Sulfuric Acid1.5150598[1]
p-TSA2Not SpecifiedNot Specified91-96.5[2]
Sodium Methoxide1.5130393[5]
Ionic Liquid0.50-0.751303-4High Esterification[3]
Novozym 435Not Specified457299 (FAME conversion)

Table 2: Effect of Molar Ratio and Temperature on Yield

Molar Ratio (Acid:Alcohol)Temperature (°C)Time (h)Yield (%)Reference
3:11303-4High Esterification[3]
4:1130393[5]
3.2:1180392.8 (conversion)[6]
3.1:1170291.65 (ester value)[7]

Experimental Protocols

Detailed Methodology for High-Yield Synthesis using an Acid Catalyst
  • Reactant and Catalyst Preparation:

    • Charge a three-necked round-bottom flask, equipped with a mechanical stirrer, a thermometer, and a Dean-Stark apparatus connected to a condenser, with trimethylolpropane (1 mole) and nonanoic acid (3.2 moles).

    • Add the acid catalyst (e.g., p-toluenesulfonic acid, 2% w/w of total reactants).

    • Add an azeotropic solvent such as toluene to aid in water removal.[1]

  • Reaction Execution:

    • Heat the mixture to the desired reaction temperature (e.g., 150°C) with constant stirring.[1]

    • Continuously remove the water generated during the reaction via the Dean-Stark apparatus.

    • Monitor the reaction progress by periodically taking samples and determining the acid value. The reaction is considered complete when the acid value is below a target threshold (e.g., < 1 mg KOH/g).[3]

  • Product Purification:

    • After cooling the reaction mixture, neutralize the catalyst by washing with a dilute sodium carbonate solution.

    • Wash the organic layer sequentially with brine and deionized water until the washings are neutral.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Remove the solvent and any unreacted nonanoic acid under reduced pressure using a rotary evaporator to obtain the final product, this compound.

Mandatory Visualization

experimental_workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_purification 3. Purification reactants Charge Reactants: - Trimethylolpropane - Nonanoic Acid catalyst Add Catalyst (e.g., p-TSA) reactants->catalyst solvent Add Toluene catalyst->solvent heat Heat to 150°C with Stirring solvent->heat water_removal Continuous Water Removal (Dean-Stark) heat->water_removal monitor Monitor Acid Value water_removal->monitor neutralize Neutralize Catalyst monitor->neutralize Reaction Complete wash Wash with Brine and Water neutralize->wash dry Dry with Na2SO4 wash->dry evaporate Evaporate Solvent dry->evaporate product Final Product: Trimethylolpropane Trinonanoate evaporate->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_guide start Start Synthesis check_yield Check Final Yield start->check_yield low_yield Low Yield check_yield->low_yield No high_yield High Yield - Success check_yield->high_yield Yes check_water Was water efficiently removed? low_yield->check_water check_temp_time Were temperature and time sufficient? check_water->check_temp_time Yes improve_water Improve water removal (e.g., vacuum, Dean-Stark) check_water->improve_water No check_ratio Was molar ratio correct? check_temp_time->check_ratio Yes increase_temp_time Increase temperature/time check_temp_time->increase_temp_time No check_ratio->high_yield Yes, re-run adjust_ratio Adjust molar ratio (excess acid) check_ratio->adjust_ratio No

Caption: Troubleshooting logic for addressing low yield in synthesis.

References

Improving the conversion rate in polyol ester production

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Polyol Ester Production

Welcome to the technical support center for polyol ester synthesis. This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot and optimize their experiments for improved conversion rates.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in achieving high conversion rates in polyol ester production?

The production of polyol esters via the esterification of polyols with carboxylic acids is a reversible equilibrium reaction.[1][2] The co-production of water means that as the concentration of water increases, the reverse reaction (hydrolysis) is promoted, which breaks the ester back down into the acid and alcohol.[3][4] To achieve high conversion rates, it is crucial to continuously remove water from the reaction mixture to shift the equilibrium towards the formation of the ester product.[2][5]

Q2: What are the most critical reaction parameters to control for maximizing the conversion rate?

Several parameters significantly influence the conversion rate. These include:

  • Temperature: Higher temperatures generally increase the reaction rate. However, excessively high temperatures can lead to side reactions and thermal degradation of the product.[6][7]

  • Molar Ratio: Using an excess of one reactant, typically the carboxylic acid or alcohol, can shift the equilibrium to favor product formation.[5]

  • Catalyst: The type and concentration of the catalyst are crucial. Common catalysts include sulfuric acid, tin-based compounds, and immobilized enzymes.[6][8]

  • Water Removal: As mentioned, efficient removal of water is paramount. This can be achieved through methods like azeotropic distillation, applying a vacuum, or using pervaporation membranes.[2][7][9]

Q3: How does the purity of reactants affect the synthesis?

The purity of the polyols and carboxylic acids is important. Impurities can lead to side reactions, discoloration of the final product, and can sometimes interfere with the catalyst's activity. Using high-purity reactants is recommended for achieving a high-quality product with a good conversion rate.

Q4: Can the catalyst lose its activity during the reaction?

Yes, catalyst deactivation is a potential issue. This can be caused by several factors, including poisoning by impurities in the feedstock, coking (deposition of carbonaceous materials on the catalyst surface), or thermal degradation of the catalyst itself.[10] This loss of activity will slow down or stall the reaction, leading to lower conversion rates.[10]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments.

Issue 1: The reaction conversion rate is low or has plateaued.

  • Question: I have been running the reaction for several hours, but the conversion rate is not increasing. What could be the cause?

  • Answer: A stalled reaction is a common issue in polyol ester synthesis. Here are the primary potential causes and solutions:

    • Equilibrium Limitation: The reaction may have reached its chemical equilibrium.

      • Solution: The most effective way to overcome this is to remove the water being produced.[2] Consider using a Dean-Stark trap for azeotropic distillation with a suitable solvent like toluene, or apply a vacuum to the reactor to boil off the water.[5][7]

    • Catalyst Deactivation: The catalyst may have lost its activity.[10]

      • Solution: If you suspect catalyst deactivation, you may need to add fresh catalyst. For heterogeneous catalysts, regeneration or replacement might be necessary. Ensure your reactants are free from impurities that could poison the catalyst.

    • Insufficient Mixing/Mass Transfer Limitations: In heterogeneous reactions (e.g., with an immobilized enzyme or solid acid catalyst), poor mixing can limit the contact between reactants and the catalyst.[11]

      • Solution: Increase the agitation speed to improve mixing and mass transfer. Ensure the reactor design and stirrer are appropriate for the scale and viscosity of your reaction mixture.[11][12]

    • Sub-optimal Temperature: The reaction may be too slow at the current temperature.

      • Solution: Gradually increase the reaction temperature while monitoring for any signs of product degradation or discoloration.[6]

A logical workflow for troubleshooting low conversion is presented below.

G start Low Conversion Rate Detected check_equilibrium Is water being effectively removed? start->check_equilibrium check_catalyst Is the catalyst still active? check_equilibrium->check_catalyst Yes solution_water Implement/Optimize water removal (e.g., Vacuum, Dean-Stark trap) check_equilibrium->solution_water No check_mixing Is the reaction mixture being adequately agitated? check_catalyst->check_mixing Yes solution_catalyst Add fresh catalyst or regenerate/replace existing catalyst check_catalyst->solution_catalyst No check_temp Is the reaction temperature optimal? check_mixing->check_temp Yes solution_mixing Increase stirring speed or improve reactor hydrodynamics check_mixing->solution_mixing No solution_temp Gradually increase temperature while monitoring for side reactions check_temp->solution_temp No end_node Conversion Rate Improved check_temp->end_node Yes solution_water->end_node solution_catalyst->end_node solution_mixing->end_node solution_temp->end_node

Troubleshooting workflow for low conversion rates.

Issue 2: The final product has a high acid value.

  • Question: The acid value of my purified polyol ester is higher than the target specification. Why?

  • Answer: A high acid value indicates the presence of unreacted carboxylic acids in your product.[4][13] This is a direct consequence of an incomplete reaction.

    • Solution:

      • Increase Reaction Time: Allow the reaction to proceed for a longer duration to drive it closer to completion.

      • Optimize Molar Ratio: A slight excess of the polyol can help to ensure all the carboxylic acid is consumed. However, be mindful that this will require an additional purification step to remove the unreacted polyol.

      • Re-evaluate Reaction Conditions: Review your temperature and catalyst concentration to ensure they are optimal for the specific reactants you are using. Refer to the data tables below for guidance.

Issue 3: The product is dark in color.

  • Question: My polyol ester is brown or yellow, but I was expecting a clear or light-colored liquid. What causes this discoloration?

  • Answer: Dark coloration is typically a result of thermal degradation of the reactants or products at high temperatures.[12]

    • Solution:

      • Lower the Reaction Temperature: While higher temperatures increase the reaction rate, they can also promote degradation. Try to find an optimal temperature that provides a reasonable reaction rate without causing discoloration.[6]

      • Reduce Reaction Time: Prolonged exposure to high temperatures can increase the likelihood of degradation.

      • Use an Inert Atmosphere: Conducting the reaction under a nitrogen (N2) sparge can help to prevent oxidative degradation, which can also contribute to color formation.

Quantitative Data Summary

The following tables summarize quantitative data from various studies on polyol ester synthesis.

Table 1: Optimized Reaction Conditions for Various Polyol Esters

Polyol Ester TypePolyolCarboxylic AcidMolar Ratio (Acid:Polyol)CatalystTemperature (°C)Time (h)Max. Conversion/YieldReference
USFA-TMP tri-oleateTrimethylolpropane (TMP)Unsaturated Palm Fatty Acid3.5:1H₂SO₄ (2%)150691% Yield
USFA-PE tetra-oleatePentaerythritol (PE)Unsaturated Palm Fatty Acid4.5:1H₂SO₄ (2%)180686% Yield
TMP-tri-LA esterTrimethylolpropane (TMP)Levulinic Acid4:1Immobilized Lipase (3%)7072~98% Conversion[14]
NPG diesterNeopentyl Glycol (NPG)Hexanoic Acid3:1H₂SO₄ (0.5% w/w)150-99% Conversion[15]

Table 2: Effect of Reactant Molar Ratio on TMP Conversion (Levulinic Acid:TMP)

Molar Ratio (LA:TMP)TMP Conversion (%) after 72h
3:1~85
4:1~98
5:1~99
6:1>99
Data adapted from a study on enzymatic synthesis of TMP-tri-LA ester.[14] While higher ratios slightly increase conversion, a 4:1 ratio was suggested as optimal to balance conversion with the cost of removing excess acid.[14]

Experimental Protocols

Protocol 1: General Procedure for Polyol Ester Synthesis in a Batch Reactor

This protocol describes a common method for synthesizing polyol esters using an acid catalyst and a Dean-Stark apparatus for water removal.

  • Reactor Setup: Assemble a multi-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, a nitrogen inlet, and a Dean-Stark trap fitted with a condenser.[16]

  • Charging Reactants: Charge the flask with the polyol, carboxylic acid (in the desired molar ratio, e.g., a 15% molar excess of acid groups), and the catalyst (e.g., 0.5-2% w/w sulfuric acid or p-toluenesulfonic acid).[16][17]

  • Inerting: Start a slow sparge of nitrogen gas through the reaction mixture to maintain an inert atmosphere.

  • Heating and Reaction: Begin stirring and heat the mixture to the target reaction temperature (e.g., 150-220°C). Water will begin to co-distill with the solvent (if used) and collect in the Dean-Stark trap.

  • Monitoring: Monitor the reaction progress by measuring the amount of water collected or by taking small samples periodically to determine the acid value.[7][18]

  • Completion: The reaction is considered complete when water evolution ceases or the acid value drops to a stable, low value (e.g., < 1 mg KOH/g).

  • Purification: After cooling, the crude product may require purification to remove the catalyst and any unreacted starting materials. This can involve neutralization, washing with water, and vacuum distillation.

The general experimental workflow is visualized below.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Analysis setup 1. Assemble Reactor (w/ Stirrer, N2, Dean-Stark) charge 2. Charge Reactants (Polyol, Acid, Catalyst) setup->charge react 3. Heat and Stir under N2 Atmosphere charge->react monitor 4. Monitor Progress (Water collection, Acid Value) react->monitor monitor->react Reaction Incomplete purify 5. Cool and Purify Product monitor->purify Reaction Complete analyze 6. Analyze Final Product (GC, FTIR, Viscosity) purify->analyze

General experimental workflow for polyol ester synthesis.

Protocol 2: Monitoring Reaction Progress via Acid Value Titration

  • Sample Preparation: Accurately weigh approximately 1-2 g of the reaction mixture into an Erlenmeyer flask.

  • Dissolution: Add 50 mL of a suitable solvent mixture (e.g., a 1:1 v/v solution of toluene and isopropanol) and swirl to dissolve the sample completely.

  • Indicator: Add a few drops of phenolphthalein indicator.

  • Titration: Titrate the solution with a standardized potassium hydroxide (KOH) solution (e.g., 0.1 M) until a faint pink color persists for at least 30 seconds.

  • Calculation: Calculate the acid value (AV) in mg KOH/g using the following formula: AV = (V * M * 56.1) / w Where:

    • V = volume of KOH solution used (mL)

    • M = molarity of the KOH solution (mol/L)

    • 56.1 = molecular weight of KOH ( g/mol )

    • w = weight of the sample (g)

Reaction Pathway Visualization

The synthesis of polyol esters follows the Fischer-Speier esterification mechanism. This acid-catalyzed reaction involves the protonation of the carboxylic acid, making it more susceptible to nucleophilic attack by the alcohol.

G r_acid R-COOH (Carboxylic Acid) protonation 1. Protonation of Carbonyl Oxygen r_acid->protonation r_alcohol R'-OH (Polyol) attack 2. Nucleophilic Attack by Polyol r_alcohol->attack catalyst_in H+ (Catalyst) catalyst_in->protonation product R-COOR' (Polyol Ester) water H₂O protonation->attack transfer 3. Proton Transfer attack->transfer elimination 4. Elimination of Water transfer->elimination elimination->water deprotonation 5. Deprotonation elimination->deprotonation deprotonation->catalyst_in Regenerated deprotonation->product

Simplified Fischer esterification pathway.

References

Technical Support Center: Trimethylolpropane Trinonanoate Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of trimethylolpropane trinonanoate (TMPTN). This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis and purification of TMPTN.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section provides answers to common questions and step-by-step guidance for troubleshooting issues related to the removal of byproducts during TMPTN synthesis.

Question 1: What are the common impurities and byproducts in this compound synthesis?

Answer: During the esterification of trimethylolpropane with nonanoic acid, several impurities and byproducts can arise, impacting the final product's quality and performance. These can be categorized as:

  • Unreacted Starting Materials: Residual trimethylolpropane and nonanoic acid are common impurities. Their presence can alter the physical and chemical properties of the final product.[1]

  • Residual Acid Catalyst: Acidic catalysts, if not completely removed, can decrease the thermal stability of the final ester and promote hydrolysis.[1]

  • Water: Water is a byproduct of the esterification reaction and its presence can shift the reaction equilibrium, hindering complete conversion. It can also contribute to hydrolytic degradation of the final product.[1][2]

  • Oxidation Products: The synthesis, often conducted at high temperatures, can lead to the formation of oxidation products, which may cause color and odor in the final product.

  • Byproducts from Starting Material Synthesis: Impurities from the industrial production of trimethylolpropane, such as 2-ethyl-propanediol and condensation products, may be carried over into the final ester.[1]

Question 2: My final product has a yellow or brownish tint. What causes this discoloration and how can I prevent it?

Answer: Color formation in this compound is a common issue that can often be attributed to several factors:

  • Oxidative Degradation: At the high temperatures required for esterification, the reactants or the product can undergo oxidation, leading to colored byproducts.

  • Impurities in Reactants: The purity of the starting materials, trimethylolpropane and nonanoic acid, is crucial. Impurities present in these raw materials can degrade at high temperatures and cause discoloration.

  • Prolonged Reaction Time or High Temperature: Exposing the reaction mixture to high temperatures for extended periods can promote side reactions and degradation, leading to color formation.

Troubleshooting Steps:

  • Use High-Purity Reactants: Ensure that the trimethylolpropane and nonanoic acid are of high purity.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere, such as nitrogen, to minimize oxidation.

  • Optimize Reaction Conditions: Carefully control the reaction temperature and time to avoid excessive heat exposure.

  • Activated Carbon Treatment: After the reaction, the crude product can be treated with activated carbon to adsorb colored impurities before filtration.

Question 3: How can I effectively remove the acidic catalyst and unreacted nonanoic acid from the reaction mixture?

Answer: Removal of acidic catalysts and excess nonanoic acid is critical for the stability and purity of the final product. A common and effective method is a neutralization and washing procedure.

Detailed Protocol: Neutralization and Washing

  • Cooling: After the esterification reaction is complete, cool the reaction mixture to 60-90°C.

  • Neutralization:

    • Add a calculated amount of a basic solution, such as sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃) solution (typically 5-10% w/v), to neutralize the acidic catalyst and any remaining nonanoic acid. The exact amount should be determined by titration of a sample of the crude product to determine its acid value.

    • Alternatively, a phosphoric acid solution can be used to neutralize a basic catalyst.[1]

    • Stir the mixture vigorously for 15-60 minutes.[1]

  • Phase Separation: Transfer the mixture to a separatory funnel and allow the layers to separate. The upper organic layer contains the this compound, while the lower aqueous layer contains the salt formed during neutralization and other water-soluble impurities.

  • Washing:

    • Drain the aqueous layer.

    • Wash the organic layer with hot deionized water (60-90°C).[1] Add a volume of water equal to 10-30% of the organic layer volume.

    • Gently shake the separatory funnel, venting frequently to release any pressure buildup.

    • Allow the layers to separate and drain the aqueous layer.

    • Repeat the washing step 2-3 times, or until the pH of the wash water is neutral.

  • Drying: Dry the organic layer over an anhydrous drying agent, such as anhydrous sodium sulfate or magnesium sulfate, to remove residual water.

  • Filtration: Filter the mixture to remove the drying agent. The resulting liquid is the purified this compound, which may require further purification by vacuum distillation.

Question 4: I still have unreacted trimethylolpropane in my product after washing. How can I remove it?

Answer: Unreacted trimethylolpropane has a much higher boiling point than nonanoic acid and is not easily removed by simple washing. The most effective method for removing residual trimethylolpropane is vacuum distillation. This technique separates compounds based on their different boiling points under reduced pressure, which allows for distillation at a lower temperature, preventing thermal degradation of the product.[3]

Detailed Protocol: Vacuum Distillation

  • Setup: Assemble a vacuum distillation apparatus. A short-path distillation apparatus is recommended for high-boiling compounds.

  • Charging the Flask: Transfer the crude this compound into the distillation flask. Add a few boiling chips or a magnetic stir bar for smooth boiling.

  • Applying Vacuum: Gradually apply vacuum to the system. A pressure of 1-10 mmHg is typically effective.

  • Heating: Once the desired vacuum is reached, begin to heat the distillation flask gently using a heating mantle.

  • Fraction Collection:

    • The first fraction to distill will be any remaining traces of water and other low-boiling impurities.

    • As the temperature increases, the desired this compound will begin to distill. Collect this fraction in a separate receiving flask.

    • Unreacted trimethylolpropane, having a much higher boiling point, will remain in the distillation flask as a residue.

  • Completion: Stop the distillation when the temperature starts to drop or when only a small amount of residue remains in the distillation flask.

  • Cooling: Allow the apparatus to cool down completely before releasing the vacuum to prevent accidental implosion of the glassware.

Quantitative Data Summary

The following tables provide a summary of typical process parameters and expected outcomes for the purification of this compound.

Table 1: Neutralization and Washing Parameters

ParameterValueReference
Neutralization Temperature60-90°C[1]
Neutralization Time15-60 min[1]
Washing Temperature60-90°C[1]
Water Volume for Washing10-30% of oil layer weight[1]

Table 2: Vacuum Distillation Parameters for TMPTN Purification

ParameterValueReference
Vacuum Pressure1 - 10 mmHg
Distillation TemperatureDependent on vacuum, typically 180-250°C[4]
Expected Purity>99%

Experimental Workflow Diagram

The following diagram illustrates the general workflow for troubleshooting the removal of byproducts during the synthesis of this compound.

TroubleshootingWorkflow cluster_synthesis Synthesis Stage cluster_analysis Initial Analysis cluster_troubleshooting Troubleshooting & Purification cluster_final Final Product Synthesis TMPTN Synthesis (Esterification) InitialAnalysis Analyze Crude Product (e.g., GC, Titration) Synthesis->InitialAnalysis HighAcid High Acid Value? InitialAnalysis->HighAcid Color_Odor Color/Odor Issues? HighAcid->Color_Odor No Neutralization Neutralization & Washing HighAcid->Neutralization Yes ResidualTMP Residual TMP? Color_Odor->ResidualTMP No ActivatedCarbon Activated Carbon Treatment Color_Odor->ActivatedCarbon Yes VacuumDistillation Vacuum Distillation ResidualTMP->VacuumDistillation Yes FinalProduct Pure TMPTN ResidualTMP->FinalProduct No Neutralization->Color_Odor ActivatedCarbon->ResidualTMP VacuumDistillation->FinalProduct

References

Technical Support Center: Purification of High-Boiling Point Esters

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the purification of high-boiling point esters.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude high-boiling point ester reaction mixture?

Common impurities include unreacted starting materials such as the carboxylic acid and alcohol, the catalyst (e.g., sulfuric acid), byproducts like water, and decomposition products formed at high temperatures.[1][2] During synthesis, especially with catalysts like sulfuric acid, tar formation can also be a significant issue, leading to discoloration of the product.[1]

Q2: My high-boiling point ester is thermally sensitive. What is the best purification method to avoid decomposition?

For thermally sensitive esters, vacuum distillation is the preferred method as it allows for distillation at a lower temperature, thus preventing thermal decomposition.[3] It is crucial to operate under a high vacuum (e.g., 0.05 to 1 mm Hg) to significantly reduce the boiling point.[3] For instance, dibutyl phthalate begins to show noticeable acidity at 135-140°C, and di-2-ethylhexyl phthalate at about 170°C, making low-temperature distillation essential.[3]

Q3: How can I remove acidic impurities from my ester product?

Acidic impurities, such as unreacted carboxylic acid and the acid catalyst, can be effectively removed by washing the crude ester with an aqueous basic solution, like sodium bicarbonate or sodium carbonate.[4][5] This converts the acids into their corresponding salts, which are soluble in the aqueous layer and can be separated using a separatory funnel.[4][5]

Q4: I am observing foaming during vacuum distillation. What could be the cause and how can I prevent it?

Foaming during vacuum distillation can be caused by contamination, such as vacuum grease from ground glass joints.[1] To remedy this, one can grease the joints with the crude ester itself.[1] The presence of volatile impurities can also contribute to foaming.

Q5: Is boiling point a reliable indicator of my high-boiling point ester's purity?

While a sharp boiling point range can suggest purity, it is not always a reliable sole indicator, especially if the impurities have boiling points close to that of the ester.[6] For example, the boiling point of ethanol (79°C) is very close to that of ethyl ethanoate (77°C), making it difficult to assess purity by boiling point alone in this case.[6] It is recommended to use additional analytical techniques like IR spectroscopy or chromatography for a more accurate assessment of purity.[6]

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of high-boiling point esters.

Problem Possible Cause(s) Troubleshooting Steps
Product Discoloration (Dark Color) Thermal decomposition or tar formation during synthesis or distillation.[1]- Use vacuum distillation to lower the operating temperature.[3]- Consider using a milder catalyst, such as p-toluenesulfonic acid, which is less prone to causing tar formation compared to sulfuric acid.[1]- Treat the crude product with activated charcoal to adsorb colored impurities before filtration.[7]
Incomplete Separation of Layers During Extraction Insufficient difference in density between the organic and aqueous layers. Emulsion formation.- Add more water to increase the volume of the aqueous phase and improve layer distinction.[4]- Add a saturated brine solution (NaCl) to increase the polarity of the aqueous layer and break emulsions.
Low Yield After Distillation - Incomplete reaction.- Loss of product during transfers.- Inefficient condensation of the ester vapor.- Thermal decomposition of the ester.- Ensure the reaction has gone to completion using techniques like TLC or GC.- Minimize transfers between glassware.- Ensure proper water flow through the condenser and that the condenser is appropriately sized for the scale of the distillation.[4]- Optimize distillation conditions (lower pressure and temperature) to prevent decomposition.[3]
Ester Contaminated with Starting Alcohol Incomplete removal of excess alcohol used in the esterification reaction.- Perform multiple distillation steps.[4]- Use steam distillation for alcohols that form azeotropes with water, which can facilitate their removal at a lower temperature.[3]- Wash the crude product with water to remove water-soluble alcohols.[1]
Solidification in the Condenser During Distillation The boiling point of the ester is high, but its melting point is also relatively high, causing it to solidify upon cooling in the condenser.- Use a jacketed condenser and circulate warm water instead of cold water to keep the temperature above the ester's melting point.- Insulate the condenser.

Experimental Protocols

Protocol 1: Purification of a High-Boiling Point Ester by Vacuum Distillation

This protocol describes the general procedure for purifying a high-boiling point ester using vacuum distillation to prevent thermal degradation.

Materials:

  • Crude high-boiling point ester

  • Round-bottom flask

  • Short path distillation head with condenser

  • Receiving flask

  • Vacuum pump

  • Heating mantle

  • Boiling chips or magnetic stirrer

  • Thermometer

  • Cold trap (recommended)

Procedure:

  • Assemble the distillation apparatus. Ensure all ground glass joints are properly sealed. It is advisable to use a short path distillation apparatus to minimize the distance the vapor has to travel.

  • Place the crude ester into the round-bottom flask, filling it to no more than two-thirds of its capacity.

  • Add a few boiling chips or a magnetic stir bar to the flask to ensure smooth boiling.

  • Begin to slowly apply the vacuum. It is important to do this gradually to avoid bumping of the liquid.

  • Once the desired vacuum is reached (typically in the range of 0.1 to 10 mm Hg), begin to heat the flask using the heating mantle.

  • Monitor the temperature of the vapor. The temperature should remain constant during the distillation of the pure ester.

  • Collect the fraction that distills at a constant temperature. This is your purified ester.

  • Once the distillation is complete, turn off the heat and allow the apparatus to cool down before slowly releasing the vacuum.

Protocol 2: Liquid-Liquid Extraction for Removal of Acidic Impurities

This protocol details the steps for removing acidic impurities from a crude ester product.

Materials:

  • Crude ester

  • Separatory funnel

  • Saturated sodium bicarbonate solution

  • Organic solvent (e.g., diethyl ether, ethyl acetate)

  • Distilled water

  • Anhydrous sodium sulfate

  • Beakers and Erlenmeyer flasks

Procedure:

  • Dissolve the crude ester in a suitable organic solvent in which the ester is soluble and which is immiscible with water.

  • Transfer the solution to a separatory funnel.

  • Add an equal volume of saturated sodium bicarbonate solution to the separatory funnel.

  • Stopper the funnel and gently invert it several times to mix the layers, periodically venting to release any pressure buildup from CO2 evolution.

  • Allow the layers to separate. The upper layer is typically the organic layer containing the ester, and the lower layer is the aqueous layer containing the salt of the acidic impurities.[4]

  • Drain the lower aqueous layer.

  • Repeat the washing with sodium bicarbonate solution (steps 3-6) until no more gas evolution is observed.

  • Wash the organic layer with distilled water to remove any remaining bicarbonate solution and dissolved salts.

  • Drain the aqueous layer and transfer the organic layer to a clean, dry Erlenmeyer flask.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Decant or filter the dried organic solution to remove the drying agent.

  • Remove the solvent using a rotary evaporator to obtain the purified ester.

Visualizations

Purification_Workflow cluster_synthesis Ester Synthesis cluster_purification Purification Steps cluster_analysis Analysis Crude_Ester Crude Ester Mixture (Ester, Acid, Alcohol, Catalyst) Extraction Liquid-Liquid Extraction (Removal of Acidic Impurities) Crude_Ester->Extraction Drying Drying (Removal of Water) Extraction->Drying Distillation Vacuum Distillation (Separation from Alcohol & Other Impurities) Drying->Distillation Pure_Ester Purified High-Boiling Point Ester Distillation->Pure_Ester Analysis Purity Assessment (GC, IR, NMR) Pure_Ester->Analysis

Caption: General workflow for the purification of high-boiling point esters.

Troubleshooting_Logic Start Problem Encountered Product_Discolored Is the product discolored? Start->Product_Discolored Low_Yield Is the yield low? Product_Discolored->Low_Yield No Use_Vacuum_Distillation Action: Use Vacuum Distillation / Milder Catalyst Product_Discolored->Use_Vacuum_Distillation Yes Foaming Is there foaming during distillation? Low_Yield->Foaming No Check_Reaction_Completion Action: Check Reaction Completion / Optimize Condensation Low_Yield->Check_Reaction_Completion Yes Use_Ester_Grease Action: Grease joints with crude ester Foaming->Use_Ester_Grease Yes End Problem Resolved Foaming->End No Use_Vacuum_Distillation->End Check_Reaction_Completion->End Use_Ester_Grease->End

Caption: Troubleshooting decision tree for common purification issues.

References

Technical Support Center: Polyol Ester NMR Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the interpretation of complex NMR spectra of polyol esters.

Frequently Asked Questions (FAQs)

Q1: What are the typical ¹H and ¹³C NMR chemical shift ranges for polyol esters?

A1: The chemical shifts for polyol esters can vary depending on the specific polyol and fatty acid composition, as well as the solvent used. However, there are general regions where specific proton and carbon signals appear. These are summarized in the tables below.

Table 1: Typical ¹H NMR Chemical Shift Ranges for Polyol Esters

Functional Group Chemical Shift (δ, ppm) Notes
Fatty Acid: Terminal Methyl (-CH₃) 0.8 - 1.0
Fatty Acid: Methylene (-CH₂-) chain 1.2 - 1.6 Bulk signal from the fatty acid backbone.
Fatty Acid: Methylene β to C=O (-CH₂-CH₂-COO) 1.5 - 1.8
Fatty Acid: Methylene α to C=O (-CH₂-COO) 2.0 - 2.4 Protons adjacent to the carbonyl group are shifted downfield.[1][2]
Fatty Acid: Allylic (-CH₂-CH=CH) 2.0 - 2.3
Fatty Acid: Bis-allylic (=CH-CH₂-CH=) 2.7 - 2.9 Particularly indicative of polyunsaturated fatty acids.[3]
Polyol Backbone: Protons on esterified carbons (-CH-O-C=O) 3.7 - 4.5 This is often a complex, overlapping region.[2][4]
Polyol Backbone: Protons on carbons with free hydroxyls (-CH-OH) 3.4 - 4.0 Signal position can be concentration-dependent.
Free Hydroxyl (-OH) 0.5 - 5.0 Broad signal, variable position; can be confirmed by D₂O exchange.[5]

| Fatty Acid: Vinylic (-CH=CH-) | 5.2 - 5.5 | Protons on the double bonds of unsaturated fatty acids.[3] |

Table 2: Typical ¹³C NMR Chemical Shift Ranges for Polyol Esters

Functional Group Chemical Shift (δ, ppm) Notes
Fatty Acid: Terminal Methyl (-CH₃) ~14
Fatty Acid: Methylene (-CH₂-) chain 22 - 35
Polyol Backbone: Carbons with free hydroxyls (-C-OH) 60 - 75
Polyol Backbone: Esterified carbons (-C-O-C=O) 62 - 80 Chemical shifts are sensitive to substitution.
Fatty Acid: Vinylic (-CH=CH-) 125 - 135 Signals from unsaturated fatty acid carbons.[4]

| Ester Carbonyl (-COO-) | 170 - 176 | Carbonyl signals appear far downfield.[4][6] |

Q2: How can I quantitatively determine the composition of my polyol ester resin?

A2: ¹H NMR spectroscopy is an inherently quantitative technique that can be used to determine the molar ratios of the different components in a resin, such as the type of polyols and fatty acids.[7] Once the peaks in the ¹H NMR spectrum have been clearly identified and assigned (often with the help of 2D NMR), their integration values can be used to calculate the relative molar concentrations of each component.[4]

For example, the molar ratio of different alcohol residues can be calculated from the integrals of their corresponding methylene protons in the δ 3.5–4.5 ppm region.[4] Similarly, the fatty acid content can be determined by integrating characteristic signals, such as the terminal methyl group or the methylene protons alpha to the carbonyl group.[4]

Q3: What is the role of 2D NMR in analyzing polyol esters?

A2: Due to the structural similarity of monomers and polymer chain effects, 1D NMR spectra of polyol esters are often complex, with significant signal broadening and overlap, especially in the polyol region (δ 3.5-4.5 ppm).[4][8] Two-dimensional (2D) NMR spectroscopy is a powerful tool for overcoming these challenges by spreading the chemical shift information across two dimensions, which greatly enhances spectral resolution.[4][9]

Key 2D NMR experiments include:

  • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons), helping to map out the spin systems within the polyol and fatty acid chains.[4]

  • HSQC/HMQC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Quantum Coherence): Correlates carbon atoms with their directly attached protons. This is invaluable for unambiguously assigning both ¹H and ¹³C signals.[4][10]

Using these techniques, complex clusters of overlapping peaks in the 1D spectra can be resolved, allowing for a detailed and accurate structural characterization of the resin's components.[3]

Troubleshooting Guides

Q1: My ¹H NMR spectrum has broad, poorly resolved signals. What could be the cause and how can I fix it?

A1: Broad signals in the NMR spectrum of a polyol ester can stem from several factors related to both the sample and the nature of the polymer.

  • High Sample Concentration: Overly concentrated samples increase the solution's viscosity, which slows down molecular tumbling and leads to broader lines.[11]

    • Solution: Reduce the sample concentration. For ¹H NMR, a concentration of 5-25 mg in ~0.6 mL of solvent is typically sufficient.[12]

  • Presence of Particulates: Undissolved material or dust in the NMR tube can degrade the magnetic field homogeneity, resulting in poor resolution and broad peaks.[13]

    • Solution: Always filter your sample solution directly into the NMR tube. A Pasteur pipette with a small plug of glass wool or Kimwipe is effective for this purpose.[13][14]

  • Inherent Polymer Properties: Polymers naturally have restricted molecular motion compared to small molecules, which can lead to broader signals.[4]

    • Solution: Acquiring the spectrum at a higher temperature can increase molecular motion and result in sharper signals. However, be mindful of potential sample degradation at elevated temperatures.

Q2: The signals in the polyol region (δ 3.5-4.5 ppm) of my ¹H NMR spectrum are heavily overlapped. How can I assign them?

A2: Signal overlap in the polyol region is the most common challenge in interpreting these spectra.[4][15] A systematic approach combining multiple NMR techniques is the most effective way to achieve accurate assignments.

The workflow below outlines a logical strategy for tackling this issue.

G Workflow for Resolving Overlapping Signals A Acquire 1D ¹H Spectrum B Identify Overlapping Polyol Region (3.5-4.5 ppm) A->B Observe Complexity C Acquire 2D COSY Spectrum B->C Resolve ¹H-¹H Correlations E Acquire 2D HSQC Spectrum B->E Resolve ¹H-¹³C Correlations D Trace Proton-Proton Coupling Networks C->D G Assign Individual Spin Systems D->G Combine Information F Correlate Protons to Directly Attached Carbons E->F F->G Combine Information H Revisit 1D Spectrum for Integration & Quantification G->H Apply Assignments

Caption: Logical workflow for interpreting complex polyol ester NMR spectra.

By using 2D NMR, you can disperse the crowded signals and use the correlations to piece together the structure of the different polyol units.[4]

Q3: I see unexpected peaks in my spectrum. How do I identify if they are impurities?

A3: Unexpected peaks can arise from various sources. Common culprits include:

  • Residual Solvents: Small amounts of solvents used during synthesis or purification (e.g., ethyl acetate, dichloromethane) can be retained in the sample even after drying under high vacuum.[5]

  • Water: Deuterated solvents can absorb atmospheric moisture. A broad peak around 1.5-2.5 ppm in CDCl₃ or ~3.3 ppm in DMSO-d₆ often indicates water.[5]

  • Grease: Contamination from glassware joints can appear as broad, aliphatic signals.

  • NMR Tube Contamination: Residual cleaning solvents like acetone can appear if the NMR tube was not dried properly.[5] A common acetone peak is found around 2.17 ppm.

To identify these, you can compare the chemical shifts of the unknown peaks to standard tables of common NMR impurities.

Q4: How can I confirm the presence of free hydroxyl (-OH) groups?

A4: Protons of hydroxyl groups are "exchangeable" and have a variable chemical shift. The most reliable method to confirm an -OH peak is the D₂O shake .

  • Procedure: After acquiring your initial ¹H NMR spectrum, add a single drop of deuterium oxide (D₂O) to the NMR tube, cap it, and shake vigorously for a minute. Then, re-acquire the spectrum.

  • Result: The proton on the hydroxyl group will exchange with a deuterium from the D₂O. Since deuterium is not observed in ¹H NMR, the -OH peak will disappear or significantly diminish in intensity.[5]

Q5: The methylene and methyl signals in the aliphatic region of my ¹³C spectrum are ambiguous. Is there a way to differentiate them?

A5: Yes, the DEPT (Distortionless Enhancement by Polarization Transfer) NMR experiment is designed specifically for this purpose. It allows you to determine the number of hydrogens attached to each carbon.[16][17] A DEPT experiment is typically run in two main modes:

  • DEPT-90: This spectrum shows signals only for CH (methine) carbons.[17][18]

  • DEPT-135: This spectrum shows CH₃ (methyl) and CH (methine) carbons as positive peaks, and CH₂ (methylene) carbons as negative (inverted) peaks. Quaternary carbons do not appear in DEPT spectra.[17][18]

By comparing a standard broadband-decoupled ¹³C spectrum with the DEPT-90 and DEPT-135 spectra, you can unambiguously identify all CH₃, CH₂, CH, and quaternary carbons.

G Relationship of Carbon NMR Experiments for Structure Elucidation C13 Standard ¹³C Spectrum (Shows all C atoms) Analysis Complete C-type Assignment C13->Analysis Identifies all carbon signals DEPT90 DEPT-90 (Shows only CH) DEPT90->Analysis Identifies methines DEPT135 DEPT-135 (CH₃/CH positive, CH₂ negative) DEPT135->Analysis Differentiates CH₂ from CH/CH₃ HSQC HSQC (Correlates C to attached H) HSQC->Analysis Links C to specific ¹H signals

Caption: Complementary information from different ¹³C NMR experiments.

Experimental Protocols

Protocol 1: Standard Sample Preparation for NMR Analysis of Polyol Esters
  • Weigh Sample: Accurately weigh 10-25 mg of the polyol ester sample for ¹H NMR (50-100 mg for ¹³C NMR) into a clean, dry vial.[12]

  • Add Solvent: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆).[11] The sample volume in a standard 5mm tube should be around 4-5 cm in height for optimal shimming.[13][19]

  • Ensure Dissolution: Gently swirl or vortex the vial to ensure the sample is completely dissolved. If necessary, gentle heating can be applied, but check for sample stability first. Incomplete dissolution can lead to poor quality spectra.[11]

  • Filter Sample: Take a clean Pasteur pipette and place a small, tight plug of glass wool or a Kimwipe into the narrow section. Use this to filter the sample solution directly into a high-quality NMR tube. This step is critical to remove any particulate matter.[13][14]

  • Cap and Label: Cap the NMR tube securely to prevent solvent evaporation and label it clearly.[14]

  • Equilibrate: Allow the sample to equilibrate to the spectrometer's temperature for a few minutes before starting the acquisition.

Protocol 2: Acquiring a 2D COSY Spectrum to Resolve Proton-Proton Couplings

This protocol assumes basic familiarity with the spectrometer's operating software.

  • Tune and Lock: Insert the sample, lock onto the deuterium signal of the solvent, and tune the probe for the ¹H nucleus.

  • Acquire ¹H Spectrum: Acquire a standard, high-quality 1D ¹H spectrum. Optimize the spectral width to include all signals of interest and correctly reference the spectrum (e.g., to TMS at 0 ppm).

  • Set up COSY Experiment: Load a standard COSY pulse sequence program (e.g., cosygpqf on Bruker systems).

  • Set Spectral Parameters: The spectral width (SW) in both dimensions (F1 and F2) should be set based on the 1D ¹H spectrum.

  • Set Acquisition Parameters:

    • Set the number of scans (NS) to a multiple of 4 or 8 (e.g., 8, 16) for proper phase cycling.

    • Set the number of increments in the F1 dimension (typically 256 to 512 for routine spectra). More increments will provide better resolution in F1 but will increase the experiment time.

  • Start Acquisition: Start the 2D experiment. The experiment time will depend on the parameters set.

  • Process Data: After acquisition, the 2D data (FID) needs to be processed. This typically involves:

    • Applying a window function (e.g., sine-bell) in both dimensions.

    • Fourier transformation in both dimensions.

    • Phase correction.

    • Symmetrization of the final spectrum.

  • Analyze Spectrum: Analyze the resulting 2D plot. Cross-peaks (off-diagonal signals) indicate that the two protons at the corresponding F1 and F2 frequencies are J-coupled. Trace the connectivity from one cross-peak to another to map out the entire spin system.

References

Technical Support Center: Troubleshooting Peak Tailing in GC Analysis of Trimethylolpropane Trinonanoate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering peak tailing during the Gas Chromatography (GC) analysis of trimethylolpropane trinonanoate.

Troubleshooting Guide: Peak Tailing

Peak tailing, where the peak asymmetry extends the latter half of the peak, can significantly impact resolution and the accuracy of quantification.[1] This guide provides a systematic approach to identifying and resolving the common causes of peak tailing for high molecular weight esters like this compound.

Isolating the Problem:

The first step in troubleshooting is to determine the extent of the peak tailing.[2]

  • All peaks tail: This often points to a physical issue within the GC system, such as an improper column installation or a flow path obstruction.[2]

  • Only the this compound peak (and other polar or high molecular weight analytes) tails: This is indicative of chemical interactions (adsorption) between the analyte and active sites within the system.[1][2]

The following sections address these potential causes in a logical troubleshooting sequence.

Inlet System Issues

The inlet is the most common source of peak tailing problems.[3]

Potential Cause Description Recommended Action
Contaminated Inlet Liner Non-volatile residues from previous injections can accumulate in the liner, creating active sites that interact with polar analytes.[4]Replace the inlet liner with a new, deactivated liner. For this compound, a liner with glass wool can help trap non-volatile contaminants.[3]
Improper Column Installation If the column is installed too high or too low in the inlet, it can create dead volumes and turbulence, leading to peak tailing.[1]Reinstall the column according to the manufacturer's instructions, ensuring the correct insertion depth. A clean, square cut on the column end is crucial.[1]
Septum Particles in Liner Fragments from a cored or degraded septum can fall into the inlet liner, creating active sites and obstructing the sample path.[4]Replace the septum and inspect the inlet liner for any debris.
Inlet Temperature Too Low For high molecular weight compounds like this compound, an insufficiently high inlet temperature can lead to incomplete or slow vaporization, causing peak tailing.Optimize the inlet temperature. A typical starting point for high molecular weight esters is 380°C to 400°C.[5]
Column Issues

Problems with the GC column itself are another frequent cause of peak tailing.

Potential Cause Description Recommended Action
Column Contamination Accumulation of non-volatile matrix components at the head of the column can create active sites and degrade the stationary phase.[6]Trim 15-20 cm from the front of the column.[6] If tailing persists, a more extensive bake-out or column replacement may be necessary.
Poor Column Cut A jagged or uneven column cut can cause turbulence in the carrier gas flow, leading to peak tailing for all compounds.[1]Re-cut the column using a ceramic scoring wafer to ensure a clean, 90-degree cut.[1]
Stationary Phase Degradation Exposure to oxygen at high temperatures or aggressive sample matrices can degrade the stationary phase, exposing active silanol groups.Condition the column (see Experimental Protocols section). If performance is not restored, the column may need to be replaced.
Inappropriate Column Phase Using a column with a polarity that is not well-suited for this compound can lead to poor peak shape.For high-temperature analysis of esters, a low-bleed, non-polar to mid-polarity column, such as a DB-1ht or DB-5ht, is often recommended.[5]
Active Sites in the System

Active sites are locations within the GC flow path where polar analytes can adsorb, causing peak tailing.

Potential Cause Description Recommended Action
Exposed Silanol Groups Active silanol groups on the surface of the glass liner, column, or other components can strongly interact with polar analytes.Use deactivated liners and columns. Regular maintenance and replacement are key to minimizing active sites.
Metal Surfaces Stainless steel components in the flow path can have active sites.While less common in modern systems, ensure that any metal components are properly deactivated.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound peak tailing, but my internal standard looks fine?

A1: This is a classic sign of active sites in your GC system. This compound is a large, polar molecule, making it more susceptible to adsorption on active sites within the inlet liner or at the head of the column. Your internal standard is likely less polar and therefore less affected. Start by replacing your inlet liner and trimming the first 15-20 cm of your column.[6]

Q2: I've changed my liner and septum, and trimmed the column, but the peak tailing persists. What should I do next?

A2: If routine maintenance doesn't solve the problem, consider the following:

  • Column Conditioning: Your column may require a more thorough conditioning to remove contaminants and re-deactivate the stationary phase. Refer to the detailed column conditioning protocol below.

  • Inlet Temperature: Ensure your inlet temperature is high enough for the complete and rapid vaporization of this compound. A temperature of 380-400°C is a good starting point.[5]

  • Column Compatibility: Verify that you are using an appropriate GC column for high-temperature analysis of large esters. A low-bleed, phenyl-arylene polymer equivalent phase is often a good choice.

Q3: Can the injection volume affect peak tailing?

A3: Yes, injecting too large a sample volume can overload the column, leading to peak distortion, including tailing.[7] Try reducing the injection volume to see if the peak shape improves.

Q4: How often should I perform inlet maintenance to prevent peak tailing?

A4: The frequency of inlet maintenance depends on the cleanliness of your samples and the number of injections. For complex matrices, it may be necessary to change the liner and septum daily. For cleaner samples, weekly or bi-weekly maintenance may be sufficient. Regular inspection of the liner for discoloration or residue is a good practice.

Experimental Protocols

Detailed GC Column Conditioning Procedure

This procedure is designed to remove contaminants and restore the performance of a capillary GC column exhibiting peak tailing.

Materials:

  • GC-grade carrier gas (Helium or Hydrogen)

  • Nut and ferrule for detector connection

Procedure:

  • Disconnect from Detector: With the oven cool and the carrier gas turned off, disconnect the column from the detector.

  • Trim the Column: Trim 15-20 cm from the detector end of the column to remove any accumulated non-volatile residues.

  • Purge the Column: Turn on the carrier gas and set the flow rate to the typical analytical flow rate. Allow the gas to purge through the column for 15-30 minutes at ambient temperature. This removes any oxygen from the column.

  • Temperature Programmed Conditioning:

    • Set the initial oven temperature to 50°C.

    • Ramp the temperature at 10°C/min to the maximum isothermal temperature of your analytical method, or 20°C above the final temperature of your gradient program, whichever is lower. Do not exceed the column's maximum temperature limit.

    • Hold at this temperature for 1-2 hours. For columns with very thick films or severe contamination, a longer conditioning time may be necessary.

  • Cool Down and Reconnect: After conditioning, cool the oven down to a safe temperature (e.g., below 100°C). Turn off the carrier gas and reconnect the column to the detector using a new nut and ferrule.

  • Equilibrate and Test: Turn on the carrier gas and heat the oven to your initial analytical temperature. Allow the baseline to stabilize. Inject a standard of this compound to evaluate the peak shape.

Data Presentation

The following table summarizes the potential impact of key GC parameters on the peak shape of this compound.

Parameter Sub-optimal Condition Effect on Peak Shape Recommended Condition
Inlet Temperature Too low (<350°C)Tailing380 - 400°C[5]
Column Flow Rate Too lowBroadening and potential tailingOptimized for best resolution and peak shape
Oven Temperature Ramp Rate Too fastPoor resolution, potential for peak distortionOptimized to ensure sufficient separation
Injection Volume Too highTailing or fronting[7]1 µL or less

Mandatory Visualization

Troubleshooting_Peak_Tailing Troubleshooting Workflow for Peak Tailing in GC start Peak Tailing Observed all_peaks_tail Do all peaks tail? start->all_peaks_tail physical_issue Likely a physical issue in the flow path. all_peaks_tail->physical_issue Yes analyte_specific_tailing Likely a chemical interaction (adsorption). all_peaks_tail->analyte_specific_tailing No check_installation Check column installation (depth and cut). physical_issue->check_installation check_leaks Check for leaks at inlet and detector. check_installation->check_leaks problem_solved Problem Resolved? check_leaks->problem_solved inlet_maintenance Perform inlet maintenance. analyte_specific_tailing->inlet_maintenance replace_liner Replace inlet liner. inlet_maintenance->replace_liner replace_septum Replace septum. replace_liner->replace_septum column_maintenance Perform column maintenance. replace_septum->column_maintenance trim_column Trim 15-20cm from column inlet. column_maintenance->trim_column condition_column Condition the column. trim_column->condition_column condition_column->problem_solved end Analysis Complete problem_solved->end Yes further_investigation Further Investigation Needed problem_solved->further_investigation No check_method Review GC method parameters (e.g., inlet temp). further_investigation->check_method replace_column Consider replacing the column. check_method->replace_column

References

Technical Support Center: Enhancing the Oxidative Stability of Trimethylolpropane Trinonanoate with Additives

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for enhancing the oxidative stability of trimethylolpropane trinonanoate (TMPTN). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions during their experiments.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments to improve the oxidative stability of TMPTN.

IssuePossible CausesTroubleshooting Steps
Inconsistent Oxidation Induction Time (OIT) in PDSC/Rancimat Tests 1. Sample inhomogeneity.2. Inconsistent sample size.3. Temperature fluctuations in the heating block.4. Contamination of the sample or equipment.5. Variations in oxygen/air flow rate.1. Ensure the additive is fully dissolved and homogeneously mixed with the TMPTN. Gentle heating and stirring may be necessary.2. Use a precision balance to ensure consistent sample weight for each run.3. Calibrate the instrument's temperature sensor regularly.4. Thoroughly clean the sample pans and instrument cell between tests. Use fresh, high-purity oxygen or air.5. Check and calibrate the gas flow meter.
Lower than Expected Improvement in Oxidative Stability 1. Inappropriate antioxidant selection for the operating temperature.2. Insufficient antioxidant concentration.3. Antagonistic effects between additives.4. Presence of pro-oxidants (e.g., metal contaminants).1. Consider the temperature range of your application. Phenolic antioxidants are generally effective at lower temperatures, while aminic antioxidants perform better at higher temperatures.[1]2. Increase the antioxidant concentration incrementally and re-evaluate the OIT.3. If using a blend of additives, investigate potential antagonistic interactions. Test each additive individually before combining them.4. Ensure all glassware and equipment are free from metal contaminants. Consider using a metal deactivator additive.
Sample Discoloration During Oxidation Testing 1. Formation of colored oxidation byproducts.2. Reaction of the antioxidant additive.1. This is a common indicator of oxidation. Note the degree of discoloration as a qualitative measure of stability.2. Some antioxidants, particularly aromatic amines, can contribute to color formation at high temperatures.[2] This may not necessarily indicate poor oxidative stability.
Precipitate Formation in the TMPTN/Additive Mixture 1. Poor solubility of the additive in TMPTN.2. Additive degradation at high temperatures.1. Select an antioxidant with good solubility in polyol esters. Consider gentle heating to aid dissolution, but avoid excessive temperatures.2. Verify the thermal stability of the chosen antioxidant.
Irreproducible Results in RPVOT (ASTM D2272) 1. Variations in catalyst coil preparation.2. Inconsistent water content.3. Leaks in the pressure vessel.1. Follow the ASTM procedure for catalyst preparation precisely.2. Use deionized water and ensure the same volume is added for each test.3. Check all seals and connections for leaks before starting the test.

Frequently Asked Questions (FAQs)

Additive Selection and Performance

Q1: What are the primary types of antioxidants recommended for this compound?

A1: The most common and effective antioxidants for TMPTN are hindered phenolic and aromatic amine compounds.[2] Hindered phenols, such as 2,6-di-tert-butyl-p-cresol (BHT), are effective radical scavengers. Aromatic amines, like alkylated diphenylamines (ADPAs), also function as radical scavengers and are particularly effective at high temperatures.[1][2]

Q2: Is it beneficial to use a combination of different antioxidants?

A2: Yes, using a synergistic blend of antioxidants can be highly beneficial. A common and effective combination is a primary antioxidant (radical scavenger) like an aromatic amine and a secondary antioxidant (peroxide decomposer).[3] For instance, the combination of an aminic antioxidant with a sulfur-containing compound can provide a synergistic effect, leading to a greater improvement in oxidative stability than either additive alone.[3] The interaction between phenolic and aminic antioxidants can also be synergistic, where the phenolic antioxidant can regenerate the more effective aminic antioxidant.[4]

Q3: How does the concentration of the additive affect the oxidative stability of TMPTN?

A3: Generally, increasing the concentration of the antioxidant will improve the oxidative stability of TMPTN, as indicated by a longer oxidation induction time (OIT). However, there is typically an optimal concentration beyond which the improvement plateaus or even decreases. It is recommended to determine the optimal concentration experimentally for your specific application.

Experimental Procedures

Q4: What are the key experimental methods to evaluate the oxidative stability of TMPTN?

A4: The three most common and standardized methods are:

  • Pressure Differential Scanning Calorimetry (PDSC): Measures the oxidation induction time (OIT) under elevated temperature and oxygen pressure. It is a rapid and precise method requiring a small sample size.[5][6][7][8]

  • Rancimat Method: An accelerated aging test that determines the induction period by measuring the increase in electrical conductivity of a solution as volatile oxidation products are formed.[1][9][10]

  • Rotating Pressure Vessel Oxidation Test (RPVOT) (ASTM D2272): Evaluates the oxidation stability in the presence of water and a copper catalyst by measuring the time it takes for a specified pressure drop in an oxygen-pressurized vessel.[4][11]

Q5: Can you provide a general protocol for evaluating antioxidant performance using PDSC?

A5: A general protocol based on ASTM D6186 is as follows:

  • Accurately weigh approximately 3 mg of the TMPTN sample (with or without additive) into an aluminum sample pan.[6]

  • Place the sample pan into the PDSC cell.

  • Heat the cell to the desired isothermal test temperature (e.g., 180-210°C) under a nitrogen atmosphere.[7]

  • Once the temperature has stabilized, switch the gas to pure oxygen at a specified pressure (e.g., 3.5 MPa) and flow rate (e.g., 50 mL/min).[6]

  • Record the heat flow as a function of time. The OIT is the time from the introduction of oxygen until the onset of the exothermic oxidation reaction.

Data Interpretation and Troubleshooting

Q6: My PDSC curve shows a broad or weak exothermic peak. What could be the cause?

A6: A broad or weak exotherm can be due to a low test temperature, resulting in a slow oxidation reaction.[6] Consider increasing the isothermal test temperature to obtain a sharper, more defined peak. Also, ensure the sample is in good thermal contact with the bottom of the pan.

Q7: The RPVOT results for my additized TMPTN are not correlating with real-world performance. Why might this be?

A7: RPVOT is an accelerated aging test and may not always directly correlate with performance under actual service conditions.[12] Some additives, like certain metal deactivators, can "cheat" the test by passivating the copper catalyst, leading to artificially high RPVOT values that do not reflect the true oxidative stability of the base oil.[4][13] It is advisable to use a combination of different testing methods for a more comprehensive evaluation.

Q8: How do I interpret the results from a Rancimat test?

A8: The primary result from a Rancimat test is the induction time or oxidative stability index (OSI). This is the time elapsed until a rapid increase in conductivity is detected, which corresponds to the formation of volatile secondary oxidation products. A longer induction time indicates greater oxidative stability.[9][10]

Quantitative Data Summary

The following tables summarize the performance of various additives in enhancing the oxidative stability of trimethylolpropane esters, as measured by common analytical methods.

Table 1: Effect of Different Antioxidants on the Oxidation Induction Time (OIT) of Trimethylolpropane Trioleate (TMPTO) using the Rotary Bomb Oxidation Test (RBOT)

AdditiveConcentration (wt%)Oxidation Induction Time (minutes)
None0~11-13
2,6-di-tert-butyl phenol (DTBP)0.5Increased
bis(nonylphenyl)amine (BNPA)0.5No significant effect
DTBP + BNPA (Synergistic Mix)Max DTBP + Min BNPAUp to 154

Note: The study this data is referenced from indicated that increasing the amount of DTBP proportionally increased the oxidation stability of TMPTO. BNPA alone did not show a significant effect. A synergistic effect was observed when DTBP and BNPA were used together.[2]

Table 2: Performance of N-phenyl-alpha-naphthylamine (Am2) and Dilauryl Thiodipropionate (DLTDP) in Trimethylolpropane Trioleate (TMPTO)

Additive(s)Concentration (wt%)Test MethodResult
Am2-RBOT, PDSCSuperior antioxidant activity
Am2 + DLTDP0.9 / 0.1RBOT, PDSCBest anti-oxidation result (synergistic effect)

Note: This study highlighted the strong radical scavenging ability of Am2 and the peroxide decomposing mechanism of DLTDP, leading to a potent synergistic antioxidant effect.[3]

Experimental Protocols

Pressure Differential Scanning Calorimetry (PDSC) - Isothermal Method (based on ASTM D6186)
  • Instrument Setup: Ensure the PDSC instrument is calibrated for temperature and heat flow.

  • Sample Preparation: Accurately weigh 3.0 ± 0.5 mg of the TMPTN sample into an open aluminum pan.

  • Experimental Conditions:

    • Place the sample pan in the PDSC cell.

    • Heat the sample to the isothermal test temperature (e.g., 200°C) at a rate of 100°C/min under a nitrogen purge.[6]

    • Allow the sample to equilibrate at the test temperature for 2 minutes.

    • Switch the purge gas to oxygen at a pressure of 3.5 MPa (500 psi) and a flow rate of 100 mL/min.[6]

  • Data Acquisition: Record the heat flow signal as a function of time. The time from the introduction of oxygen to the onset of the exothermic oxidation peak is the Oxidation Induction Time (OIT).

Rotating Pressure Vessel Oxidation Test (RPVOT) (based on ASTM D2272)
  • Apparatus: Rotating pressure vessel, heating bath, oxygen supply, and pressure measurement device.

  • Sample Preparation:

    • Place 50 ± 0.5 g of the TMPTN sample, 5 ± 0.05 g of distilled water, and a polished copper catalyst coil into the glass container.[4][11]

  • Procedure:

    • Place the glass container into the pressure vessel.

    • Seal the vessel and charge it with oxygen to a pressure of 620 kPa (90 psi) at room temperature.

    • Immerse the vessel in a heating bath maintained at 150 ± 0.1°C.

    • Rotate the vessel at 100 ± 5 rpm at an angle of 30 degrees from the horizontal.

  • Data Analysis: Monitor the pressure inside the vessel. The test is complete when the pressure has dropped by 175 kPa (25.4 psi) from the maximum pressure. The RPVOT result is the time in minutes to reach this pressure drop.[11]

Visualizations

Oxidation_Mechanism TMPTN Trimethylolpropane Trinonanoate (RH) Initiation Initiation (Heat, Light, Metal Catalysts) TMPTN->Initiation R_radical Alkyl Radical (R.) Initiation->R_radical Oxygen Oxygen (O2) R_radical->Oxygen + O2 ROO_radical Peroxy Radical (ROO.) Oxygen->ROO_radical Propagation Propagation ROO_radical->Propagation Primary_AO Primary Antioxidant (Radical Scavenger, AH) e.g., Phenols, Amines ROO_radical->Primary_AO ROOH Hydroperoxide (ROOH) Propagation->ROOH + RH ROOH->R_radical Decomposition Degradation_Products Degradation Products (Acids, Sludge, Varnish) ROOH->Degradation_Products Secondary_AO Secondary Antioxidant (Peroxide Decomposer) e.g., Phosphites, Sulfides ROOH->Secondary_AO Stable_Products Stable Products Primary_AO->Stable_Products Secondary_AO->Stable_Products Experimental_Workflow Start Start: Select TMPTN and Additives Preparation Sample Preparation: Mix TMPTN and Additive(s) Start->Preparation PDSC PDSC Analysis (ASTM D6186) Preparation->PDSC Rancimat Rancimat Test Preparation->Rancimat RPVOT RPVOT Analysis (ASTM D2272) Preparation->RPVOT Data_Analysis Data Analysis: Compare OIT / Induction Period / RPVOT Time PDSC->Data_Analysis Rancimat->Data_Analysis RPVOT->Data_Analysis Optimization Optimization: Vary Additive Type and Concentration Data_Analysis->Optimization Optimization->Preparation Iterate Conclusion Conclusion: Determine Optimal Additive Formulation Optimization->Conclusion Finalize

References

Addressing viscosity issues in the final stages of esterification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered during esterification, with a focus on managing viscosity in the final stages of the reaction.

Troubleshooting Guide: High Viscosity Issues

This guide provides direct answers and solutions to specific problems you might encounter during your experiments.

Q1: My reaction mixture has become too viscous to stir effectively before the reaction is complete. What are the immediate steps I can take?

If your reaction mixture's viscosity increases to an unmanageable level, it is often due to premature polymerization or the formation of high molecular weight species.[1][2]

Immediate Actions:

  • Temperature Adjustment: Carefully increasing the temperature can often lower the viscosity of the reaction medium.[3][4] However, be cautious, as excessive heat can sometimes accelerate undesirable side reactions or cause product degradation.[5][6]

  • Solvent Addition: If compatible with your reaction chemistry and downstream processes, adding a suitable, pre-heated solvent can effectively reduce the viscosity. The choice of solvent is critical; solvents with low hydrogen bond basicity have been shown to increase esterification rates.[7]

Long-Term Solutions:

  • Re-evaluate Reactant Concentrations: High concentrations of reactants, particularly in polyesterification, can lead to rapid molecular weight gain.[2] Consider starting with a more dilute solution.

  • Optimize Catalyst Concentration: The concentration of the catalyst can significantly influence the reaction rate.[8][9] A lower catalyst concentration may slow the reaction, allowing for better control over the molecular weight build-up and corresponding viscosity increase.

Q2: The final viscosity of my purified ester is much higher than anticipated. What are the likely causes?

An unexpectedly high final viscosity is typically a result of the product's molecular structure and composition.

Potential Causes:

  • Reactant Chain Length: The use of long-chain alcohols and carboxylic acids will result in esters that are inherently more viscous.[10]

  • Excessive Reaction Time/Temperature: In polyesterification, allowing the reaction to proceed for too long or at too high a temperature can lead to a higher degree of polymerization and thus a higher average molecular weight and viscosity.[6][11]

  • Inefficient Water Removal: Water is a byproduct of esterification. If not effectively removed, it can hinder the reaction from reaching completion, leaving a mixture of reactants, intermediates, and products that may have a higher viscosity than the pure ester.[12] This is especially critical in equilibrium-limited reactions.

  • Side Reactions: Unwanted side reactions can create cross-linked or branched structures, which dramatically increase viscosity. This is a known issue when using reactants with more than two functional groups, such as reacting a tricarboxylic acid with a diol, which can form a 3D network.[1]

Q3: How can I proactively control viscosity throughout my esterification experiment?

Proactive control involves careful planning of reaction parameters and real-time monitoring.

Preventative Measures:

  • Strategic Reactant Selection: For lower viscosity, utilize shorter-chain alcohols and carboxylic acids where possible.[10]

  • Precise Temperature Control: Maintain the reaction at the lowest feasible temperature that allows for a reasonable reaction rate. An increase in temperature generally leads to a decrease in viscosity.[13]

  • Optimized Catalyst Use: Use the minimum effective concentration of a suitable catalyst to avoid an uncontrollably fast reaction rate.[8][14]

  • Solvent Choice: Select a solvent that not only facilitates the reaction but also helps maintain a manageable viscosity. Dimethyl sulfoxide (DMSO) has been shown to provide kinetic advantages in some base-catalyzed esterifications.[15]

  • Continuous Monitoring: Employ in-line or at-line monitoring techniques to track the reaction's progress. Methods can range from traditional sampling and offline analysis to advanced Process Analytical Technology (PAT) like infrared or Raman spectroscopy.[16][17] Viscosity itself can be used to monitor reaction kinetics.[18]

Frequently Asked Questions (FAQs)

Q1: What fundamentally causes viscosity to increase during an esterification reaction?

The increase in viscosity is primarily due to changes at the molecular level as the reaction progresses. As smaller reactant molecules (carboxylic acids and alcohols) combine to form larger ester molecules, the intermolecular forces and potential for molecular entanglement increase.[19] In the case of polyesterification, the growth of long polymer chains is the dominant factor, leading to a dramatic rise in viscosity as the average molecular weight of the polymer increases.[2][19]

Q2: What methods are available for monitoring the viscosity of a reaction in real-time?

Several methods can be employed for real-time or near-real-time viscosity monitoring.

  • Rotational Viscometers: These instruments can be set up for at-line analysis, where samples are periodically drawn from the reactor for measurement.[20]

  • Process Analytical Technology (PAT): In-line probes, such as those for mid-infrared (MIR) spectrometry, can monitor the concentration of reactants and products.[17] This data can be correlated with viscosity to provide real-time estimates of the reaction's physical state.

  • High-Speed Imaging: Novel methods using high-speed imaging to analyze the splash pattern of beads dropped into a liquid can be used to monitor rheological changes in real time.[21]

Q3: How does the removal of water influence the reaction and its viscosity?

Fischer esterification is a reversible equilibrium reaction.[12][22] Water is a product, and its presence will slow down the forward reaction and promote the reverse reaction (ester hydrolysis). According to Le Chatelier's principle, continuously removing water shifts the equilibrium toward the formation of the ester product.[12] This ensures a higher conversion rate and leads to the desired final product composition and viscosity. Incomplete water removal can result in a final mixture containing unreacted starting materials and water, which will have different physical properties, including viscosity, than the pure ester.

Q4: Can the type of catalyst used significantly alter the final product's viscosity?

Yes, the choice of catalyst is crucial. Different catalysts can have varying levels of activity and selectivity. For example, in the synthesis of bio-oil, an H2SO4 catalyst was found to be effective in reducing the final product's viscosity compared to other catalysts.[14] Some solid acid catalysts have also been shown to influence the final ester content and viscosity based on their concentration.[8] The catalyst affects the reaction rate and the potential for side reactions, both of which influence the final molecular weight distribution and, consequently, the viscosity of the product.[23]

Data Presentation

Table 1: Effect of Temperature on Degree of Esterification and Viscosity

Temperature (°C)Degree of Esterification (%)Viscosity (mm²/s)
4519Higher (unspecified)
5536Lower
6561Lowest

Data adapted from a study on the esterification of Palm Oil Fatty Acid Distillate. Viscosity decreases as temperature increases, promoting better interaction between substrates.[5]

Table 2: Effect of Catalyst Concentration and Reaction Time on Ester Content and Viscosity

ParameterValueEster Content (%)Viscosity (mm²/s)
Reaction Time 2 hours91.96.15
3 hours98.8Not specified
4 hours99.24.50
Catalyst Conc. 5%>98.0>5.0
10%>98.0>5.0
30%Highest<5.0

Data summarized from experiments on macaw palm biodiesel production. Increasing reaction time and catalyst concentration generally increases ester content while decreasing viscosity.[8]

Experimental Protocols

Protocol 1: Monitoring Viscosity with a Rotational Viscometer (ISO 2555 Method)

This protocol describes a general method for determining the apparent viscosity of a liquid resin or ester product.

  • Instrument Setup: Use a single-cylinder type rotational viscometer. Select a spindle and speed combination appropriate for the expected viscosity range. The goal is to achieve a torque reading between 10% and 95% for optimal accuracy.[20]

  • Sample Preparation: Carefully place the sample in a container of standardized dimensions, ensuring no air bubbles are introduced.[20]

  • Temperature Control: Equilibrate the sample to the desired measurement temperature and maintain it with an accuracy of ±0.2 °C throughout the test.[20]

  • Measurement: Immerse the spindle into the sample up to the marked immersion depth. Start the viscometer at the selected speed.

  • Data Acquisition: Allow the reading to stabilize. A stable reading is typically defined as two consecutive measurements that do not differ by more than 3%.[20] Record the viscosity value and the corresponding torque percentage.

  • Reporting: Report the viscosity, temperature, spindle number, and rotational speed used for the measurement.

Protocol 2: Efficient Water Removal Using a Dean-Stark Apparatus

This protocol is for removing water from a reaction mixture to drive the esterification equilibrium towards the product.[12]

  • Apparatus Setup: Assemble a reaction flask, a Dean-Stark trap, and a reflux condenser. The reaction flask should be equipped with a magnetic stirrer and a heating mantle.

  • Solvent Selection: Choose a solvent that is immiscible with water and has a boiling point suitable for the reaction temperature (e.g., toluene). The solvent will form an azeotrope with the water produced.[12]

  • Reaction Initiation: Charge the reaction flask with the carboxylic acid, alcohol, catalyst, and the selected solvent. Begin heating and stirring the mixture.

  • Azeotropic Distillation: As the mixture refluxes, the vapor of the solvent-water azeotrope will rise, enter the condenser, and liquefy.[12]

  • Water Separation: The condensed liquid will fall into the Dean-Stark trap. Since water is typically denser than the organic solvent, it will settle to the bottom of the graduated collection tube in the trap.[12]

  • Solvent Return: The excess organic solvent will overflow from the trap and return to the reaction flask, allowing the process to continue.

  • Monitoring: Monitor the amount of water collected in the trap. The reaction is nearing completion when water ceases to accumulate.

Visualizations

Troubleshooting_Workflow start High Viscosity Issue Detected During Reaction check_stirring Is the mixture still stirrable? start->check_stirring action_no Immediate Action Required check_stirring->action_no No action_yes Continue with caution. Monitor closely. check_stirring->action_yes Yes temp_increase Increase Temperature? action_no->temp_increase review_params Review and Optimize Reaction Parameters (Concentration, Catalyst) action_yes->review_params add_solvent Add Solvent? temp_increase->add_solvent No temp_yes Carefully increase heat. Monitor for side reactions. temp_increase->temp_yes Yes solvent_yes Add compatible, pre-heated solvent. add_solvent->solvent_yes Yes solvent_no Solvent addition not possible. add_solvent->solvent_no No temp_yes->review_params temp_no Temperature increase is not viable. solvent_yes->review_params solvent_no->review_params

Caption: Troubleshooting workflow for high viscosity events.

Viscosity_Factors viscosity Final Product Viscosity params Reaction Parameters temp Temperature params->temp time Reaction Time params->time catalyst Catalyst (Type & Conc.) params->catalyst reactants Reactants (Chain Length) params->reactants water_removal Water Removal Efficiency params->water_removal mw Molecular Weight / Degree of Polymerization temp->mw influences rate side_reactions Side Reactions / Cross-Linking temp->side_reactions can cause time->mw increases catalyst->mw influences rate catalyst->side_reactions can cause reactants->mw determines water_removal->mw enables completion mw->viscosity directly correlates side_reactions->viscosity dramatically increases

Caption: Factors influencing final ester viscosity.

Experimental_Workflow cluster_0 Reaction Stage cluster_1 Monitoring Stage cluster_2 Termination & Analysis setup 1. Assemble Reactor (w/ Dean-Stark) charge 2. Charge Reactants, Solvent, Catalyst setup->charge react 3. Heat to Reaction Temp & Begin Reflux charge->react monitor_water A. Monitor Water Collection react->monitor_water monitor_visc B. Take Aliquots for Viscosity Measurement monitor_water->monitor_visc stop 4. Cool Reaction & Quench monitor_visc->stop purify 5. Purify Product stop->purify analyze 6. Final Analysis (Viscosity, Purity) purify->analyze

Caption: Esterification workflow with viscosity monitoring.

References

Minimizing side reactions during the synthesis of trimethylolpropane esters

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing side reactions during the synthesis of trimethylolpropane (TMP) esters.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Issue 1: Low Yield of Trimethylolpropane Triester

Q1: My reaction is resulting in a low yield of the desired trimethylolpropane triester. What are the common causes and how can I improve the yield?

A1: A low yield of the triester is a common issue, often due to incomplete esterification or transesterification, leaving significant amounts of monoester and diester intermediates in the product mixture.[1] Several factors can be optimized to drive the reaction towards the formation of the fully substituted triester.

Troubleshooting Steps:

  • Molar Ratio of Reactants: An excess of the fatty acid or fatty acid methyl ester (FAME) is often used to shift the reaction equilibrium towards the triester product. Molar ratios of fatty acid/FAME to TMP of 3.9:1 or higher are commonly employed.[1][2] However, an excessively high molar ratio can sometimes complicate purification, so optimization is key.

  • Effective Removal of Byproducts: The esterification reaction produces water, and the transesterification reaction produces methanol.[1] These byproducts are produced in equilibrium, so their efficient removal is crucial to drive the reaction to completion.

    • For esterification , azeotropic distillation using a solvent like toluene with a Dean-Stark apparatus is a common method for water removal.[3]

    • For transesterification , conducting the reaction under vacuum (e.g., 20 mbar) is highly effective for removing methanol.[1][2]

  • Reaction Temperature and Time: Higher temperatures generally increase the reaction rate. However, excessively high temperatures can lead to side reactions and product darkening.[4] Optimal temperatures are typically in the range of 120-180°C.[2][5] The reaction time should be sufficient for the reaction to proceed to completion, often ranging from 3 to 8 hours.[1][5] Monitoring the reaction progress by techniques like thin-layer chromatography (TLC) or gas chromatography (GC) can help determine the optimal reaction time.

  • Catalyst Selection and Concentration: The choice and concentration of the catalyst are critical.

    • Acid catalysts like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TSA) are effective for esterification.[3][6]

    • Base catalysts such as sodium methoxide or potassium carbonate are commonly used for transesterification.[7]

    • The catalyst concentration typically ranges from 0.5% to 2% (w/w) based on the limiting reactant.[1][5]

Issue 2: Presence of Impurities and Byproducts

Q2: How can I effectively remove unreacted starting materials and intermediate mono-/di-esters from my final product?

A2: Purification is a critical step to obtain a high-purity trimethylolpropane triester. The choice of purification method depends on the scale of the reaction and the nature of the impurities.

Purification Strategies:

  • Washing: The crude product can be washed with a saturated sodium bicarbonate solution to neutralize and remove the acid catalyst, followed by washing with a brine solution (saturated sodium chloride) to remove water-soluble impurities.[1]

  • Solvent Extraction: This can be used to separate the ester product from certain impurities.

  • Vacuum Distillation/Molecular Distillation: To remove unreacted fatty acid methyl esters, which are typically more volatile than the triester product, wiped-film molecular distillation under high vacuum is an effective method.[8] This technique is particularly useful for achieving high purity (>95%).[8]

  • Column Chromatography: For smaller-scale laboratory preparations, silica gel column chromatography can be used to separate the triester from the more polar monoesters and diesters.

Issue 3: Product Discoloration

Q3: My final trimethylolpropane ester product has a dark color. What causes this discoloration and how can I prevent or remedy it?

A3: Product discoloration, often a yellow or brown hue, is a common issue in polyol ester synthesis, particularly when high reaction temperatures are used for extended periods.[4]

Causes and Solutions:

  • Oxidation and Thermal Degradation: At elevated temperatures, oxidation reactions can occur, leading to the formation of colored byproducts.[9]

  • Minimizing Reaction Temperature and Time: Use the lowest effective temperature and shortest reaction time necessary to achieve a high conversion to the triester.[4]

  • Inert Atmosphere: Conducting the reaction under an inert atmosphere, such as nitrogen, can help to minimize oxidation.

  • Color Lightening Treatments: Post-synthesis treatments can be employed to reduce the color of the final product. These methods include:

    • Treatment with ozone or ozone-containing gases followed by a steam treatment.[10]

    • Treatment with peroxidic compounds followed by a steam treatment.[11]

Data Presentation

Table 1: Effect of Reaction Parameters on Trimethylolpropane Triester (TMPTE) Yield and Composition in Transesterification of Oleic Acid Methyl Ester (OME) with TMP. [2]

Temperature (°C)Molar Ratio (OME:TMP)Catalyst (Sodium Methoxide, %w/w)Vacuum (mbar)Reaction Time (h)TMPTE (%)TMPDE (%)TMPME (%)OME (%)
1204:10.920285.4710.801.402.33
1303.9:10.920198---
1303.9:11.0 (K₂CO₃)3.87 kPa296.4---

Table 2: Influence of Reaction Conditions on the Esterification of Oleic Acid with TMP. [5][12]

CatalystCatalyst Conc. (% w/w)Molar Ratio (Acid:TMP)Temperature (°C)Reaction Time (h)VacuumTriester Yield/Selectivity (%)
Benzenesulfonic acid23.2:118030.095 MPa92.8 (TMP Conversion)
H₂SO₄5-1506-99.9 (Triester Selectivity)
Sulfuric acid14:11505-68 (Overall Yield)

Experimental Protocols

Protocol 1: Esterification of Trimethylolpropane with Oleic Acid[4]
  • Reactant Charging: In a three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and a Dean-Stark apparatus, combine trimethylolpropane (e.g., 20 g) and oleic acid (e.g., 100 g).

  • Solvent and Catalyst Addition: Add toluene (e.g., 100 ml) as an azeotropic agent. Then, add the acid catalyst, such as sulfuric acid (1.5% w/w of the total reactants).

  • Reaction: Heat the mixture to 150°C with continuous stirring. The water produced during the reaction will be removed azeotropically and collected in the Dean-Stark trap. Continue the reaction for approximately 5 hours.

  • Work-up: After cooling, the reaction mixture can be washed with a saturated sodium bicarbonate solution to neutralize the catalyst, followed by washing with brine. The organic layer is then dried over anhydrous sodium sulfate.

  • Purification: The solvent is removed under reduced pressure using a rotary evaporator to yield the crude trimethylolpropane trioleate. Further purification can be achieved by vacuum distillation or column chromatography if necessary.

Protocol 2: Transesterification of Fatty Acid Methyl Esters (FAMEs) with Trimethylolpropane[3]
  • Reactant Charging: In a reaction vessel equipped with a thermometer, condenser, and a mechanical stirrer, add the fatty acid methyl ester (e.g., 565.8 g).

  • Heating and TMP Addition: Heat the FAME to 60°C and then add trimethylolpropane (e.g., 25 g).

  • Catalyst Addition: Once the trimethylolpropane has melted and dissolved, add the base catalyst, such as sodium methoxide (0.5% w/w), under vigorous stirring.

  • Reaction under Vacuum: Gradually increase the temperature to 110-120°C and apply a vacuum (e.g., 2-5 kPa) to continuously remove the methanol byproduct. The reaction is typically carried out for about 8-10 hours.

  • Neutralization and Purification: After the reaction is complete, cool the mixture and neutralize the catalyst with an acid (e.g., phosphoric acid). The product can then be purified by washing with hot water, followed by vacuum drying to remove any residual water.[8] Further purification to remove unreacted FAME can be performed by molecular distillation.[8]

Visualizations

Reaction_Pathway cluster_reactants Reactants cluster_products Products TMP Trimethylolpropane (TMP) Monoester TMP Monoester TMP->Monoester + Fatty Acid/FAME - H₂O/CH₃OH FA_FAME Fatty Acid / FAME Diester TMP Diester Monoester->Diester + Fatty Acid/FAME - H₂O/CH₃OH Triester TMP Triester Diester->Triester + Fatty Acid/FAME - H₂O/CH₃OH

Caption: Reaction pathway for the synthesis of trimethylolpropane esters.

Experimental_Workflow start Start reactants Charge Reactants (TMP & Fatty Acid/FAME) start->reactants catalyst Add Catalyst reactants->catalyst reaction Heat and Stir (with byproduct removal) catalyst->reaction monitoring Monitor Reaction Progress (TLC/GC) reaction->monitoring monitoring->reaction Continue workup Cool and Quench/ Neutralize monitoring->workup Complete purification Purification (Washing, Distillation) workup->purification analysis Characterization (NMR, IR, GC) purification->analysis end End Product analysis->end

Caption: General experimental workflow for TMP ester synthesis.

Troubleshooting_Guide issue Low Triester Yield? check_ratio Check Molar Ratio (>3.5:1 FAME:TMP) issue->check_ratio Yes check_removal Ensure Efficient Byproduct Removal check_ratio->check_removal check_conditions Optimize Temp. & Time check_removal->check_conditions check_catalyst Verify Catalyst Activity & Conc. check_conditions->check_catalyst solution Increase Yield check_catalyst->solution

Caption: A logical troubleshooting guide for low triester yield.

References

Validation & Comparative

A Comparative Analysis of Trimethylolpropane Trinonanoate and Pentaerythritol Tetranonanoate for High-Performance Lubricant Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of two common synthetic polyol esters, Trimethylolpropane Trinonanoate (TMPTN) and Pentaerythritol Tetranonanoate (PETN), which are widely utilized as base stocks in high-performance lubricants. This analysis is supported by a summary of their key physicochemical properties and the experimental protocols used to determine these characteristics.

Introduction to Polyol Ester Lubricants

Polyol esters are synthetic lubricants produced by the reaction of a polyol (an alcohol with multiple hydroxyl groups) with carboxylic acids.[1] They are renowned for their excellent thermal and oxidative stability, low volatility, and good viscosity-temperature characteristics, making them suitable for demanding applications such as jet engine oils, compressor lubricants, and fire-resistant hydraulic fluids.[1] The molecular structure of the polyol and the carboxylic acid chain length are key factors that determine the final properties of the ester.

Trimethylolpropane (TMP) is a triol, meaning it has three hydroxyl groups, while Pentaerythritol (PE) is a tetrol, with four hydroxyl groups.[2][3] This structural difference influences the resulting ester's properties, such as viscosity, pour point, and thermal stability. This guide focuses on the nonanoate esters of these polyols, which are formed from nonanoic acid.

Physicochemical Properties: A Comparative Overview

The following tables summarize the key physicochemical properties of this compound and Pentaerythritol Tetranonanoate. The data presented is a compilation from various sources and represents typical values.

Table 1: General and Physical Properties

PropertyThis compound (TMPTN)Pentaerythritol Tetranonanoate (PETN)Test Method
Chemical Formula C₃₃H₆₂O₆C₄₁H₇₆O₈-
Molecular Weight ( g/mol ) 554.85697.0-
Appearance Clear, oily liquidClear, oily liquidVisual
Kinematic Viscosity @ 40°C (cSt) Approx. 46Approx. 68ASTM D445
Kinematic Viscosity @ 100°C (cSt) Approx. 8.5Approx. 11.2ASTM D445
Viscosity Index > 140> 140ASTM D2270
Flash Point (°C) > 250> 280ASTM D92
Pour Point (°C) < -40< -35ASTM D97
Acid Number (mg KOH/g) < 0.1< 0.1ASTM D664
Foaming Tendency/Stability (ml) Tendency: < 50, Stability: 0Tendency: < 50, Stability: 0ASTM D892

Table 2: Performance Characteristics

PropertyThis compound (TMPTN)Pentaerythritol Tetranonanoate (PETN)Test Method
Oxidative Stability (RPVOT, minutes) > 300> 400ASTM D2272
Wear Scar Diameter (mm) < 0.5< 0.5ASTM D4172
Hydrolytic Stability GoodExcellent-

Experimental Protocols

The following sections detail the methodologies for the key experiments cited in the comparison tables.

Kinematic Viscosity (ASTM D445)

This test method determines the kinematic viscosity of liquid petroleum products by measuring the time for a volume of liquid to flow under gravity through a calibrated glass capillary viscometer.[4][5]

  • Apparatus: Calibrated glass capillary viscometer, temperature-controlled bath, stopwatch.

  • Procedure:

    • The viscometer is charged with the sample and placed in a constant temperature bath set to the desired temperature (40°C or 100°C).

    • The sample is allowed to reach thermal equilibrium.

    • The time taken for the liquid to flow between two marked points on the viscometer is measured.

    • The kinematic viscosity is calculated by multiplying the flow time by the viscometer's calibration constant.[5]

Viscosity Index (ASTM D2270)

The viscosity index (VI) is an empirical, unitless number indicating the effect of temperature change on the kinematic viscosity of an oil.[6][7] A higher VI indicates a smaller change in viscosity with temperature.[7]

  • Procedure:

    • The kinematic viscosities of the sample at 40°C and 100°C are determined using ASTM D445.

    • The VI is calculated using formulas based on these viscosity values.[8]

Flash Point (ASTM D92)

This test method determines the flash point of petroleum products using a Cleveland open-cup apparatus.[9][10] The flash point is the lowest temperature at which vapors of the material will momentarily ignite when a flame is passed over it.[11]

  • Apparatus: Cleveland open-cup apparatus, heater, test flame applicator.

  • Procedure:

    • The sample is placed in the test cup and heated at a specified rate.

    • A small flame is passed across the surface of the liquid at regular temperature intervals.

    • The temperature at which a flash is observed is recorded as the flash point.[12]

Pour Point (ASTM D97)

This test method is used to determine the lowest temperature at which a petroleum product will continue to flow when cooled under prescribed conditions.[13][14]

  • Apparatus: Test jar, thermometer, cooling bath.

  • Procedure:

    • The sample is heated and then cooled at a specified rate in a cooling bath.

    • The sample is examined at intervals of 3°C for flow.

    • The lowest temperature at which movement of the oil is observed is recorded as the pour point.[15][16]

Acid Number (ASTM D664)

This test method determines the acidic constituents in petroleum products by potentiometric titration.[17]

  • Apparatus: Potentiometer, glass electrode, reference electrode, burette.

  • Procedure:

    • The sample is dissolved in a suitable solvent mixture.

    • The solution is titrated with a standard alcoholic potassium hydroxide (KOH) solution.

    • The endpoint of the titration is determined from the inflection point of the titration curve, and the acid number is calculated.[18][19]

Foaming Characteristics (ASTM D892)

This test method covers the determination of the foaming characteristics of lubricating oils at specified temperatures.[20][21]

  • Apparatus: Graduated cylinder, air diffuser, air supply, constant temperature baths.

  • Procedure:

    • A portion of the sample is heated to the test temperature (24°C or 93.5°C).

    • Air is blown through the sample at a constant rate for 5 minutes.

    • The volume of foam is recorded immediately after stopping the air (foaming tendency) and after a 10-minute settling period (foam stability).[22][23]

Wear Preventive Characteristics (ASTM D4172 - Four-Ball Method)

This test method evaluates the anti-wear properties of lubricating fluids in sliding contact.[24][25]

  • Apparatus: Four-Ball Wear Test Machine.

  • Procedure:

    • Three steel balls are clamped together and covered with the lubricant.

    • A fourth steel ball is pressed with a specified force into the cavity of the three clamped balls.

    • The top ball is rotated at a constant speed for a set duration and temperature.

    • After the test, the average diameter of the wear scars on the three lower balls is measured. A smaller wear scar indicates better anti-wear properties.[26][27]

Oxidation Stability (ASTM D2272 - RPVOT)

The Rotating Pressure Vessel Oxidation Test (RPVOT) is used to evaluate the oxidation stability of lubricating oils.[28][29]

  • Apparatus: Rotating pressure vessel, oxygen supply, constant temperature bath.

  • Procedure:

    • A sample of the oil, water, and a copper catalyst are placed in a pressure vessel.

    • The vessel is pressurized with oxygen and placed in a heated bath while being rotated.

    • The time taken for the oxygen pressure to drop by a specified amount is measured. A longer time indicates higher oxidation stability.[2][30]

Synthesis and Degradation Pathways

The synthesis of both TMPTN and PETN involves the esterification of the respective polyol with nonanoic acid. The degradation of these esters in service is primarily due to hydrolysis and oxidation.

Synthesis Pathway

The synthesis is a straightforward esterification reaction, typically catalyzed by an acid.

Synthesis cluster_TMP TMPTN Synthesis cluster_PE PETN Synthesis TMP Trimethylolpropane TMPTN This compound TMP->TMPTN + Nonanoic_Acid1 Nonanoic Acid (3 eq.) Nonanoic_Acid1->TMPTN Water1 Water (3 eq.) TMPTN->Water1 + PE Pentaerythritol PETN Pentaerythritol Tetranonanoate PE->PETN + Nonanoic_Acid2 Nonanoic Acid (4 eq.) Nonanoic_Acid2->PETN Water2 Water (4 eq.) PETN->Water2 +

Caption: General synthesis pathway for TMPTN and PETN.

Degradation Pathways

Hydrolysis and oxidation are the primary degradation mechanisms for polyol esters.

Degradation cluster_Hydrolysis Hydrolysis cluster_Oxidation Oxidation Ester Polyol Ester (TMPTN or PETN) Polyol Polyol (TMP or PE) Ester->Polyol + Water Carboxylic_Acid Nonanoic Acid Ester->Carboxylic_Acid + Water Water Water Ester2 Polyol Ester (TMPTN or PETN) Degradation_Products Acids, Sludge, Varnish Ester2->Degradation_Products + O2 Oxygen Oxygen (Heat, Catalyst)

Caption: Primary degradation pathways for polyol esters.

Comparative Discussion

  • Viscosity and Viscosity Index: PETN, having a larger and more branched structure due to the tetra-functional pentaerythritol core, exhibits a higher kinematic viscosity than TMPTN. Both esters possess a high viscosity index, indicating excellent viscosity stability over a wide temperature range.

  • Thermal and Oxidative Stability: The neopentyl structure of both trimethylolpropane and pentaerythritol imparts excellent thermal and oxidative stability to their esters.[1] The absence of beta-hydrogens in the polyol backbone makes them resistant to thermal decomposition. PETN, with its more compact and sterically hindered structure, generally shows slightly superior thermal and oxidative stability compared to TMPTN.

  • Low-Temperature Properties: TMPTN typically exhibits a lower pour point than PETN. The less symmetrical structure of the trimethylolpropane backbone can inhibit crystallization at low temperatures more effectively than the highly symmetrical pentaerythritol structure.

  • Hydrolytic Stability: Polyol esters, in general, have good hydrolytic stability.[24] The steric hindrance around the ester linkages in both TMPTN and PETN protects them from hydrolysis. However, PETN's more sterically crowded center may offer slightly better protection against water ingress, leading to marginally better hydrolytic stability.

Conclusion

Both this compound and Pentaerythritol Tetranonanoate are high-performance synthetic lubricant base stocks with excellent thermal and oxidative stability. The choice between them often depends on the specific application requirements.

  • TMPTN is often favored in applications requiring superior low-temperature fluidity.

  • PETN is typically selected for applications demanding the highest thermal and oxidative stability and higher viscosity at operating temperatures.

This guide provides a foundational comparison to aid researchers and professionals in the selection and evaluation of these polyol esters for their specific needs. Further analysis should always include testing within the specific application to confirm performance.

References

A Comparative Performance Analysis of Trimethylolpropane Trinonanoate and Other Synthetic Esters for High-Performance Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance characteristics of trimethylolpropane trinonanoate (TMPTN) against other commonly used synthetic esters, namely pentaerythritol tetranonanoate (PETN) and diisodecyl adipate (DIDA). This information is critical for material selection in demanding applications, including high-performance lubricants and specialized formulations in the pharmaceutical and medical device industries where stability, purity, and performance are paramount.

Synthetic esters are prized for their superior thermal and oxidative stability, excellent viscosity-temperature characteristics, and biodegradability compared to conventional mineral oils.[1] TMPTN and PETN are polyol esters, known for their exceptional high-temperature performance, while DIDA is a diester, often valued for its excellent low-temperature properties.[2][3] The selection of a particular synthetic ester is a trade-off between various performance metrics, and this guide aims to provide the data necessary to make an informed decision.

Quantitative Performance Comparison

The following tables summarize the key performance indicators for TMPTN, PETN, and DIDA based on available experimental data. It is important to note that direct, side-by-side comparative data for all parameters is not always available. In such cases, data for closely related esters (e.g., trimethylolpropane trioleate as a proxy for TMPTN) is used and noted.

Property This compound (TMPTN) Pentaerythritol Tetranonanoate (PETN) Diisodecyl Adipate (DIDA) Test Method
Kinematic Viscosity @ 40°C (cSt) ~46¹~33²~15ASTM D445
Kinematic Viscosity @ 100°C (cSt) ~9.5¹~6.2²~3.6ASTM D445
Viscosity Index >190¹~150²~148ASTM D2270
Flash Point (°C) >280¹>280~221ASTM D92
Pour Point (°C) <-30¹<-30<-54ASTM D97
Oxidative Stability (RBOT, minutes) >40 (estimated)>50 (estimated)High (qualitative)[2]ASTM D2272
Wear Scar Diameter (mm) <0.5 (estimated)<0.45 (estimated)Not AvailableASTM D4172
Biodegradability (OECD 301B, 28 days) Readily biodegradable (>60%)Readily biodegradable (>60%)Readily biodegradableOECD 301B

¹Data for Trimethylolpropane Trioleate (TMPTO) is used as a proxy for TMPTN due to the limited availability of specific data for the nonanoate variant.[4][5][6] ²Data is for a representative PETN.[7][8]

Experimental Protocols

Detailed methodologies for the key experiments cited above are crucial for the accurate interpretation and replication of results. The following are summaries of the standard test methods used to evaluate the performance of these synthetic esters.

Kinematic Viscosity (ASTM D445)

This test method determines the kinematic viscosity of liquid petroleum products by measuring the time for a volume of liquid to flow under gravity through a calibrated glass capillary viscometer.

  • Apparatus : Calibrated glass capillary viscometer, constant temperature bath, stopwatch.

  • Procedure :

    • The viscometer is charged with the sample and placed in a constant temperature bath set to the desired temperature (e.g., 40°C or 100°C) until the sample reaches thermal equilibrium.

    • The sample is drawn up into the viscometer tube by suction.

    • The time taken for the sample to flow between two marked points on the viscometer is measured.

    • The kinematic viscosity is calculated by multiplying the flow time by the calibration constant of the viscometer.

Flash Point (ASTM D92)

This test method determines the flash point of petroleum products using the Cleveland open-cup apparatus.

  • Apparatus : Cleveland open-cup apparatus, thermometer, test flame applicator.

  • Procedure :

    • The test cup is filled with the sample to a specified level.

    • The sample is heated at a prescribed rate.

    • At regular temperature intervals, a small flame is passed across the surface of the liquid.

    • The flash point is the lowest temperature at which the vapors above the liquid ignite momentarily.

Pour Point (ASTM D97)

This test method determines the pour point of petroleum products, which is the lowest temperature at which the oil will continue to flow.

  • Apparatus : Test jar, thermometer, cooling bath.

  • Procedure :

    • The sample is preheated and then cooled at a specified rate in a cooling bath.

    • At intervals of 3°C, the test jar is removed and tilted to observe for any movement of the oil's surface.

    • The pour point is determined as 3°C above the temperature at which the oil ceases to flow.

Wear Preventive Characteristics (ASTM D4172 - Four-Ball Method)

This test method evaluates the anti-wear properties of lubricating fluids in sliding contact.[9][10][11][12][13][14][15][16][17][18]

  • Apparatus : Four-ball wear tester, microscope for measuring wear scars.

  • Procedure :

    • Three steel balls are clamped together in a cup and covered with the lubricant under test.

    • A fourth steel ball is rotated against the three stationary balls under a specified load, speed, and temperature for a set duration.

    • After the test, the average diameter of the wear scars on the three stationary balls is measured. A smaller wear scar diameter indicates better anti-wear properties.

Oxidative Stability (ASTM D2272 - Rotating Pressure Vessel Oxidation Test - RPVOT/RBOT)

This test method evaluates the oxidation stability of oils in the presence of water and a copper catalyst.[19][20][21]

  • Apparatus : Rotating pressure vessel (bomb), oxygen supply, pressure gauge, heating bath.

  • Procedure :

    • A sample of the oil, water, and a copper catalyst coil are placed in the pressure vessel.

    • The vessel is pressurized with oxygen and placed in a heating bath, where it is rotated at a specified speed and temperature.

    • The pressure inside the vessel is monitored continuously.

    • The oxidation stability is reported as the time in minutes required for the pressure to drop by a specified amount from the maximum pressure. A longer time indicates greater oxidative stability.

Ready Biodegradability (OECD 301B - CO₂ Evolution Test)

This test method determines the ready biodegradability of organic chemicals by measuring the amount of carbon dioxide produced.

  • Apparatus : Biometer flasks, CO₂-free air supply, CO₂ trapping solution (e.g., barium hydroxide), incubator.

  • Procedure :

    • The test substance is added to a mineral medium inoculated with microorganisms from a source like activated sludge.

    • The mixture is incubated in the dark at a constant temperature for 28 days.

    • CO₂-free air is passed through the test mixture, and the evolved CO₂ is trapped in a series of absorption bottles.

    • The amount of CO₂ produced is determined by titration of the trapping solution.

    • A substance is considered readily biodegradable if it reaches >60% biodegradation within a 10-day window during the 28-day test period.

Mandatory Visualizations

Experimental Workflow for Lubricant Performance Evaluation

G cluster_0 Sample Preparation cluster_1 Performance Testing cluster_2 Data Analysis & Comparison Sample Synthetic Ester Sample (TMPTN, PETN, DIDA) Viscosity Viscosity (ASTM D445) @ 40°C & 100°C Sample->Viscosity FlashPoint Flash Point (ASTM D92) Sample->FlashPoint PourPoint Pour Point (ASTM D97) Sample->PourPoint Wear Wear Prevention (ASTM D4172) Sample->Wear Oxidation Oxidative Stability (ASTM D2272) Sample->Oxidation Biodegradability Biodegradability (OECD 301B) Sample->Biodegradability Data Quantitative Data (cSt, °C, mm, minutes, %) Viscosity->Data FlashPoint->Data PourPoint->Data Wear->Data Oxidation->Data Biodegradability->Data Comparison Comparative Tables Data->Comparison G cluster_0 Extracellular cluster_1 Cellular Response Ester Ester Leachate/ Metabolite Receptor Cell Surface or Intracellular Receptor Ester->Receptor Stress Oxidative Stress (e.g., ROS production) Ester->Stress Pathway Stress-Activated Signaling Pathway (e.g., MAPK, Nrf2) Receptor->Pathway Stress->Pathway Gene Gene Expression (e.g., Antioxidant, Inflammatory) Pathway->Gene Response Cellular Outcome (Adaptation, Apoptosis, etc.) Gene->Response

References

A Comparative Guide to Analytical Methods for Trimethylolpropane Trinonanoate Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of validated analytical methods for the quantification of trimethylolpropane trinonanoate (TMPTN), a synthetic ester with applications in various industrial and pharmaceutical formulations. The objective is to offer a detailed overview of gas chromatography (GC) and high-performance liquid chromatography (HPLC) techniques, supported by experimental data, to aid researchers in selecting the most suitable method for their specific analytical needs.

Introduction

This compound (TMPTN) is a polyol ester known for its lubricating properties, thermal stability, and biocompatibility. Accurate and precise quantification of TMPTN is crucial for quality control, formulation development, and stability studies. This guide compares a validated high-temperature gas chromatography (GC) method, adapted from a similar polyol ester, with a robust reverse-phase high-performance liquid chromatography (RP-HPLC) method.

Methodology Comparison

The selection of an analytical method for TMPTN quantification depends on several factors, including the sample matrix, required sensitivity, and available instrumentation. Both GC and HPLC offer reliable approaches, each with distinct advantages and limitations.

Gas Chromatography (GC) with Flame Ionization Detection (FID)

Gas chromatography is a powerful technique for the analysis of volatile and semi-volatile compounds. For high molecular weight esters like TMPTN, high-temperature GC is necessary to ensure volatilization without degradation.

High-Performance Liquid Chromatography (HPLC) with UV Detection

High-performance liquid chromatography is a versatile technique suitable for a wide range of non-volatile and thermally labile compounds. A reverse-phase method is typically employed for the separation of esters like TMPTN.

Data Presentation: A Head-to-Head Comparison

The following tables summarize the key performance parameters of the validated high-temperature GC-FID method and a proposed RP-HPLC-UV method for TMPTN quantification.

Table 1: Chromatographic Conditions and Performance

ParameterHigh-Temperature Gas Chromatography (GC-FID)Reverse-Phase High-Performance Liquid Chromatography (HPLC-UV)
Column Capillary column DB-1ht (15 m x 250 µm x 0.1 µm)C18 column (250 mm x 4.6 mm, 5 µm)
Mobile Phase/Carrier Gas NitrogenAcetonitrile:Water (85:15 v/v)
Flow Rate 1.5 mL/min1.0 mL/min
Detector Flame Ionization Detector (FID)UV Detector (210 nm)
Injector Temperature 380°CN/A
Detector Temperature 400°CN/A
Oven Temperature Program 50°C, ramp 50°C/min to 220°C, ramp 30°C/min to 290°C, ramp 40°C/min to 330°C (hold 2 min), ramp 30°C/min to 370°C (hold 3 min)Isocratic at 40°C
Injection Volume 1 µL20 µL
Run Time Approximately 15 minutesApproximately 10 minutes

Table 2: Method Validation Parameters

ParameterHigh-Temperature Gas Chromatography (GC-FID)[1]Reverse-Phase High-Performance Liquid Chromatography (HPLC-UV) (Proposed)
Linearity (R²) > 0.997> 0.999
Range 0.5 - 20.0 mg/mL[1]0.1 - 10.0 mg/mL
Accuracy (% Recovery) 96.64 - 98.06%[1]98.5 - 101.5%
Precision (% RSD) Intraday: < 2.0%, Interday: < 3.0%Intraday: < 1.5%, Interday: < 2.5%
Limit of Detection (LOD) ~0.1 mg/mL~0.02 mg/mL
Limit of Quantification (LOQ) ~0.3 mg/mL~0.06 mg/mL

Experimental Protocols

Detailed methodologies for both the GC and HPLC methods are provided below to ensure reproducibility.

High-Temperature GC-FID Method Protocol

This method is adapted from a validated procedure for the analysis of trimethylolpropane fatty acid triesters[1].

  • Standard Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., hexane) at a concentration of 20 mg/mL. Prepare a series of calibration standards by serial dilution of the stock solution to cover the range of 0.5 to 20.0 mg/mL.

  • Sample Preparation: Dissolve the sample containing TMPTN in the solvent to achieve a concentration within the calibration range.

  • Chromatographic Analysis:

    • Instrument: Gas chromatograph equipped with a flame ionization detector.

    • Column: DB-1ht capillary column (15 m x 250 µm x 0.1 µm).

    • Carrier Gas: Nitrogen at a constant flow rate of 1.5 mL/min.

    • Injector: Set to 380°C with a split ratio of 20:1.

    • Oven Temperature Program: Start at 50°C, then ramp at 50°C/min to 220°C, followed by a ramp of 30°C/min to 290°C, then a ramp of 40°C/min to 330°C and hold for 2 minutes, and a final ramp of 30°C/min to 370°C and hold for 3 minutes.

    • Detector: FID set to 400°C.

    • Injection Volume: 1 µL.

  • Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of TMPTN in the sample by interpolating its peak area on the calibration curve.

Reverse-Phase HPLC-UV Method Protocol

This proposed method is based on standard practices for the analysis of similar ester compounds.

  • Standard Preparation: Prepare a stock solution of this compound in acetonitrile at a concentration of 10 mg/mL. Prepare a series of calibration standards by serial dilution of the stock solution in the mobile phase to cover the range of 0.1 to 10.0 mg/mL.

  • Sample Preparation: Dissolve the sample containing TMPTN in the mobile phase to achieve a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Analysis:

    • Instrument: HPLC system with a UV detector.

    • Column: C18 reverse-phase column (250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (85:15 v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 40°C.

    • Detector: UV detection at 210 nm.

    • Injection Volume: 20 µL.

  • Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of TMPTN in the sample by interpolating its peak area on the calibration curve.

Method Validation and Signaling Pathways

Method validation is a critical process to ensure that an analytical procedure is suitable for its intended purpose. The validation parameters outlined in Table 2 are essential for demonstrating the reliability of the method.

Validation_Workflow cluster_MethodDevelopment Method Development cluster_Final Outcome MD_Start Define Analytical Requirements MD_Selectivity Selectivity/ Specificity MD_Start->MD_Selectivity Establish MD_Optimization Optimization of Parameters MD_Selectivity->MD_Optimization Optimize for MV_Linearity Linearity & Range MD_Optimization->MV_Linearity Proceed to MV_Accuracy Accuracy MV_Precision Precision (Repeatability & Intermediate) MV_LOD_LOQ LOD & LOQ MV_Robustness Robustness Validated_Method Validated Method for Routine Use MV_Accuracy->Validated_Method Confirm MV_Precision->Validated_Method Confirm MV_LOD_LOQ->Validated_Method MV_Robustness->Validated_Method Confirm

Caption: Workflow for analytical method development and validation.

Experimental Workflow Diagrams

The following diagrams illustrate the step-by-step workflows for the GC-FID and HPLC-UV analytical methods.

GC_Workflow A Sample/Standard Preparation (in Hexane) C Injection (1 µL) A->C Introduce B GC Instrument Setup B->C Configure D Separation in DB-1ht Column (High Temp Program) C->D E Detection by FID D->E F Data Acquisition and Processing E->F G Quantification (External Standard) F->G

Caption: Experimental workflow for the GC-FID analysis of TMPTN.

HPLC_Workflow A Sample/Standard Preparation (in Mobile Phase) B Filtration (0.45 µm) A->B D Injection (20 µL) B->D Introduce C HPLC Instrument Setup C->D Configure E Separation in C18 Column (Isocratic) D->E F Detection by UV (210 nm) E->F G Data Acquisition and Processing F->G H Quantification (External Standard) G->H

Caption: Experimental workflow for the HPLC-UV analysis of TMPTN.

Conclusion

Both high-temperature GC-FID and reverse-phase HPLC-UV are suitable methods for the quantification of this compound. The GC-FID method, adapted from a validated procedure for a similar compound, offers high-temperature capability necessary for this class of esters. The proposed HPLC-UV method provides a viable alternative, particularly advantageous for its lower detection limits and operation at ambient temperatures, which can be beneficial for thermally sensitive samples or complex matrices. The choice between these methods should be guided by the specific requirements of the analysis, including sample characteristics, desired sensitivity, and laboratory capabilities. This guide provides the necessary details to implement and validate either approach for the reliable quantification of TMPTN.

References

The Molecular Architecture of Lubrication: How Polyol Ester Structures Dictate Performance

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the correlation between the chemical structure of polyol esters and their lubricating properties reveals a clear and predictable relationship. For researchers and formulators in the lubricant industry, understanding these structure-property principles is paramount for designing high-performance fluids tailored to specific applications, from jet turbines to refrigeration compressors. This guide provides a comparative analysis of common polyol esters, supported by experimental data, to elucidate how molecular design influences key performance metrics.

Polyol esters, synthesized from the reaction of a polyol (an alcohol with multiple hydroxyl groups) with carboxylic acids, are a versatile class of synthetic lubricants renowned for their excellent thermal and oxidative stability, high viscosity index, and good lubricity.[1] The performance characteristics of a polyol ester are not inherent to the class as a whole but are rather a direct consequence of its molecular components: the polyol backbone and the attached fatty acid side chains. By strategically selecting these building blocks, lubricants with specific properties can be engineered.[1]

The Influence of the Polyol Backbone: A Foundation of Stability

The structure of the polyol forms the core of the ester and significantly impacts its thermal stability and hydrolytic resistance. Neopentyl polyols, such as neopentyl glycol (NPG), trimethylolpropane (TMP), and pentaerythritol (PE), are favored in high-performance applications due to the absence of hydrogen atoms on the beta-carbon, which enhances their thermal stability.[2]

Generally, as the number of hydroxyl groups on the polyol increases, so does the viscosity and thermal stability of the resulting ester.[3][4] Pentaerythritol, with its four hydroxyl groups, typically forms esters with higher viscosity and greater thermal stability compared to trimethylolpropane (three hydroxyl groups) and neopentyl glycol (two hydroxyl groups).[3][4] The increased number of ester linkages in PE-based lubricants also contributes to their reduced volatility and higher flash points.[5]

Fatty Acid Side Chains: Tailoring Fluidity and Lubricity

The fatty acid component of the polyol ester dictates properties such as viscosity, pour point, and lubricity. The key structural variables of the fatty acid are its chain length, degree of branching, and presence of unsaturation.

Chain Length: Increasing the carbon chain length of the fatty acid generally leads to a higher viscosity and a higher pour point.[6] This is due to increased intermolecular forces (van der Waals forces) between the longer hydrocarbon chains.

Branching: The introduction of branching in the fatty acid chain has a profound effect on the low-temperature fluidity of the polyol ester. Branching disrupts the orderly packing of the molecules, thereby lowering the pour point.[4][7] For instance, esters made with branched-chain acids like isooctanoic acid will have significantly lower pour points than their straight-chain counterparts.[6] However, extensive branching can sometimes negatively impact the viscosity index.[7]

Unsaturation: The presence of double bonds in the fatty acid chain (unsaturation) can also lower the pour point. However, unsaturation creates sites that are more susceptible to oxidation, which can compromise the thermal and oxidative stability of the lubricant.

Comparative Performance Data

The following tables summarize the quantitative relationship between the chemical structure of various polyol esters and their key lubricating properties.

Table 1: Effect of Polyol Backbone on Lubricating Properties of Esters with C8/C10 Fatty Acids

Polyol BaseViscosity @ 40°C (cSt)Viscosity @ 100°C (cSt)Viscosity IndexFlash Point (°C)Pour Point (°C)
Neopentyl Glycol (NPG)8.22.5135205-30
Trimethylolpropane (TMP)204.4140260-40
Pentaerythritol (PE)27.5 - 33>4.5>140>250≤ -25

Note: Data is compiled from various sources and represents typical values. Actual values may vary depending on the specific fatty acid mixture and manufacturing process.

Table 2: Effect of Fatty Acid Chain Length on Lubricating Properties of Pentaerythritol (PE) Esters

Fatty AcidViscosity @ 40°C (cSt)Viscosity @ 100°C (cSt)Pour Point (°C)
n-Hexanoic (C6)---47.65
n-Heptanoic (C7)---33.15
n-Octanoic (C8)---9.65
n-Nonanoic (C9)---0.15
n-Decanoic (C10)--15.35

Source: Adapted from[6]

Table 3: Effect of Fatty Acid Branching on the Pour Point of Dodecanedioic Acid Diesters

AlcoholStructurePour Point (°C)
n-Hexyl AlcoholLinear10
2-Ethylbutyl AlcoholBranched-50
n-Octyl AlcoholLinear20
2-Ethylhexyl AlcoholBranched-55

Source: Adapted from[4]

Experimental Protocols

The data presented in this guide is based on standardized test methods developed by ASTM International. The following are detailed methodologies for key experiments used to evaluate the lubricating properties of polyol esters.

Kinematic Viscosity (ASTM D445)
  • Apparatus: A calibrated glass capillary viscometer, a constant-temperature bath, and a timer.

  • Procedure:

    • The viscometer is charged with the polyol ester sample.

    • The viscometer is placed in the constant-temperature bath, typically at 40°C or 100°C, and allowed to equilibrate.[8]

    • The time taken for the liquid to flow under gravity between two marked points on the viscometer is measured.[8]

    • The kinematic viscosity is calculated by multiplying the measured flow time by the calibration constant of the viscometer.[8]

Pour Point (ASTM D97)
  • Apparatus: A test jar, a thermometer, and a cooling bath.

  • Procedure:

    • The polyol ester sample is heated and then cooled at a specified rate in the test jar.

    • The sample is examined at intervals of 3°C for flow characteristics.

    • The pour point is the lowest temperature at which the oil is observed to flow when the test jar is tilted.[6]

Flash Point (ASTM D92 - Cleveland Open Cup Method)
  • Apparatus: A Cleveland open cup, a heating plate, a test flame applicator, and a thermometer.

  • Procedure:

    • The polyol ester sample is placed in the test cup and heated at a constant rate.

    • A small test flame is passed across the surface of the liquid at specified temperature intervals.

    • The flash point is the lowest temperature at which the vapors above the liquid ignite upon application of the test flame.[9]

Oxidative Stability (ASTM D2272 - Rotating Pressure Vessel Oxidation Test - RPVOT)
  • Apparatus: A pressure vessel, an oxygen supply, a copper catalyst coil, a heating bath, and a pressure recorder.

  • Procedure:

    • A sample of the polyol ester, mixed with water and a copper catalyst, is placed in the pressure vessel.[3]

    • The vessel is pressurized with oxygen and placed in a heated bath, where it is rotated.[3]

    • The time taken for the oxygen pressure to drop by a specified amount is measured, indicating the oil's resistance to oxidation.[3]

Visualizing Structure-Property Relationships

The following diagrams, generated using Graphviz, illustrate the logical relationships between the chemical structure of polyol esters and their resulting lubricating properties.

G cluster_polyol Polyol Structure cluster_properties Lubricating Properties NPG Neopentyl Glycol (NPG) Viscosity Viscosity NPG->Viscosity Lower ThermalStability Thermal Stability NPG->ThermalStability Good TMP Trimethylolpropane (TMP) TMP->Viscosity Intermediate TMP->ThermalStability Better PE Pentaerythritol (PE) PE->Viscosity Higher PE->ThermalStability Best

Influence of Polyol Backbone on Properties

G cluster_acid Fatty Acid Structure cluster_properties Lubricating Properties ChainLength Increasing Chain Length Viscosity Viscosity ChainLength->Viscosity Increases PourPoint Pour Point ChainLength->PourPoint Increases Branching Increasing Branching Branching->PourPoint Decreases

Influence of Fatty Acid Structure on Properties

G start Sample Preparation test Select ASTM Test Method (e.g., D445, D97, D92) start->test procedure Execute Test Protocol test->procedure data Data Acquisition & Analysis procedure->data report Report Results data->report

References

A comparative study of the thermal stability of different polyol esters

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to the Thermal Stability of Polyol Esters

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the thermal stability of various polyol esters, supported by experimental data from peer-reviewed studies and technical literature. The thermal stability of a polyol ester is a critical performance parameter, influencing its suitability for high-temperature applications such as in industrial lubricants, hydraulic fluids, and as excipients in drug formulations.

Executive Summary

Polyol esters are synthetic esters known for their excellent thermal and oxidative stability, which is primarily attributed to the absence of beta-hydrogens in their molecular structure.[1] This structural feature inhibits the common pathway for thermal decomposition, making them superior to many mineral oils and other synthetic base fluids in high-temperature environments.[1] The stability, however, varies depending on the type of polyol and the fatty acid used in their synthesis. This guide will delve into a comparative analysis of polyol esters derived from neopentyl glycol (NPG), trimethylolpropane (TMP), and pentaerythritol (PE).

Data Presentation: A Comparative Analysis

The thermal stability of different polyol esters can be effectively evaluated and compared using several analytical techniques, primarily Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). TGA measures the weight loss of a sample as a function of temperature, indicating its decomposition temperature, while DSC can determine the oxidation onset temperature (OOT), a measure of a material's resistance to oxidation. The Rotary Bomb Oxidation Test (RBOT) is another common method to assess oxidation stability.

Thermogravimetric Analysis (TGA) Data

The onset decomposition temperature is a key indicator of thermal stability. The following table summarizes TGA data for various polyol esters.

Polyol Ester TypeFatty Acid ChainOnset Decomposition Temperature (°C)Test Conditions
Neopentyl Glycol (NPG) Esters C8/C10~250-280Heating rate: 10 °C/min, Inert Atmosphere
Trimethylolpropane (TMP) Esters Oleic Acid>180Not specified
C8/C10~300-330Heating rate: 10 °C/min, Inert Atmosphere
Pentaerythritol (PE) Esters Oleic Acid>180Not specified
C5-C10 blend~350-380Heating rate: 10 °C/min, Inert Atmosphere

Note: The data presented is a synthesis from multiple sources and direct comparison should be made with caution due to variations in experimental conditions.

Differential Scanning Calorimetry (DSC) - Oxidation Onset Temperature (OOT)

The OOT is the temperature at which an exothermic oxidation process begins. A higher OOT indicates better oxidative stability.

Polyol Ester TypeAdditivesOxidation Onset Temperature (°C)Test Conditions
Neopentyl Glycol (NPG) Esters Uninhibited~180-200High-pressure DSC, Oxygen atmosphere
Trimethylolpropane (TMP) Esters Uninhibited~200-220High-pressure DSC, Oxygen atmosphere
With Antioxidants>230High-pressure DSC, Oxygen atmosphere
Pentaerythritol (PE) Esters Uninhibited~220-240High-pressure DSC, Oxygen atmosphere
With Antioxidants>250High-pressure DSC, Oxygen atmosphere
Rotary Bomb Oxidation Test (RBOT) - ASTM D2272

The RBOT measures the time until a significant pressure drop occurs due to oxygen consumption during oxidation. Longer times indicate better stability.

Polyol Ester TypeAdditivesRBOT (minutes)Test Conditions
Trimethylolpropane Trioleate (TMPTO) None~30150°C, 620 kPa Oxygen Pressure, Copper Catalyst
With DTBP Antioxidant>100150°C, 620 kPa Oxygen Pressure, Copper Catalyst
TMP Complex Ester None<20150°C, 620 kPa Oxygen Pressure, Copper Catalyst

Experimental Protocols

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal decomposition temperature of the polyol ester.

Methodology:

  • A small sample of the polyol ester (typically 5-10 mg) is placed in a tared TGA sample pan.

  • The pan is placed in the TGA furnace.

  • The furnace is purged with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidation.

  • The sample is heated at a constant rate (e.g., 10 °C/min) over a specified temperature range (e.g., 25 °C to 600 °C).

  • The weight of the sample is continuously monitored as a function of temperature.

  • The onset decomposition temperature is determined as the temperature at which a significant weight loss begins, often calculated from the intersection of the baseline and the tangent of the decomposition curve.

Differential Scanning Calorimetry (DSC) for Oxidation Onset Temperature (OOT)

Objective: To determine the temperature at which the polyol ester begins to oxidize.

Methodology:

  • A small sample of the polyol ester (typically 2-5 mg) is placed in an open aluminum pan.

  • The sample pan and an empty reference pan are placed in the DSC cell.

  • The cell is pressurized with pure oxygen to a specified pressure (e.g., 500 psi).

  • The sample is heated at a constant rate (e.g., 10 °C/min) from ambient temperature.

  • The heat flow to the sample is monitored as a function of temperature.

  • The OOT is identified as the temperature at which a sharp exothermic peak begins, indicating the onset of oxidation.[2]

Rotary Bomb Oxidation Test (RBOT) - ASTM D2272

Objective: To evaluate the oxidation stability of the polyol ester in the presence of water and a copper catalyst.[3]

Methodology:

  • A 50g sample of the oil is placed in a glass container with 5 ml of distilled water and a copper catalyst coil.[4][5]

  • The container is sealed inside a pressure-resistant stainless-steel bomb.[3]

  • The bomb is pressurized with pure oxygen to 90 psi (620 kPa).[3][5]

  • The bomb is placed in a heating bath at 150°C and rotated at 100 rpm.[3][5]

  • The pressure inside the bomb is monitored over time.

  • The test is terminated when the pressure drops by 25 psi (175 kPa) from the maximum pressure.[3][5]

  • The time taken to reach this pressure drop is reported as the RBOT value in minutes.[3]

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for assessing the thermal stability of polyol esters.

G cluster_prep Sample Preparation cluster_tga Thermogravimetric Analysis (TGA) cluster_dsc Differential Scanning Calorimetry (DSC) cluster_rbot Rotary Bomb Oxidation Test (RBOT) Sample Polyol Ester Sample TGA_Setup Place sample in TGA Sample->TGA_Setup DSC_Setup Place sample in DSC Sample->DSC_Setup RBOT_Setup Prepare sample with water and catalyst Sample->RBOT_Setup TGA_Heat Heat under Inert Atmosphere TGA_Setup->TGA_Heat TGA_Result Record Weight Loss vs. Temperature TGA_Heat->TGA_Result TGA_Analysis Determine Onset Decomposition Temperature TGA_Result->TGA_Analysis Final_Comparison Comparative Stability Assessment TGA_Analysis->Final_Comparison DSC_Pressurize Pressurize with Oxygen DSC_Setup->DSC_Pressurize DSC_Heat Heat at a constant rate DSC_Pressurize->DSC_Heat DSC_Result Record Heat Flow vs. Temperature DSC_Heat->DSC_Result DSC_Analysis Determine Oxidation Onset Temperature DSC_Result->DSC_Analysis DSC_Analysis->Final_Comparison RBOT_Pressurize Pressurize with Oxygen RBOT_Setup->RBOT_Pressurize RBOT_Heat Heat and Rotate RBOT_Pressurize->RBOT_Heat RBOT_Result Monitor Pressure Drop RBOT_Heat->RBOT_Result RBOT_Analysis Determine Oxidation Induction Time RBOT_Result->RBOT_Analysis RBOT_Analysis->Final_Comparison

Caption: Experimental workflow for thermal stability analysis of polyol esters.

Conclusion

The thermal stability of polyol esters is a complex property influenced by the molecular structure of the polyol and the nature of the fatty acid chains. Generally, pentaerythritol (PE) esters exhibit the highest thermal stability, followed by trimethylolpropane (TMP) esters and then neopentyl glycol (NPG) esters. This trend is attributed to the increasing number of ester groups and the more compact structure of the higher functional polyols. The addition of antioxidants significantly enhances the oxidative stability of all polyol esters. For professionals in research and drug development, understanding these differences is crucial for selecting the appropriate polyol ester for applications where high-temperature stability is a critical requirement.

References

A Comparative Analysis of Hydrolytic Stability: Trimethylolpropane Trinonanoate versus Vegetable Oils

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the stability of excipients and base fluids is paramount. In applications where moisture may be present, the hydrolytic stability of a substance—its resistance to chemical decomposition in the presence of water—is a critical performance parameter. This guide provides an objective comparison of the hydrolytic stability between trimethylolpropane trinonanoate (TMPTN), a synthetic ester, and various vegetable oils, supported by established experimental principles.

Synthetic esters, such as this compound, are recognized for their enhanced thermal and hydrolytic stability when compared to natural esters like vegetable oils.[1][2] This superior performance is largely attributed to the molecular structure of TMPTN, which is a polyol ester. The substitution of the glycerol backbone found in vegetable oils with a more robust polyhydric alcohol, trimethylolpropane, significantly improves its stability.[1] The branched structure of trimethylolpropane provides steric hindrance, which helps to protect the ester linkages from hydrolysis.[3]

Conversely, vegetable oils, which are triglycerides (esters of glycerol and fatty acids), possess inherent structural characteristics that render them more susceptible to hydrolytic degradation.[4] The ester linkages in triglycerides are more exposed and can be readily attacked by water, leading to the formation of free fatty acids.[5][6] This process increases the acidity of the oil, which can lead to corrosion and degradation of other components within a formulation.[7]

Quantitative Comparison of Hydrolytic Stability

While direct side-by-side test data for this compound against a wide array of vegetable oils under identical conditions is not extensively published, the performance characteristics can be reliably inferred from a wealth of scientific literature and technical data. The following table summarizes the expected outcomes from a standard hydrolytic stability test, such as ASTM D2619.

ParameterThis compound (TMPTN)Vegetable Oils (e.g., Canola, Soybean, Sunflower)Significance of Parameter
Change in Oil Acidity (mg KOH/g) Very LowModerate to HighIndicates the formation of acidic byproducts from ester hydrolysis.
Acidity of Water Layer (mg KOH/g) Very LowModerate to HighMeasures the water-soluble acids formed during hydrolysis.
Copper Strip Weight Change (mg/cm²) NegligibleSlight to ModerateQuantifies the extent of corrosion on a metal surface.
Copper Strip Appearance No significant change (e.g., 1a)Tarnishing to corrosion (e.g., 1b to 2c)A visual indicator of the corrosive nature of the hydrolysis byproducts.

The Science Behind Hydrolytic Degradation

The differing hydrolytic stability of these two classes of esters can be understood by examining their molecular structures and the mechanism of hydrolysis.

Hydrolysis of Esters cluster_0 This compound (Stable) cluster_1 Vegetable Oil (Susceptible) TMPTN Sterically Hindered Ester Linkages H2O_1 Water Molecule TMPTN->H2O_1 Resistant to Attack Result_1 Minimal Hydrolysis Triglyceride Exposed Ester Linkages H2O_2 Water Molecule Triglyceride->H2O_2 Hydrolytic Cleavage Result_2 Free Fatty Acids + Glycerol H2O_2->Result_2

Caption: A simplified representation of the hydrolytic stability of TMPTN versus a vegetable oil.

Experimental Protocol: ASTM D2619

The standard test method for evaluating the hydrolytic stability of lubricants is ASTM D2619, often referred to as the "beverage bottle method".[8][9] This procedure provides a controlled environment to assess the resistance of a fluid to hydrolysis and its corrosive tendencies.

Objective: To determine the hydrolytic stability of a lubricant by measuring its resistance to chemical decomposition in the presence of water and its effect on a copper catalyst.

Apparatus:

  • Pressure-type beverage bottle

  • Oven with a rotating mechanism

  • Polished copper strip

  • Analytical balance

Procedure:

  • A specified amount of the test fluid (e.g., 75g) and distilled water (e.g., 25g) are placed in a pressure-type beverage bottle.[10]

  • A polished and weighed copper strip is added to the bottle.[10]

  • The bottle is sealed and placed in an oven equipped with a rotating mechanism.

  • The bottle is rotated end-over-end at a slow, constant speed (e.g., 5 rpm) at an elevated temperature (e.g., 93°C) for a specified duration (e.g., 48 hours).[9]

  • After the test period, the bottle is cooled, and the contents are separated.

  • The copper strip is cleaned and reweighed to determine any weight loss due to corrosion. Its appearance is also rated against a standard.

  • The acid number of the oil layer and the acidity of the water layer are determined by titration.[10]

Caption: The experimental workflow for the ASTM D2619 hydrolytic stability test.

References

A Comparative Evaluation of Trimethylolpropane Trinonanoate and Commercial Plasticizers for Polymer Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Plasticizer Efficiency with Supporting Experimental Data

The selection of an appropriate plasticizer is a critical consideration in polymer formulation, directly impacting the material's flexibility, durability, and thermal properties. While traditional phthalate-based plasticizers like dioctyl phthalate (DOP) and adipate-based plasticizers like dioctyl adipate (DOA) have been widely used, there is a growing interest in alternative, high-performance options.[1][2] This guide provides a comparative evaluation of trimethylolpropane trinonanoate (TMPTN), a polyol ester plasticizer, against the commercial standards of DOP and DOA.

While direct, publicly available performance data for this compound is limited, this guide leverages data from a closely related trimethylolpropane triester, epoxidized trimethylolpropane trioleate (EPO), to provide a substantive comparison.[3][4] This allows for an informed assessment of the potential advantages of trimethylolpropane-based plasticizers.

Data Presentation: A Head-to-Head Comparison

The following table summarizes the key performance metrics of plasticized Polyvinyl Chloride (PVC) formulations, offering a clear comparison between the trimethylolpropane ester derivative and the commercial plasticizers.

PropertyTrimethylolpropane Triester (EPO in PVC)Dioctyl Phthalate (DOP in PVC)Dioctyl Adipate (DOA in PVC)
Mechanical Properties
Tensile Strength (MPa)~15-17~15-25~15-20
Elongation at Break (%)~300-350~250-400~300-450
Shore A Hardness~80-85~75-90~70-85
Thermal Properties
TGA Onset of Decomposition (°C)~260-270~240-260~230-250
Glass Transition Temperature (Tg, °C)~50-60~ -20 to -40~ -40 to -60

Note: Data for the trimethylolpropane triester is derived from studies on epoxidized trimethylolpropane trioleate (EPO) and serves as a representative for this class of plasticizers.[3] Values for DOP and DOA are based on typical ranges found in technical literature.

Experimental Protocols

The data presented in this guide is based on standardized testing methodologies to ensure accuracy and comparability. The following are detailed protocols for the key experiments cited.

Mechanical Property Testing

a) Tensile Strength and Elongation at Break:

  • Standard: ASTM D638

  • Procedure: Dumbbell-shaped specimens of the plasticized PVC are prepared and conditioned at a standard temperature and humidity. The specimens are then placed in a universal testing machine and subjected to a constant rate of extension until fracture. The force required to break the specimen (tensile strength) and the extent to which it stretches before breaking (elongation at break) are recorded.

b) Shore A Hardness:

  • Standard: ASTM D2240

  • Procedure: A durometer, a specialized instrument for measuring hardness, is used. The indenter of the durometer is pressed into the surface of the plasticized PVC sample under a specified force. The depth of indentation is inversely proportional to the hardness, which is read directly from the durometer's scale.

Thermal Stability Analysis

a) Thermogravimetric Analysis (TGA):

  • Standard: ASTM E1131

  • Procedure: A small sample of the plasticized PVC is placed in a high-precision balance within a furnace. The sample is then heated at a controlled rate in a specified atmosphere (e.g., nitrogen or air). The TGA instrument continuously measures the weight of the sample as a function of temperature. The temperature at which significant weight loss begins is recorded as the onset of decomposition, indicating the material's thermal stability.[5][6]

Mandatory Visualizations

To further elucidate the experimental workflow and the underlying principles of plasticization, the following diagrams are provided.

G cluster_0 Material Preparation cluster_1 Testing & Analysis PVC Resin PVC Resin Blending Blending PVC Resin->Blending Plasticizer Plasticizer Plasticizer->Blending Additives Additives Additives->Blending Molding Molding Blending->Molding Specimen Specimen Molding->Specimen Tensile Test Tensile Test Specimen->Tensile Test Hardness Test Hardness Test Specimen->Hardness Test TGA TGA Specimen->TGA Data Analysis Data Analysis Tensile Test->Data Analysis Hardness Test->Data Analysis TGA->Data Analysis Performance Comparison Performance Comparison Data Analysis->Performance Comparison

Experimental Workflow for Plasticizer Evaluation

G Plasticizer Molecules Plasticizer Molecules Increased Inter-chain Distance Increased Inter-chain Distance Plasticizer Molecules->Increased Inter-chain Distance intercalate between Polymer Chains (PVC) Polymer Chains (PVC) Polymer Chains (PVC)->Increased Inter-chain Distance Reduced Intermolecular Forces Reduced Intermolecular Forces Increased Inter-chain Distance->Reduced Intermolecular Forces Increased Flexibility Increased Flexibility Reduced Intermolecular Forces->Increased Flexibility

Mechanism of Plasticization

References

Benchmarking the performance of trimethylolpropane trinonanoate in extreme temperature applications

Author: BenchChem Technical Support Team. Date: November 2025

In the demanding landscape of high-performance lubricants, where extreme temperatures dictate operational success or failure, the selection of a robust base oil is paramount. This guide provides a comprehensive performance benchmark of trimethylolpropane trinonanoate (TMPTN), a synthetic polyol ester, against other leading synthetic lubricants. Designed for researchers, scientists, and formulation experts, this document furnishes a side-by-side comparison based on critical performance metrics, detailed experimental methodologies, and clear visual representations of testing workflows.

Quantitative Performance Comparison

The efficacy of a lubricant in extreme temperatures is determined by a combination of physical and chemical properties. The following tables summarize the typical performance characteristics of this compound (represented by trimethylolpropane trioleate, a structurally similar ester), Polyalphaolefin (PAO 40), and a representative Neopentyl Polyol Ester.

Table 1: Key Physical and Thermal Properties

PropertyTrimethylolpropane Triester (Typical)Polyalphaolefin (PAO 40)[1][2][3][4]Neopentyl Polyol Ester (Typical)Test Method
Kinematic Viscosity @ 40°C (cSt)44.3[5]370-420[3]43-51ASTM D445
Kinematic Viscosity @ 100°C (cSt)9.639-41[3]6.7-7.2ASTM D445
Viscosity Index219[5]147 (Typical)[3]>140ASTM D2270
Pour Point (°C)-35[6]-35 (Max)[3]≤ -30ASTM D97
Flash Point (°C)>280[7]270 (Min)[3]>240ASTM D92
Noack Volatility (% wt. loss)Low (Ester Characteristic)[8][9]Low (PAO Characteristic)[1][2]Low (Ester Characteristic)[8][9]ASTM D5800

Table 2: Performance in Extreme Conditions

Performance MetricTrimethylolpropane Triester (Typical)Polyalphaolefin (PAO 40)Neopentyl Polyol Ester (Typical)
High-Temperature Stability Excellent oxidative and thermal stability.[8][9]Excellent oxidation resistance.[1][2]Excellent thermal and oxidative stability.[10]
Low-Temperature Fluidity Excellent low-temperature properties.Low pour point.[1][2]Excellent low-temperature performance.[10]
Lubricity High lubricity due to polarity.[11]GoodExcellent lubricity.[10]
Hydrolytic Stability Good to Excellent (structure dependent)ExcellentGood to Excellent (structure dependent)
Additive Solvency ExcellentFairExcellent

Experimental Protocols: A Closer Look

The data presented in this guide is derived from standardized testing methodologies established by ASTM International. Below are detailed descriptions of the key experimental protocols employed to evaluate lubricant performance at extreme temperatures.

1. Kinematic Viscosity (ASTM D445)

This test method determines the kinematic viscosity of liquid petroleum products by measuring the time for a volume of liquid to flow under gravity through a calibrated glass capillary viscometer.[12][13][14]

  • Apparatus: Calibrated glass capillary viscometer, temperature-controlled bath, timing device.

  • Procedure:

    • The sample is introduced into the viscometer.

    • The viscometer is placed in a temperature-controlled bath until it reaches thermal equilibrium.[15]

    • The time taken for the liquid to flow between two marked points on the viscometer is measured.

    • The kinematic viscosity is calculated by multiplying the flow time by the viscometer's calibration constant.[13][16]

2. Viscosity Index (ASTM D2270)

This standard practice calculates the viscosity index from the kinematic viscosities at 40°C and 100°C.[3][4][8] A higher viscosity index indicates a smaller change in viscosity with temperature.[3][17]

  • Procedure:

    • The kinematic viscosities of the lubricant are determined at 40°C and 100°C using ASTM D445.

    • The viscosity index is calculated using a formula that compares the lubricant's viscosity change to that of two reference oils.[17]

3. Pour Point (ASTM D97)

This test method determines the lowest temperature at which a petroleum product will continue to flow when cooled under prescribed conditions.[1][11][18]

  • Procedure:

    • The sample is heated and then cooled at a specified rate.

    • At intervals of 3°C, the sample is tilted to check for movement.

    • The pour point is the lowest temperature at which movement is observed, plus 3°C.[9][11]

4. Noack Volatility (ASTM D5800)

This test method determines the evaporation loss of lubricating oils at high temperatures.[19][20]

  • Procedure:

    • A sample of the lubricant is heated to 250°C for one hour while a constant flow of air is passed over it.[19][20]

    • The loss in mass of the oil due to evaporation is measured.[5][21]

5. High-Temperature/High-Shear Viscosity (ASTM D4683)

This test method measures the viscosity of engine oils at 150°C under a high shear rate, simulating conditions in operating engine bearings.[2][22][23]

  • Apparatus: Tapered Bearing Simulator Viscometer.

  • Procedure:

    • The lubricant is introduced between a rotor and a stator at 150°C.[23]

    • The rotor spins at a high speed, creating a high shear rate.

    • The torque required to rotate the rotor is measured, which is then used to calculate the viscosity.[24]

6. Oxidation Stability

Various methods are used to assess the resistance of a lubricant to oxidation at elevated temperatures. A common approach is the Thin-Film Oxygen Uptake Test (TFOUT) (ASTM D7098).

  • Procedure (TFOUT):

    • A thin film of the lubricant is placed in a pressure vessel with a catalyst package.

    • The vessel is pressurized with oxygen and heated.

    • The time taken for the oxygen pressure to drop significantly (indicating oxidation) is measured.

7. Thermal Stability

Thermogravimetric Analysis (TGA) is a common method to determine the thermal stability of lubricants.

  • Procedure (TGA):

    • A small sample of the lubricant is heated at a constant rate in a controlled atmosphere (e.g., nitrogen or air).

    • The weight loss of the sample is continuously monitored as a function of temperature. The temperature at which significant weight loss begins is an indicator of its thermal stability.

Visualizing the Workflow

To further elucidate the testing processes, the following diagrams, generated using Graphviz, illustrate the logical flow of the key experimental protocols.

Experimental_Workflow_Viscosity cluster_d445 ASTM D445: Kinematic Viscosity cluster_d2270 ASTM D2270: Viscosity Index start_d445 Sample Preparation viscometer_prep Charge Viscometer start_d445->viscometer_prep thermal_eq Thermal Equilibration in Bath viscometer_prep->thermal_eq flow_time Measure Flow Time thermal_eq->flow_time calculate_kv Calculate Kinematic Viscosity flow_time->calculate_kv kv_40 Determine KV at 40°C calculate_kv->kv_40 kv_100 Determine KV at 100°C calculate_kv->kv_100 calculate_vi Calculate Viscosity Index kv_40->calculate_vi kv_100->calculate_vi

Caption: Workflow for determining Kinematic Viscosity and Viscosity Index.

Experimental_Workflow_Low_Temp cluster_d97 ASTM D97: Pour Point start_d97 Sample Heating controlled_cooling Controlled Cooling start_d97->controlled_cooling observation Observe for Movement at 3°C intervals controlled_cooling->observation record_temp Record Temperature of Last Flow observation->record_temp calculate_pp Calculate Pour Point record_temp->calculate_pp

Caption: Experimental workflow for Pour Point determination.

Experimental_Workflow_High_Temp cluster_d5800 ASTM D5800: Noack Volatility cluster_d4683 ASTM D4683: HTHS Viscosity start_d5800 Weigh Sample heat_sample Heat at 250°C for 1 hour with air flow start_d5800->heat_sample reweigh_sample Reweigh Sample heat_sample->reweigh_sample calculate_loss Calculate % Weight Loss reweigh_sample->calculate_loss start_d4683 Introduce Sample to TBS heat_shear Heat to 150°C and Apply High Shear start_d4683->heat_shear measure_torque Measure Rotor Torque heat_shear->measure_torque calculate_hths Calculate HTHS Viscosity measure_torque->calculate_hths

Caption: Workflows for high-temperature performance testing.

References

A Comprehensive Guide to the Cross-Validation of FTIR and NMR Data for Polyol Ester Characterization

Author: BenchChem Technical Support Team. Date: November 2025

The meticulous characterization of polyol esters is paramount for researchers, scientists, and drug development professionals. These compounds, synthesized from the reaction of neo-polyols with organic carboxylic acids, have diverse applications ranging from jet turbine lubricants to pharmaceutical formulations.[1] A thorough understanding of their chemical structure, functional groups, and purity is crucial for ensuring their performance and safety. Fourier Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy are two powerful, complementary analytical techniques for this purpose.[2] This guide provides a detailed comparison of these methods, outlines experimental protocols, and presents a workflow for their cross-validation to ensure data integrity and comprehensive characterization.

FTIR Spectroscopy for Functional Group Analysis

FTIR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule by measuring the absorption of infrared radiation.[2] For polyol esters, FTIR is particularly useful for identifying key functional groups that define their structure and properties.

Key Strengths of FTIR:

  • Speed and Simplicity: FTIR analysis is generally quick, often requiring minimal sample preparation.

  • Functional Group Identification: It provides a distinct "fingerprint" of the functional groups present in the sample.[3]

  • Quantitative Analysis: FTIR can be used for quantitative measurements, such as the determination of hydroxyl values.[4]

Limitations of FTIR:

  • Structural Elucidation: While excellent for identifying functional groups, FTIR alone is often insufficient for determining the complete chemical structure of a complex molecule.

  • Spectral Overlap: Broad peaks and overlapping signals can sometimes make precise interpretation challenging.

NMR Spectroscopy for Structural Elucidation

NMR spectroscopy is an unparalleled technique for determining the detailed molecular structure of a compound.[2] It provides information about the chemical environment of individual atoms (primarily hydrogen and carbon) within a molecule.

Key Strengths of NMR:

  • Detailed Structural Information: NMR can reveal the connectivity of atoms, the stereochemistry of the molecule, and the number of different types of protons and carbons.

  • Quantitative Analysis: The integration of NMR signals allows for the determination of the relative ratios of different types of atoms, which can be used to calculate molecular weight and functionality.[5]

  • Purity Assessment: NMR is highly effective in identifying and quantifying impurities.

Limitations of NMR:

  • Lower Sensitivity: Compared to FTIR, NMR generally has lower sensitivity and requires a higher sample concentration.

  • Cost and Complexity: NMR spectrometers are more expensive and complex to operate than FTIR instruments.

  • Sample Preparation: Specific deuterated solvents are required for analysis.

Quantitative Data Summary

The following tables summarize the key spectral data used in the characterization of polyol esters by FTIR and NMR.

Table 1: Characteristic FTIR Absorption Bands for Polyol Esters

Functional GroupWavenumber (cm⁻¹)Description of Vibration
Hydroxyl (-OH)3600 - 3200O-H stretching, often a broad band indicating hydrogen bonding.[6][7]
Alkyl (C-H)3000 - 2850C-H stretching of CH₂ and CH₃ groups.[6]
Ester Carbonyl (C=O)1750 - 1735C=O stretching, a strong and sharp peak.[8][9]
Alkyl (C-H)1470 - 1365C-H bending of CH₂ and CH₃ groups.[6]
Ester (C-O)1300 - 1000C-O stretching, often appearing as two or more strong bands.[8]

Table 2: Characteristic ¹H NMR Chemical Shifts for Polyol Esters

Proton TypeChemical Shift (ppm)Description
Hydroxyl (-OH)Variable (typically 2.0 - 5.0)Chemical shift is concentration and solvent dependent.
Methylene protons adjacent to ester oxygen (-CH₂-O-C=O)4.5 - 4.0Protons on the carbon atom of the polyol that is bonded to the ester oxygen.[10]
Methylene protons adjacent to hydroxyl group (-CH₂-OH)4.0 - 3.5Protons on the carbon atom of the polyol that is bonded to a hydroxyl group.[10]
Methylene protons in the fatty acid chain α to the carbonyl (-C=O-CH₂-)2.5 - 2.2Protons on the carbon atom of the fatty acid chain that is adjacent to the carbonyl group.
Methylene protons in the fatty acid chain (-CH₂-)1.8 - 1.2Protons in the backbone of the fatty acid chain.[11]
Terminal methyl protons in the fatty acid chain (-CH₃)1.0 - 0.8Protons of the terminal methyl group of the fatty acid chain.[11]

Experimental Protocols

Detailed and consistent experimental procedures are essential for obtaining high-quality, reproducible data.

FTIR Spectroscopy Protocol
  • Sample Preparation: For liquid polyol esters, no specific sample preparation is typically needed if using an Attenuated Total Reflectance (ATR) accessory. A small drop of the sample is placed directly on the ATR crystal.

  • Instrumentation: A modern FTIR spectrometer equipped with an ATR accessory (e.g., a diamond crystal) is recommended.

  • Data Acquisition:

    • Spectral Range: 4000 - 650 cm⁻¹[3]

    • Resolution: 4 cm⁻¹[3]

    • Number of Scans: 16 to 32 scans are typically co-added to improve the signal-to-noise ratio.[3]

    • Background: A background spectrum of the clean, empty ATR crystal should be collected before analyzing the sample.

  • Data Processing: The resulting spectrum is typically displayed in terms of absorbance. Baseline correction may be applied if necessary. For quantitative analysis, the area of the relevant peak (e.g., the -OH band) is integrated.

¹H NMR Spectroscopy Protocol
  • Sample Preparation:

    • Dissolve 10-20 mg of the polyol ester sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).

    • Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis is required, although the solvent peak can often be used as a reference.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is recommended for detailed structural analysis.

  • Data Acquisition:

    • Acquire the ¹H NMR spectrum at room temperature.

    • Typical parameters include a 90° pulse angle, a relaxation delay of 1-5 seconds, and a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

  • Data Processing:

    • The raw data (Free Induction Decay, FID) is Fourier transformed to obtain the spectrum.

    • Phase and baseline corrections are applied.

    • The spectrum is referenced to the internal standard (TMS at 0 ppm) or the residual solvent peak.

    • The signals are integrated to determine the relative number of protons.

Cross-Validation Workflow

Cross-validation is a critical step to ensure the accuracy and reliability of the characterization. It involves comparing and correlating the data from both FTIR and NMR to build a comprehensive and consistent understanding of the polyol ester's structure.

CrossValidationWorkflow cluster_FTIR FTIR Analysis cluster_NMR NMR Analysis cluster_Validation Cross-Validation cluster_Result Final Characterization ftir_sample Polyol Ester Sample ftir_acq FTIR Data Acquisition ftir_sample->ftir_acq nmr_sample Polyol Ester Sample ftir_proc Spectral Processing & Peak Identification ftir_acq->ftir_proc ftir_quant Quantitative Analysis (e.g., Hydroxyl Value) ftir_proc->ftir_quant correlation Data Correlation & Comparison ftir_proc->correlation Functional Groups ftir_quant->correlation Quantitative Data nmr_acq NMR Data Acquisition nmr_sample->nmr_acq nmr_proc Spectral Processing & Signal Assignment nmr_acq->nmr_proc nmr_quant Quantitative Analysis (e.g., Functionality) nmr_proc->nmr_quant nmr_proc->correlation Structural Fragments nmr_quant->correlation Quantitative Data final_report Confirmed Structure & Properties correlation->final_report Validated Results

Caption: Workflow for the cross-validation of FTIR and NMR data.

This workflow illustrates the parallel analysis of a polyol ester sample by FTIR and NMR. The independently processed data, including functional group identification from FTIR and structural fragment assignment from NMR, are then correlated. Quantitative data from both techniques are also compared. This cross-validation step leads to a confirmed and reliable characterization of the polyol ester. For instance, the presence of a broad -OH band in the FTIR spectrum should be corroborated by a corresponding signal in the ¹H NMR spectrum. Similarly, the hydroxyl value determined by FTIR can be compared with the functionality calculated from NMR data.

Chemometric methods, such as Principal Component Analysis (PCA) and Partial Least Squares (PLS) regression, can also be employed for a more advanced cross-validation.[3][12][13] These statistical tools can be used to build models that correlate the entire spectral data from both techniques, allowing for the identification of subtle variations between samples and the prediction of properties.

References

A Comparative Analysis of the Tribological Performance of Polyol Ester-Based Lubricants

Author: BenchChem Technical Support Team. Date: November 2025

Polyol esters represent a significant class of synthetic lubricants renowned for their exceptional thermal stability, low volatility, and superior lubricating properties, making them ideal for high-performance applications in the automotive, aviation, and industrial sectors.[1] This guide provides a comparative overview of the tribological characteristics of lubricants based on different polyol esters, supported by experimental data from various studies.

Comparative Tribological Performance

The tribological performance of a lubricant is primarily assessed by its ability to reduce friction and wear between interacting surfaces. Key parameters include the coefficient of friction (COF) and wear scar diameter (WSD) or wear rate. Polyol esters, due to their polar nature, tend to adhere well to metal surfaces, forming a resilient lubricating film.[2]

Studies have shown that the structure of the polyol and the fatty acids used in their synthesis influences their tribological properties.[3] For instance, trimethylolpropane (TMP) and pentaerythritol (PE) esters have demonstrated friction reduction properties comparable to those of fully formulated commercial lubricants.[4]

Table 1: Comparison of Coefficient of Friction (COF) for Different Lubricants

Lubricant TypeAdditive/ConditionAverage Coefficient of Friction (COF)Reference Study
Polyol Ester (POE) Base-~0.11 (initial)[5]
POE + 0.01% SiO₂ Nanoparticles33.4% reduction vs. pure POE~0.073[5]
Formulated PE Ester (AWCI)0.15% Irgalube 349, 0.15% Irgalube TPPT, 0.1% Irgamet 39Lower than commercial lubricant[6]
Polyalkylene Glycol (PAG)CO₂ EnvironmentLower than POE[7]
Polyol Ester (POE)CO₂ EnvironmentHigher than PAG[7]

Table 2: Comparison of Wear for Different Lubricants

Lubricant TypeAdditive/ConditionWear Scar Diameter (WSD) / Wear RateReference Study
Polyol Ester (POE) Base-0.311 mm[5]
POE + TiO₂-SiO₂ Hybrid Nanoparticles12.4% WSD reduction vs. pure POE~0.272 mm[5]
Formulated PE Ester (AWCI)0.15% Irgalube 349, 0.15% Irgalube TPPT, 0.1% Irgamet 39Low WSD at all temperatures[6]
Mineral Oil + 10% TMP-tri-LA Ester-0.62 mm (smaller than pure mineral oil)[8]
PAO formulation with ester and additivesSynergistic effectWear rate reduction up to 75%[9]

Experimental Protocols

The data presented in this guide are derived from studies employing standardized tribological testing methods. The following are detailed methodologies for key experiments cited.

2.1 Four-Ball Tribometer Test (ASTM D4172)

This test evaluates the anti-wear properties of a lubricant.

  • Apparatus: A four-ball tribometer consists of three stationary steel balls held in a cup, with a fourth ball rotated against them under a specified load.

  • Procedure:

    • The test lubricant is placed in the cup, covering the three stationary balls.

    • The fourth ball is pressed against the three stationary balls with a specified load.

    • The top ball is rotated at a constant speed for a set duration and temperature.

    • After the test, the wear scars on the three stationary balls are measured and averaged to determine the mean wear scar diameter (WSD).

  • Typical Test Conditions:

    • Temperature: 75 °C[5]

    • Test Duration: 60 minutes[5]

    • Load and Speed: Varies depending on the specific study.[10]

2.2 Pin-on-Disc Tribometer Test

This method is used to assess the coefficient of friction and wear rate between a pin and a rotating disc.[11]

  • Apparatus: A pin-on-disc tribometer, where a stationary pin is loaded against a rotating disc.

  • Procedure:

    • The pin and disc samples are cleaned with a solvent (e.g., acetone) and dried.[12]

    • The lubricant is applied to the disc surface.

    • A specific load is applied to the pin.

    • The disc is rotated at a constant speed for a predetermined duration.

    • A sensor measures the tangential force on the pin, which is used to calculate the coefficient of friction.

    • Wear is quantified by measuring the volume of material lost from the pin and/or the disc.

  • Typical Test Conditions:

    • Pin Material: Hardened steel (e.g., SAE 52100)[7]

    • Disc Material: Aluminum alloy (e.g., Al390-T6)[7]

    • Load, Speed, and Temperature: These parameters are varied to simulate different operating conditions.[13]

Visualized Experimental Workflow

The following diagrams illustrate the logical flow of a typical tribological study on lubricants.

experimental_workflow cluster_prep Preparation Phase cluster_testing Testing Phase cluster_analysis Analysis Phase lubricant_prep Lubricant Formulation (e.g., POE + Additives) tribo_test Tribological Test (e.g., Four-Ball, Pin-on-Disc) lubricant_prep->tribo_test specimen_prep Specimen Preparation (Cleaning of Balls/Pins/Discs) specimen_prep->tribo_test data_acq Data Acquisition (Friction Force, Wear Scar Images) tribo_test->data_acq set_params Set Test Parameters (Load, Speed, Temperature) set_params->tribo_test cof_calc COF Calculation data_acq->cof_calc wsd_measure WSD Measurement data_acq->wsd_measure results Comparative Analysis of Results cof_calc->results wsd_measure->results

Caption: Experimental workflow for tribological testing of lubricants.

logical_relationship cluster_lubricant Lubricant Properties cluster_conditions Operating Conditions cluster_performance Tribological Performance base_oil Base Oil (e.g., Polyol Ester) friction Friction base_oil->friction wear Wear base_oil->wear additives Additives (Anti-wear, Friction Modifier) additives->friction additives->wear load Load load->friction load->wear speed Speed speed->friction speed->wear temp Temperature temp->friction temp->wear

Caption: Factors influencing the tribological performance of lubricants.

References

Safety Operating Guide

Proper Disposal of Trimethylolpropane Trinonanoate: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of laboratory chemicals is paramount. This guide provides essential, step-by-step procedures for the proper disposal of trimethylolpropane trinonanoate (CAS No. 126-57-8), a synthetic ester commonly used in industrial lubricants and plasticizers.

While this compound is not classified as a hazardous substance, proper disposal is crucial to prevent environmental contamination and ensure a safe laboratory environment. Adherence to local, state, and federal regulations is mandatory.

Key Safety and Handling Information

Before beginning any disposal procedure, it is essential to be familiar with the properties of this compound to ensure safe handling.

PropertyData
CAS Number 126-57-8
Appearance Liquid
Principle Routes of Exposure Eye contact, skin contact, ingestion, inhalation (mist)
Primary Hazards May cause mild eye irritation. Product is slippery.
Incompatible Materials Strong oxidizing agents, amines, strong acids.

Step-by-Step Disposal Protocol

The following protocol outlines the recommended procedure for the disposal of this compound.

1. Personal Protective Equipment (PPE):

  • Wear impervious gloves.

  • Use safety glasses with side shields.

  • Wear protective clothing to prevent skin contact.

  • If there is a risk of mist formation and ventilation is limited, respiratory protection is recommended.

2. Spill Management:

  • In the event of a spill, immediately contain the liquid with an inert absorbent material such as vermiculite, sand, or a general-purpose binder.[1][2]

  • The product is slippery, so take care to prevent falls.[1]

  • Ensure adequate ventilation in the spill area.[1]

  • Keep personnel away from and upwind of the spill.[1]

3. Waste Collection:

  • Once absorbed, collect the material and place it into a suitable, labeled container for disposal.

  • Do not mix with other waste materials.

4. Final Disposal:

  • Dispose of the absorbed material in accordance with all local, state, and federal regulations for non-hazardous industrial waste.[1][2]

  • Crucially, do not discharge this compound into drains, surface water, or groundwater. [1]

  • Handle uncleaned containers as you would the product itself.

Experimental Workflow for Disposal

The logical flow for the proper disposal of this compound is illustrated in the diagram below.

This compound Disposal Workflow A Assess Situation (Spill or Unused Product) B Wear Appropriate PPE (Gloves, Goggles, Protective Clothing) A->B C Contain Spill with Inert Absorbent (e.g., Vermiculite, Sand) B->C D Collect Absorbed Waste into Labeled Container C->D E Consult Local, State, and Federal Disposal Regulations D->E F Dispose of Container at an Approved Waste Facility E->F G Decontaminate Work Area F->G

Caption: Disposal workflow for this compound.

This comprehensive guide, based on available safety data, provides the necessary information for the responsible and safe disposal of this compound in a laboratory setting. By following these procedures, researchers and scientists can maintain a safe working environment and ensure compliance with environmental regulations.

References

Navigating the Safe Handling of Trimethylolpropane Trinonanoate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Trimethylolpropane trinonanoate, including operational and disposal plans, to foster a culture of safety and build trust in laboratory practices.

Immediate Safety and Handling Protocols

When working with this compound, adherence to strict safety protocols is essential to minimize risk. The following procedures should be implemented:

  • Engineering Controls: Always handle this compound in a well-ventilated area, preferably under a chemical fume hood to minimize inhalation of vapors or aerosols. Eyewash stations and safety showers should be readily accessible in the immediate work area.[1][2]

  • Personal Protective Equipment (PPE): A comprehensive PPE strategy is the first line of defense against exposure.

    • Eye and Face Protection: Chemical safety goggles or safety glasses with side-shields are mandatory.[3]

    • Skin Protection: Permeation-resistant gloves, such as butyl or nitrile rubber, must be worn.[3] Always inspect gloves for any signs of deterioration before use.[3] A lab coat or other protective clothing is also required.

    • Respiratory Protection: If working outside of a fume hood or if there is a risk of generating aerosols, a NIOSH-approved air-purifying respirator with an appropriate filter (e.g., type ABEK) should be used.[4]

  • Hygiene Practices: Wash hands and face thoroughly after handling the substance. Contaminated work clothing should not be allowed out of the workplace and should be washed before reuse.[3] Eating, drinking, and smoking are strictly prohibited in areas where this chemical is handled.[5]

  • Storage: Store containers tightly closed in a dry, cool, and well-ventilated place, away from heat, sparks, and open flames.[2]

Quantitative Safety Data (for Trimethylolpropane triacrylate as a proxy)

For a quick reference, the following table summarizes key quantitative safety data for Trimethylolpropane triacrylate.

Data PointValueSpeciesReference
Acute Oral Toxicity (LD50)> 2,000 mg/kgRat[3]
Acute Dermal Toxicity (LD50)> 13,200 mg/kgRat[3]
Eye IrritationIrritating to eyesRabbit[3]
Skin IrritationCauses skin irritationRabbit[3]
Skin SensitizationMay cause an allergic skin reaction[3]
CarcinogenicitySuspected of causing cancer (Group 2B)

Operational Plans: Spill Management

In the event of a spill, immediate and decisive action is critical. The following workflow provides a step-by-step guide for managing a chemical spill.

Spill_Management_Workflow A Assess the Spill and Alert Personnel B Evacuate the Immediate Area A->B If significant spill C Don Appropriate PPE A->C If minor spill B->C D Contain the Spill with Absorbent Material C->D E Collect and Bag Contaminated Materials D->E F Decontaminate the Spill Area E->F G Dispose of Waste in Accordance with Regulations F->G H Report the Incident G->H

Figure 1. Chemical Spill Management Workflow.

Spill Response Protocol:

  • Assess and Alert: Immediately assess the extent of the spill and alert all personnel in the vicinity.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.

  • Personal Protective Equipment: Before attempting to clean the spill, don the appropriate PPE as outlined above.

  • Containment: For liquid spills, use an inert absorbent material like Chemizorb® to contain the substance and prevent it from spreading or entering drains.

  • Collection: Carefully collect the absorbed material and any contaminated items into a suitable, closed container for disposal.[1][2]

  • Decontamination: Clean the affected area thoroughly with soap and water.[3]

  • Disposal: Dispose of all contaminated materials as hazardous waste in accordance with local, state, and federal regulations.

  • Reporting: Report the incident to the appropriate safety officer or supervisor.

Disposal Plan

Proper disposal of this compound and its contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Characterization: All waste containing this compound should be treated as hazardous waste.

  • Containerization: Leave chemicals in their original containers whenever possible. If not, use clearly labeled, sealed containers suitable for hazardous waste. Do not mix with other waste.

  • Disposal Route: Dispose of the contents and container at an approved waste disposal plant. Adhere to all national and local regulations for chemical waste disposal. Do not allow the product to enter drains or waterways.

By adhering to these safety and logistical guidelines, laboratory professionals can confidently and safely handle this compound, contributing to a secure and productive research environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.